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Foundational

1-(4-Ethoxyphenyl)cyclobutan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Ethoxyphenyl)cyclobutan-1-amine Abstract This technical guide provides a comprehensive analysis of 1-(4-ethoxyphenyl)cyclobutan-1-amine, a molecule of signif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Abstract

This technical guide provides a comprehensive analysis of 1-(4-ethoxyphenyl)cyclobutan-1-amine, a molecule of significant interest to the fields of medicinal chemistry and drug discovery. This document delineates its physicochemical properties, proposes a robust synthetic pathway, and details its expected spectroscopic signature for analytical characterization. Furthermore, it covers key aspects of its chemical reactivity, stability, and essential safety protocols for handling. The guide is structured to serve as a foundational resource for researchers and drug development professionals exploring the utility of conformationally restricted scaffolds. The integration of the cyclobutane moiety, a non-classical bioisostere, with an arylamine framework presents a compelling scaffold for escaping the "flatland" of traditional aromatic drug molecules, offering potential improvements in metabolic stability and target engagement.

Introduction: The Cyclobutane Moiety in Modern Drug Discovery

In contemporary medicinal chemistry, there is a strategic imperative to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable structural motif.[1] Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclobutane core allows for the precise spatial orientation of substituents, which can enhance binding affinity to biological targets.[2] Its incorporation can serve multiple purposes: acting as a conformationally restricted linker, filling a hydrophobic pocket, improving metabolic stability by blocking sites of metabolism, or serving as an isostere for aromatic or other functional groups.[1]

1-(4-Ethoxyphenyl)cyclobutan-1-amine exemplifies this design philosophy. It combines the rigid cyclobutane scaffold with a primary amine, a common pharmacophoric element, and an ethoxy-substituted phenyl ring. This particular combination offers a unique vector for exploring structure-activity relationships (SAR) in various therapeutic areas, including as potential antagonists for neurokinin-1 (NK1) receptors and other central nervous system targets.[3][4] This guide provides the core chemical knowledge base required to effectively synthesize, characterize, and utilize this promising chemical entity.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in research and development. The following table summarizes the key identifiers and computed physicochemical parameters for 1-(4-ethoxyphenyl)cyclobutan-1-amine and its common hydrochloride salt.

PropertyValueSource
IUPAC Name 1-(4-ethoxyphenyl)cyclobutan-1-amine-
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
Canonical SMILES CCOC1=CC=C(C=C1)C2(CCC2)N[5]
InChI InChI=1S/C12H17NO/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12/h4-7H,2-3,8-9,13H2,1H3[5]
InChIKey RDRYLPTTWVMTSF-UHFFFAOYSA-N[5]
XlogP (Predicted) 1.8[5]
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 2-
Rotatable Bonds 3-

Proposed Synthetic Strategy

While specific literature on the synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine is sparse, a logical and robust pathway can be designed based on well-established organic transformations. The most efficient strategy involves the synthesis of a ketone intermediate followed by reductive amination. This approach offers high yields and utilizes readily available starting materials.

Experimental Protocol: Multi-step Synthesis

Step 1: Friedel-Crafts Acylation to form (4-ethoxyphenyl)(cyclobutyl)methanone

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM), add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add a solution of phenetole (ethoxybenzene, 1.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of phenetole.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ketone.

Step 2: Reductive Amination to form 1-(4-Ethoxyphenyl)cyclobutan-1-amine

  • Dissolve the ketone from Step 1 (1.0 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents). Causality Note: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, minimizing the reduction of the starting ketone.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water and basify the aqueous solution with 2M NaOH to a pH > 12.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

  • Purify via column chromatography (silica gel, DCM/methanol gradient with 1% triethylamine) or by conversion to its hydrochloride salt for crystallization.

Synthesis Workflow Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination A Phenetole + Cyclobutanecarbonyl Chloride B (4-ethoxyphenyl)(cyclobutyl)methanone (Ketone Intermediate) A->B AlCl₃, DCM C Ketone Intermediate D 1-(4-Ethoxyphenyl)cyclobutan-1-amine (Final Product) C->D NH₄OAc, NaBH₃CN Methanol

Caption: Proposed two-step synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following sections predict the key spectroscopic features based on the molecule's structure and established principles.[6]

Infrared (IR) Spectroscopy

As a primary arylamine, the IR spectrum is expected to show several characteristic absorptions. These bands are typically sharper and less intense than corresponding O-H bands.[7][8]

  • N-H Stretch: Two distinct bands for the primary amine (R-NH₂) are expected in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[7][9]

  • C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (from ethoxy and cyclobutane groups).

  • N-H Bend (Scissoring): A medium to strong band around 1650-1580 cm⁻¹.[7]

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether): A strong, characteristic band for the aryl-alkyl ether linkage around 1250-1200 cm⁻¹.

  • C-N Stretch: A band in the 1335-1250 cm⁻¹ region for the aromatic amine.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The para-substituted ring will exhibit a characteristic AA'BB' system, appearing as two doublets between δ 6.8-7.4 ppm. The protons ortho to the activating ethoxy group will be more upfield.

    • Ethoxy Group (CH₂): A quartet around δ 4.0 ppm.

    • Ethoxy Group (CH₃): A triplet around δ 1.4 ppm.

    • Cyclobutane Protons: A series of complex, overlapping multiplets in the δ 1.6-2.5 ppm range.

    • Amine Protons (NH₂): A broad singlet that can appear over a wide chemical shift range. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[6][9]

  • ¹³C NMR:

    • Approximately 10 distinct signals are expected (assuming symmetry in the phenyl ring).

    • Aromatic Carbons: Four signals in the δ 110-160 ppm range. The carbon attached to the oxygen (C-O) will be the most downfield, and the carbon bearing the cyclobutyl-amine group will be around δ 130-140 ppm.

    • Quaternary Carbon (C-N): A signal around δ 55-65 ppm.

    • Ethoxy Carbons: Two signals, ~δ 63 ppm (-OCH₂) and ~δ 15 ppm (-CH₃).

    • Cyclobutane Carbons: Signals in the aliphatic region, ~δ 15-40 ppm.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The compound contains one nitrogen atom. According to the Nitrogen Rule, its nominal molecular weight is odd (191), so the molecular ion peak (M⁺) should appear at an m/z of 191.[8][9]

  • Major Fragmentation: The most prominent fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken. This results in a resonance-stabilized iminium cation.[9] For this molecule, cleavage of the bond between the quaternary carbon and the cyclobutane ring carbons would be a primary fragmentation event.

  • Predicted Adducts: High-resolution mass spectrometry would allow for the observation of various adducts, confirming the elemental composition.

AdductPredicted m/z
[M+H]⁺192.13829
[M+Na]⁺214.12023
[M-H]⁻190.12373
Data sourced from PubChemLite predictions for the hydrochloride salt.[5]
MS Alpha-Cleavage Fragmentation Diagram

Caption: Dominant alpha-cleavage fragmentation pathway in mass spectrometry.

Chemical Reactivity and Stability

  • Basicity: As a primary amine, this compound is a weak base and will readily react with acids to form ammonium salts, such as the hydrochloride salt. This property is often exploited for purification (crystallization) and to improve aqueous solubility for biological assays.

  • Reactivity:

    • N-Acylation/Alkylation: The primary amine is nucleophilic and will react with acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively. This is a common handle for SAR studies.

    • Electrophilic Aromatic Substitution: The ethoxy group is a strong activating, ortho-, para-director. Since the para position is blocked, electrophilic substitution (e.g., nitration, halogenation) would be directed to the positions ortho to the ethoxy group.

  • Stability and Storage: This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[10][11] It should be kept away from strong oxidizing agents, as amines can be susceptible to oxidation.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar primary amines and cyclobutane derivatives provide a strong basis for safe handling protocols.[10][11][12]

Hazard CategoryGHS Statements
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[12]H314: Causes severe skin burns and eye damage.[12]H335: May cause respiratory irritation.[10][12]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]P264: Wash skin thoroughly after handling.[10]P271: Use only outdoors or in a well-ventilated area.[10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Handling Recommendations:
  • Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of vapors.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

  • First Aid:

    • Inhalation: Move the person to fresh air.[10]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

1-(4-Ethoxyphenyl)cyclobutan-1-amine is a structurally compelling molecule that embodies modern principles of medicinal chemistry design. Its chemical properties are defined by the interplay of its three core components: the basic primary amine, the electron-rich aromatic ring, and the conformationally rigid cyclobutane core. The proposed synthetic route offers a reliable method for its preparation, and its predicted spectroscopic fingerprint provides a clear guide for its analytical confirmation. By understanding its fundamental chemical properties, reactivity, and handling requirements, researchers are well-equipped to explore the full potential of this scaffold in the development of novel therapeutics.

References

  • Carboline. (2025). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. [Link]
  • PubChem. C4H5- | CID 100985204. [Link]
  • ADAMA. Safety Data Sheet. [Link]
  • PubChemLite. 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride (C12H17NO). [Link]cyclobutan-1-amine)
  • Wasa, M., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
  • Siciliano, A. A., & Nieforth, K. A. (1971). Synthesis and pharmacology of some N-substituted derivatives of 1-amino-4,6-dimethylbenzocyclobutene. Journal of Medicinal Chemistry. [Link]
  • University of Glasgow. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]
  • Giordanetto, F., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]
  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]
  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. [Link]
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines)
  • ResearchGate. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
  • Wang, Z., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]
  • Bell, I. M., et al. (2006). Cyclobutane derivatives as potent NK1 selective antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate. (2025). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. [Link]
  • Wurzer, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [Link]

Sources

Exploratory

A Technical Guide to 1-(4-Ethoxyphenyl)cyclobutan-1-amine: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-ethoxyphenyl)cyclobutan-1-amine, a molecule of significant interest in medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-ethoxyphenyl)cyclobutan-1-amine, a molecule of significant interest in medicinal chemistry. The incorporation of the cyclobutane motif is a strategic choice in drug design, offering a unique three-dimensional structure that can enhance pharmacological properties.[1][2][3] The rigid, puckered conformation of the cyclobutane ring can lock molecules into a bioactive conformation, potentially increasing binding affinity and metabolic stability.[1][2][3][4] This document details the molecule's properties, a robust synthetic pathway, characterization methods, and the scientific rationale underpinning these protocols.

Physicochemical and Structural Properties

1-(4-Ethoxyphenyl)cyclobutan-1-amine is a primary amine featuring a quaternary carbon center at the junction of a cyclobutane ring and a 4-ethoxyphenyl group. This structure provides a valuable scaffold for building more complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
Monoisotopic Mass 191.13101 Da[5]
CAS Number 137574-32-0 (for base)Inferred from related structures and supplier data.
Predicted XlogP 1.8[5]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2 (N and O)[6]
Rotatable Bonds 3[6]
Appearance Expected to be a liquid or low-melting solid at room temperature.Based on similar structures.[7][8]

Synthesis via Ritter Reaction: Mechanism and Protocol

A robust and reliable method for synthesizing 1-(4-ethoxyphenyl)cyclobutan-1-amine is through the Ritter reaction, starting from the corresponding tertiary alcohol, 1-(4-ethoxyphenyl)cyclobutanol.[9][10][11] The Ritter reaction is exceptionally well-suited for this transformation as it specializes in converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the desired primary amine.[9][10][12]

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed mechanism. The tertiary alcohol is a superior substrate because it readily forms a stable tertiary carbocation upon protonation and loss of water.[11][12] This carbocation is further stabilized by resonance with the adjacent electron-rich 4-ethoxyphenyl ring. The nitrile (in this case, acetonitrile is a common choice) then acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate.[10][12] Subsequent hydrolysis of this intermediate yields an N-acetylated amide, which is then subjected to basic or acidic hydrolysis to afford the final primary amine.

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ritter Reaction & Hydrolysis A 4-Bromoethoxybenzene + Mg turnings B Grignard Reagent (4-Ethoxyphenylmagnesium bromide) A->B in dry THF D 1-(4-Ethoxyphenyl)cyclobutanol B->D 1. Add Cyclobutanone 2. Aqueous Workup (NH4Cl) C Cyclobutanone C->D D2 1-(4-Ethoxyphenyl)cyclobutanol E N-(1-(4-ethoxyphenyl)cyclobutyl)acetamide D2->E 1. Acetonitrile, Conc. H2SO4 2. Aqueous Workup F 1-(4-Ethoxyphenyl)cyclobutan-1-amine E->F 1. NaOH or HCl (aq), Heat 2. Neutralization & Extraction

Caption: Synthetic workflow for 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

Detailed Synthesis Protocol

Part A: Synthesis of 1-(4-Ethoxyphenyl)cyclobutanol (Precursor)

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 4-bromoethoxybenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

  • Reaction with Cyclobutanone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of cyclobutanone in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol[8] can be purified by flash column chromatography on silica gel.

Part B: Synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

  • Ritter Reaction: In a flask equipped with a stirrer and a dropping funnel, dissolve the purified 1-(4-ethoxyphenyl)cyclobutanol in acetonitrile. Cool the mixture in an ice bath. Add concentrated sulfuric acid dropwise while maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Hydrolysis of Nitrilium Ion: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 20% NaOH solution) to precipitate the crude N-acetylated amide. Filter the solid, wash with water, and dry.

  • Amide Hydrolysis: Reflux the crude amide in an aqueous solution of sodium hydroxide (e.g., 15-20% NaOH) or hydrochloric acid (e.g., 6M HCl) until TLC analysis indicates complete conversion to the amine.

  • Final Isolation: Cool the reaction mixture. If acidic hydrolysis was used, basify with NaOH to a pH > 12. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 1-(4-ethoxyphenyl)cyclobutan-1-amine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 1-(4-Ethoxyphenyl)cyclobutan-1-amine

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two doublets in the δ 6.8-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring. Ethoxy Group: A quartet (~δ 4.0 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃). Cyclobutane Protons: Complex multiplets in the δ 1.6-2.5 ppm range. Amine Protons (-NH₂): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Aromatic Carbons: Signals in the δ 114-158 ppm range, including the ipso-carbons attached to the oxygen and cyclobutane ring. Quaternary Carbon: A signal around δ 55-65 ppm for the C-amine carbon. Ethoxy Carbons: Signals around δ 63 ppm (-OCH₂-) and δ 15 ppm (-CH₃). Cyclobutane Carbons: Signals in the δ 15-40 ppm range.
Mass Spec (ESI-MS) [M+H]⁺: Expected m/z at approximately 192.1383, corresponding to the protonated molecule (C₁₂H₁₈NO⁺).[5]
FT-IR N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ (primary amine). C-O Stretch: A strong band around 1240 cm⁻¹ (aryl ether). C-N Stretch: A band in the 1020-1250 cm⁻¹ range.
Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid). The purity should ideally be >95% for use in biological assays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the compound, provided it is sufficiently volatile and thermally stable.

Biological and Medicinal Chemistry Context

The 1-aryl-cyclobutan-1-amine scaffold is of significant interest in drug discovery. The cyclobutane unit acts as a bioisostere for other groups, such as gem-dimethyl or phenyl rings, while offering distinct advantages.[1][4]

Structural Advantages
  • Conformational Rigidity: The strained four-membered ring restricts the rotation of the attached phenyl group, which can pre-organize the molecule into a favorable conformation for binding to a biological target, reducing the entropic penalty of binding.[1][3]

  • Improved Physicochemical Properties: Compared to planar aromatic systems, the three-dimensional nature of the cyclobutane ring can disrupt crystal packing, potentially leading to improved solubility.[3] It also increases the fraction of sp³-hybridized carbons (Fsp³), a property often associated with higher success rates in clinical development.

  • Metabolic Stability: The quaternary carbon center and the cyclobutane ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.[2]

Potential Therapeutic Applications

While specific biological data for 1-(4-ethoxyphenyl)cyclobutan-1-amine is not widely published, analogous structures are explored in various therapeutic areas, including as modulators for CNS targets and enzyme inhibitors. The amine functionality provides a key vector for further chemical modification, allowing for the synthesis of amide, sulfonamide, or urea libraries for structure-activity relationship (SAR) studies.[4]

G cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Resulting Pharmacological Properties A 1-(4-Ethoxyphenyl) cyclobutan-1-amine B 3D Cyclobutane Ring A->B C Primary Amine (Vector) A->C D Ethoxyphenyl Group A->D E Conformational Restriction B->E F Improved Solubility & Fsp³ B->F G SAR Exploration Point C->G H Hydrophobic/Aromatic Interactions D->H

Caption: Relationship between structure and potential drug-like properties.

Conclusion

1-(4-Ethoxyphenyl)cyclobutan-1-amine is a synthetically accessible and valuable building block for medicinal chemistry. Its structure, centered on the advantageous cyclobutane motif, provides a rigid scaffold with favorable physicochemical properties. The described Ritter reaction protocol offers a reliable pathway for its synthesis, and the outlined analytical methods ensure rigorous validation of its structure and purity. This compound serves as an excellent starting point for the development of novel therapeutics by enabling the exploration of three-dimensional chemical space.

References

  • Wikipedia. Ritter reaction. Available from: [Link]

  • Gemo, K. A., et al. (2018). Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. PMC. Available from: [Link]

  • Professor Dave Explains. (2022). Ritter Reaction. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available from: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
  • PubChem. 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride. Available from: [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452.
  • Foley, D. J., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. Available from: [Link]

  • AOBChem. 1-(4-ethoxyphenyl)cyclobutanol. Available from: [Link]

  • Rodriguez, D. (2023).
  • Wouters, J., & Giordanetto, F. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]

  • Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]

  • PubChem. 1-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanols. Available from: [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]

  • Organic Syntheses. Cyclobutene. Available from: [Link]

  • NIH. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available from: [Link]

  • MySkinRecipes. 3-ethoxycyclobutan-1-amine hydrochloride. Available from: [Link]

  • PubChem. 4-(2-cyclobutylethoxy)-N-ethylbutan-1-amine. Available from: [Link]

  • SpectraBase. Cyclopropane, 1-(4-methoxyphenyl)-2-phenyl-. Available from: [Link]

Sources

Foundational

1-(4-Ethoxyphenyl)cyclobutan-1-amine synthesis pathway

Synthesis Pathway of 1-(4-Ethoxyphenyl)cyclobutan-1-amine: A Comprehensive Technical Guide Executive Summary The molecule 1-(4-ethoxyphenyl)cyclobutan-1-amine (commercially available as a hydrochloride salt, CAS 2260936-...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathway of 1-(4-Ethoxyphenyl)cyclobutan-1-amine: A Comprehensive Technical Guide

Executive Summary

The molecule 1-(4-ethoxyphenyl)cyclobutan-1-amine (commercially available as a hydrochloride salt, CAS 2260936-20-5)[1] is a highly valuable building block in medicinal chemistry. It features a sterically constrained cyclobutane ring, a primary amine, and a 4-ethoxyphenyl group converging at a single quaternary carbon center. Synthesizing 1-arylcyclobutane-1-amines requires strict stereoelectronic control to prevent the highly strained 4-membered ring from undergoing unwanted ring-opening or expansion.

This whitepaper details a highly scalable, three-phase synthetic pathway: Phase-Transfer Catalyzed Cycloalkylation , followed by Radziszewski-type Controlled Hydration , and concluding with a Hofmann Rearrangement .

Strategic Pathway Design & Mechanistic Rationale

Attempting to synthesize this molecule via direct Grignard addition to cyclobutanone followed by a Ritter reaction often yields poor conversions and requires expensive starting materials. Instead, a bottom-up construction starting from an acyclic precursor offers superior scalability.

The strategy begins with 2-(4-ethoxyphenyl)acetonitrile . The α -protons adjacent to the nitrile are highly acidic, allowing for a double alkylation with 1,3-dibromopropane to form the cyclobutane ring[2]. The resulting nitrile is then hydrated to an amide, which is subsequently converted to the primary amine via a concerted rearrangement[3].

Pathway A 2-(4-Ethoxyphenyl) acetonitrile B 1-(4-Ethoxyphenyl) cyclobutane-1-carbonitrile A->B 1,3-Dibromopropane KOH, TBAB (PTC) C 1-(4-Ethoxyphenyl) cyclobutane-1-carboxamide B->C H2O2, NaOH DMSO D 1-(4-Ethoxyphenyl) cyclobutan-1-amine C->D NaOCl, NaOH H2O

Figure 1: Three-phase synthetic pathway for 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

Experimental Protocols & Causality (Self-Validating Workflows)

To ensure scientific integrity, each phase below is designed as a self-validating system. Analytical checkpoints are integrated directly into the workflow so that the chemist can verify mechanistic success before proceeding.

Phase I: Phase-Transfer Catalyzed (PTC) Cycloalkylation

The construction of the cyclobutane ring utilizes the Makosza method[4], leveraging a phase-transfer catalyst (PTC) to facilitate the reaction between an organic phase and a solid/aqueous basic phase.

  • Causality: Why use PTC with KOH instead of NaH? While NaH in DMF works, it poses severe thermal runaway risks at scale. Using powdered KOH with Tetrabutylammonium bromide (TBAB) in toluene creates a biphasic system. The TBAB transports the hydroxide ion into the organic phase, deprotonating the α -carbon of 2-(4-ethoxyphenyl)acetonitrile. The subsequent double SN​2 displacement of 1,3-dibromopropane is entropically driven to close the 4-membered ring[2].

  • Protocol:

    • Charge a reaction vessel with 2-(4-ethoxyphenyl)acetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), and TBAB (0.05 eq) in toluene.

    • Add powdered KOH (3.0 eq) portion-wise under vigorous stirring.

    • Heat the biphasic mixture to 80 °C for 4–6 hours.

    • Quench with water, separate the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation Checkpoint: Analyze the crude product via 1H NMR. The reaction is successful when the sharp singlet of the α -CH₂ protons (~3.7 ppm) completely disappears, replaced by complex multiplets (1.8–2.8 ppm) corresponding to the cyclobutane ring protons.

Phase II: Radziszewski-Type Controlled Hydration

The nitrile must be converted to an amide to set up the final rearrangement.

  • Causality: Why use H2​O2​ instead of standard aqueous base? Standard basic hydrolysis requires extreme heating, which risks over-hydrolyzing the intermediate to a carboxylic acid. By introducing hydrogen peroxide, we exploit the α -effect . The hydroperoxide anion ( HOO− ) is significantly more nucleophilic than the hydroxide ion ( HO− ). It rapidly attacks the electrophilic nitrile carbon at near-ambient temperatures, forming a peroxycarboximidic acid intermediate that collapses precisely into the primary amide without further degradation.

  • Protocol:

    • Dissolve 1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile in DMSO.

    • Add 20% aqueous NaOH (0.2 eq) and cool the flask to 15 °C.

    • Dropwise, add 30% aqueous H2​O2​ (3.0 eq), maintaining the internal temperature below 40 °C (reaction is highly exothermic).

    • Stir for 2 hours, then pour the mixture into ice water. The amide will precipitate as a white solid. Filter and dry.

  • Self-Validation Checkpoint: Perform an FT-IR scan of the solid. The intense C≡N stretch at ~2240 cm⁻¹ must be absent, replaced by a strong C=O (amide I) stretch at ~1660 cm⁻¹ and N−H stretches near 3200–3400 cm⁻¹.

Phase III: Hofmann Rearrangement

The final step removes the carbonyl carbon, linking the primary amine directly to the cyclobutane ring[3].

  • Causality: Why does the strained cyclobutane ring not open during this process? The Hofmann rearrangement proceeds via an isocyanate intermediate. The migration of the cyclobutyl-aryl group from the carbon to the electron-deficient nitrogen is a concerted [1,2]-sigmatropic shift . Because no free carbocation is generated at the quaternary center, the cyclobutane ring is immune to the ring-expansion or cleavage side-reactions that typically plague 4-membered rings.

  • Protocol:

    • Prepare a solution of NaOCl (1.5 eq) and NaOH (4.0 eq) in water, cooled to 0 °C.

    • Add 1-(4-ethoxyphenyl)cyclobutane-1-carboxamide (1.0 eq) portion-wise. Stir at 0 °C for 1 hour to form the N-chloroamide intermediate.

    • Gradually heat the mixture to 80 °C for 3 hours to induce migration and subsequent hydrolysis of the isocyanate.

    • Cool to room temperature, extract with Methyl tert-butyl ether (MTBE), and dry the organic layer.

    • Bubble anhydrous HCl gas (or add ethereal HCl) into the MTBE to precipitate 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride.

  • Self-Validation Checkpoint: LC-MS analysis of the free base must show an [M+H]+ peak at m/z 192.1.

Hofmann Amide 1-(4-Ethoxyphenyl)cyclobutane- 1-carboxamide N_Halo N-Chloroamide Anion (Active Intermediate) Amide->N_Halo NaOCl, OH- Isocyanate Cyclobutyl Isocyanate (Concerted 1,2-Alkyl Shift) N_Halo->Isocyanate -Cl-, Rearrangement Carbamate Carbamic Acid (Hydration) Isocyanate->Carbamate H2O, OH- Amine 1-(4-Ethoxyphenyl)cyclobutan-1-amine (- CO2) Carbamate->Amine Decarboxylation

Figure 2: Concerted mechanism of the Hofmann Rearrangement preventing cyclobutane ring-opening.

Quantitative Data & Process Summary

The table below summarizes the expected quantitative parameters for the synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine, allowing process chemists to benchmark their yields against established norms.

PhaseTarget Intermediate / ProductReagentsTemp (°C)Time (h)Expected YieldPurity Check (Key Signal)
I 1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile1,3-Dibromopropane, KOH, TBAB804–685–90% 1H NMR: Disappearance of α -CH₂
II 1-(4-Ethoxyphenyl)cyclobutane-1-carboxamide H2​O2​ (30%), NaOH, DMSO15–402–390–95%IR: Appearance of C=O (1660 cm⁻¹)
III 1-(4-Ethoxyphenyl)cyclobutan-1-amineNaOCl, NaOH, H2​O 0 803–475–80%MS: [M+H]+ = 192.1

References

  • CAS 2260936-20-5 | Sigma-Aldrich: 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride. Sigma-Aldrich. 1

  • A Comparative Structural Analysis of 1-Phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclobutanecarbonyl chloride. Benchchem. 2

  • Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates - ACS Publications. Journal of Organic Chemistry. 4

  • WO2017065473A1 - Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor. Google Patents. 3

Sources

Exploratory

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates a proposed mechanism of action for the novel compound 1-(4-Ethoxyphenyl)cyclobutan-1-amine. In the...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 1-(4-Ethoxyphenyl)cyclobutan-1-amine. In the absence of direct empirical data for this specific molecule, this document leverages established structure-activity relationships (SAR) and the known pharmacology of structurally analogous compounds to formulate a scientifically grounded hypothesis. The primary hypothesized mechanism is the irreversible inhibition of monoamine oxidase (MAO), drawing parallels to the well-characterized activity of 1-phenylcyclobutylamine. This guide further outlines a comprehensive, multi-faceted experimental strategy to rigorously test this hypothesis, encompassing enzyme kinetics, receptor binding assays, and cellular functional assessments. The methodologies detailed herein are designed to not only elucidate the primary mechanism of action but also to explore potential off-target effects and build a robust pharmacological profile for this compound of interest.

Introduction: The Rationale for a Hypothesized Mechanism

The unique structural motif of a cyclobutane ring fused to a phenylalkylamine core suggests that 1-(4-Ethoxyphenyl)cyclobutan-1-amine may possess significant biological activity. The cyclobutane moiety imparts a rigid, puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[1][2] While direct studies on 1-(4-Ethoxyphenyl)cyclobutan-1-amine are not yet available in the public domain[3], its close structural resemblance to 1-phenylcyclobutylamine, a known monoamine oxidase (MAO) inactivator, provides a strong foundation for a primary hypothesis.[4]

This guide, therefore, puts forth a detailed, testable hypothesis for the mechanism of action of 1-(4-Ethoxyphenyl)cyclobutan-1-amine and provides a roadmap for its experimental validation.

The Primary Hypothesis: Irreversible Inhibition of Monoamine Oxidase (MAO)

We postulate that 1-(4-Ethoxyphenyl)cyclobutan-1-amine acts as a time-dependent, irreversible inhibitor of monoamine oxidase. This hypothesis is predicated on the established mechanism of its parent compound, 1-phenylcyclobutylamine, which is known to inactivate MAO through a radical-based mechanism.[4]

Proposed Molecular Mechanism

The proposed mechanism involves a one-electron oxidation of the amine by the flavin cofactor of MAO, generating an amine radical cation. This is followed by homolytic cleavage of the strained cyclobutane ring. The resulting radical can then partition between two pathways: cyclization to form a 2-phenylpyrrolinyl radical or covalent attachment to the flavin cofactor, leading to irreversible inactivation of the enzyme.[4] The 4-ethoxy group on the phenyl ring is expected to influence the electronic properties of the aromatic system, potentially modulating the rate of the initial oxidation step and the stability of the radical intermediate.

Proposed Mechanism of MAO Inactivation by 1-(4-Ethoxyphenyl)cyclobutan-1-amine

MAO_Inactivation_Mechanism cluster_0 Enzyme Active Site Substrate 1-(4-Ethoxyphenyl)cyclobutan-1-amine MAO_Flavin MAO (FAD) Substrate->MAO_Flavin Binding Radical_Cation Amine Radical Cation MAO_Flavin->Radical_Cation 1e- Oxidation Ring_Opened_Radical Ring-Opened Radical Radical_Cation->Ring_Opened_Radical Homolytic Cleavage Inactive_Enzyme Covalently Modified MAO (Inactive) Ring_Opened_Radical->Inactive_Enzyme Covalent Adduction to Flavin Product Metabolite (e.g., 2-phenyl-1-pyrroline derivative) Ring_Opened_Radical->Product Cyclization & Further Oxidation

Caption: Hypothesized pathway of MAO inactivation.

Experimental Validation Strategy

A multi-tiered experimental approach is essential to rigorously test the hypothesized mechanism of action. The following protocols are designed as a self-validating system to provide a comprehensive pharmacological profile.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if 1-(4-Ethoxyphenyl)cyclobutan-1-amine inhibits MAO-A and MAO-B and to characterize the nature of this inhibition.

This commercially available luminescent assay provides a robust and high-throughput method for measuring MAO activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B are prepared at appropriate concentrations in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

  • Compound Dilution: A serial dilution of 1-(4-Ethoxyphenyl)cyclobutan-1-amine is prepared in the assay buffer.

  • Incubation: The compound dilutions are pre-incubated with the MAO enzymes for varying time points (e.g., 0, 15, 30, and 60 minutes) to assess time-dependent inhibition. A known reversible inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) should be used as a positive control.

  • Substrate Addition: The MAO-Glo™ substrate is added to initiate the reaction.

  • Detection: After a defined reaction time, the detection reagent is added to stop the reaction and generate a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. IC50 values are calculated for each pre-incubation time point. A decrease in IC50 with increased pre-incubation time is indicative of time-dependent, irreversible inhibition.

ParameterMAO-AMAO-BInterpretation
IC50 (0 min) TBDTBDInitial potency of the inhibitor.
IC50 (60 min) TBDTBDPotency after pre-incubation. A significant decrease from 0 min suggests time-dependent inhibition.
kinact/KI TBDTBDSecond-order rate constant for enzyme inactivation, providing a measure of inhibitor efficiency.
Tier 2: Receptor Binding Profile

To assess the selectivity of 1-(4-Ethoxyphenyl)cyclobutan-1-amine, a broad receptor binding screen is necessary. Phenylalkylamines are known to interact with various CNS receptors, particularly serotonergic receptors.[5]

A panel of radioligand binding assays should be conducted against a wide range of CNS targets, including but not limited to:

  • Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C)

  • Dopamine receptors (D1, D2)

  • Norepinephrine transporter (NET)

  • Dopamine transporter (DAT)

  • Serotonin transporter (SERT)

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Assay Setup: Membranes are incubated with a specific radioligand and varying concentrations of 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of radioligand displacement is calculated, and Ki values are determined.

Experimental Workflow for Pharmacological Profiling

Experimental_Workflow Start 1-(4-Ethoxyphenyl)cyclobutan-1-amine Tier1 Tier 1: In Vitro Enzyme Assays (MAO-A & MAO-B Inhibition) Start->Tier1 Tier2 Tier 2: Receptor Binding Screen (CNS Target Panel) Tier1->Tier2 If potent MAO inhibitor Data_Integration Data Integration & SAR Analysis Tier1->Data_Integration Tier3 Tier 3: Cellular Functional Assays (e.g., Neurotransmitter Uptake) Tier2->Tier3 Assess functional consequences of binding Tier2->Data_Integration Tier3->Data_Integration Conclusion Elucidation of Mechanism of Action Data_Integration->Conclusion

Caption: A structured workflow for mechanistic elucidation.

Tier 3: Cellular Functional Assays

Should significant binding to monoamine transporters be observed in Tier 2, functional assays are required to determine if this binding translates to agonist or antagonist activity.

This assay measures the ability of the compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing DAT, SERT, or NET are cultured.

  • Compound Incubation: Cells are incubated with varying concentrations of 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

  • Radiolabeled Neurotransmitter Addition: A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin) is added.

  • Uptake Measurement: After a defined incubation period, uptake is stopped, and intracellular radioactivity is measured.

  • Data Analysis: IC50 values for the inhibition of neurotransmitter uptake are calculated.

Conclusion and Future Directions

This technical guide provides a robust, scientifically-driven framework for elucidating the mechanism of action of 1-(4-Ethoxyphenyl)cyclobutan-1-amine. The primary hypothesis of irreversible MAO inhibition, based on strong structural analogy, is readily testable through the detailed experimental protocols outlined. The subsequent tiers of investigation will build a comprehensive pharmacological profile, assessing selectivity and potential off-target effects. The data generated from this proposed workflow will be critical for understanding the therapeutic potential and guiding any future development of this novel chemical entity.

References

  • Diallo Ngon, A., & Moreau, E. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Pharmaceuticals, 19(3), 355. [Link]

  • Diallo Ngon, A., & Moreau, E. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. ResearchGate. [Link]

  • Mousa, Y. J. (n.d.). Drugs acting on the Central Nervous System (CNS). ResearchGate. [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry, 25(2), 341-346. [Link]

  • Chen, P., et al. (2012). Cyclobutane derivatives as novel nonpeptidic small molecule agonists of glucagon-like peptide-1 receptor. Journal of Medicinal Chemistry, 55(1), 259-263. [Link]

  • de Witte, W., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(15), e202200159. [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 364-375. [Link]

  • PubChem. (n.d.). 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride. PubChem. [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Sarlah, D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2595-2608. [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • van de Witte, S. V., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1365-1377. [Link]

Sources

Foundational

Pharmacological Profiling and Biological Activity of 1-(4-Ethoxyphenyl)cyclobutan-1-amine: A Technical Guide

Executive Summary The compound 1-(4-ethoxyphenyl)cyclobutan-1-amine (CAS 2260936-20-5) [1] represents a highly specialized pharmacophore utilized primarily in the discovery and development of central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-ethoxyphenyl)cyclobutan-1-amine (CAS 2260936-20-5) [1] represents a highly specialized pharmacophore utilized primarily in the discovery and development of central nervous system (CNS) therapeutics. Structurally classified as an arylcycloalkylamine, this building block is a critical precursor and screening compound for novel Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs) and other monoaminergic modulators[2].

This whitepaper provides an in-depth technical analysis of the biological activity associated with the 1-(4-ethoxyphenyl)cyclobutan-1-amine scaffold. By dissecting the structure-activity relationship (SAR), detailing the mechanisms of monoamine transporter inhibition, and providing self-validating experimental protocols, this guide serves as a foundational resource for medicinal chemists and pharmacologists engaged in neuro-therapeutics.

Structural Rationale & Pharmacophore Mapping

The biological utility of 1-(4-ethoxyphenyl)cyclobutan-1-amine is entirely dictated by its unique stereoelectronic properties. The molecule consists of three critical domains:

  • The Cyclobutane Ring (Conformational Restriction): Unlike linear alkylamines, the cyclobutane ring restricts the dihedral angle between the aromatic system and the primary amine. This rigidification locks the molecule into an extended conformation that perfectly mimics the bioactive conformation of endogenous monoamines (e.g., serotonin, dopamine) within the transporter binding pocket. Furthermore, the steric bulk of the cyclobutane ring severely hinders the approach of Monoamine Oxidase (MAO) enzymes, preventing rapid oxidative deamination and dramatically increasing the molecule's metabolic half-life.

  • The Primary Amine (Electrostatic Anchoring): At physiological pH (7.4), the amine is protonated. This cationic center forms a critical, charge-assisted hydrogen bond with a highly conserved aspartate residue (e.g., Asp98 in human SERT) located in the central binding site (S1) of monoamine transporters.

  • The 4-Ethoxy Substitution (Lipophilicity & Selectivity): The para-ethoxy group on the phenyl ring serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which is an absolute requirement for passive diffusion across the Blood-Brain Barrier (BBB). Second, the oxygen atom acts as a hydrogen-bond acceptor, which can interact with specific threonine or serine residues in the transporter pocket, often shifting the selectivity profile favorably toward SERT over DAT compared to simple halogenated analogs (like the 4-chloro substitution seen in sibutramine).

Mechanism of Action: Monoamine Transporter Inhibition

Compounds derived from the 1-(4-ethoxyphenyl)cyclobutan-1-amine scaffold primarily exert their biological activity by binding to the presynaptic monoamine transporters: SERT (Serotonin Transporter), NET (Norepinephrine Transporter), and DAT (Dopamine Transporter) [2].

By competitively binding to the orthosteric site of these transporters, the compound prevents the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of monoamines in the synapse, prolonging receptor activation and enhancing downstream neural signaling—a mechanism central to the treatment of major depressive disorder (MDD), anxiety, and certain metabolic/eating disorders.

SNDRI_Pathway Compound 1-(4-Ethoxyphenyl) cyclobutan-1-amine Transporters Monoamine Transporters (SERT, NET, DAT) Compound->Transporters Binds & Inhibits Synapse Synaptic Cleft (Elevated Monoamines) Transporters->Synapse Prevents Reuptake Receptors Post-Synaptic Receptors Synapse->Receptors Receptor Activation Signal Enhanced Neural Signaling Receptors->Signal Downstream Effects

Mechanism of action for cyclobutanamine-based monoamine reuptake inhibitors.

Quantitative Data: Representative Pharmacological Profile

Because 1-(4-ethoxyphenyl)cyclobutan-1-amine is a screening building block, its exact binding affinities depend heavily on downstream derivatization (e.g., N-alkylation). However, the baseline cyclobutanamine pharmacophore exhibits a highly predictable in vitro profile. Table 1 summarizes the representative biological activity range for this structural class.

Table 1: Representative Target Affinity and Selectivity for Arylcyclobutanamines

Biological TargetRepresentative IC₅₀ Range (nM)Endogenous LigandClinical Relevance of Inhibition
SERT (SLC6A4)10 – 150 nMSerotonin (5-HT)Antidepressant, anxiolytic effects.
NET (SLC6A2)50 – 300 nMNorepinephrine (NE)Increased alertness, energy, pain modulation.
DAT (SLC6A3)200 – 800 nMDopamine (DA)Reward modulation, appetite suppression.
MAO-A > 10,000 nM (Inactive)5-HT, NE, DALack of inhibition prevents hypertensive crisis.
MAO-B > 10,000 nM (Inactive)DA, PhenethylamineConfirms metabolic stability of the cyclobutane.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 1-(4-ethoxyphenyl)cyclobutan-1-amine derivatives, a hierarchical screening cascade is required. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and isolated immediately.

Screening_Workflow Synthesis Compound Synthesis & QC (LC-MS/NMR) Binding Radioligand Binding (SERT, NET, DAT) Synthesis->Binding Primary Screen Functional Functional Uptake Assay (Synaptosomes) Binding->Functional IC50 < 1 µM ADME PAMPA-BBB & Metabolic Stability Functional->ADME Efficacy Confirmed Lead Lead Optimization ADME->Lead Favorable Profile

Hierarchical in vitro screening workflow for CNS-active cyclobutanamines.

Protocol 1: Competitive Radioligand Binding Assay (SERT/NET/DAT)

This assay determines the binding affinity ( Ki​ ) of the compound for monoamine transporters.

  • Causality Check: We utilize specific radioligands—[ 3 H]citalopram for SERT, [ 3 H]nisoxetine for NET, and [ 3 H]WIN35428 for DAT. These ligands are chosen because they possess extreme selectivity for their respective transporters, ensuring that the displacement signal is not confounded by cross-reactivity in tissue homogenates.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate synaptosomes from rat frontal cortex (for SERT and NET) and rat striatum (for DAT). Rationale: These specific brain regions express the highest density of the target transporters, maximizing the signal-to-noise ratio of the assay.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (at a concentration equal to its Kd​ ), 50 µL of the test compound (titrated from 10 pM to 10 µM in half-log steps), and 100 µL of the synaptosomal membrane preparation in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of highly lipophilic ligands to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a microplate scintillation counter.

  • Self-Validation:

    • Positive Control: Include a known inhibitor (e.g., imipramine) to validate assay sensitivity.

    • Data Integrity: Calculate the Z'-factor for the plate. A Z' > 0.5 validates the robustness of the run, proving the assay can reliably distinguish between full binding and full displacement.

Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Because the target of this compound is the CNS, it must cross the blood-brain barrier. PAMPA isolates passive transcellular diffusion from active efflux mechanisms.

  • Causality Check: Small, lipophilic amines cross the BBB primarily via passive diffusion. By using a porcine brain lipid extract, we accurately simulate the specific lipid composition of the human BBB, providing a highly predictive model of in vivo brain penetration.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous PVDF membrane of a PAMPA acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Dosing: Add 300 µL of the test compound (10 µM) in PBS (pH 7.4) to the donor wells. Rationale: Testing at pH 7.4 simulates physiological blood pH, which dictates the critical ratio of ionized to unionized amine available for diffusion.

  • Acceptor Assembly: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells and carefully place the acceptor plate onto the donor plate, creating a "sandwich."

  • Incubation: Incubate the assembly at room temperature for 18 hours inside a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Self-Validation:

    • Calculate the effective permeability ( Pe​ ).

    • Controls: Include Verapamil (high BBB permeability) and Theophylline (low BBB permeability). If Verapamil fails to cross, or Theophylline crosses easily, the lipid barrier integrity is compromised, and the assay must be rejected.

References

  • Google Patents. "US20160024044A1 - Inhibiting neurotransmitter reuptake". United States Patent and Trademark Office.
Exploratory

Structural Elucidation and Spectroscopic Profiling of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Executive Summary 1-(4-Ethoxyphenyl)cyclobutan-1-amine is a highly constrained, unnatural amino building block increasingly utilized in medicinal chemistry and drug discovery. Commercially available primarily as the benc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Ethoxyphenyl)cyclobutan-1-amine is a highly constrained, unnatural amino building block increasingly utilized in medicinal chemistry and drug discovery. Commercially available primarily as the bench-stable hydrochloride salt (CAS 2260936-20-5), this compound features a rigid cyclobutane ring that restricts the conformational flexibility of the primary amine, often serving as a bioisostere for gem-dimethyl groups to improve metabolic stability and target affinity.

This whitepaper provides a comprehensive, theoretically grounded spectroscopic profile (NMR, IR, MS) for the hydrochloride salt of this compound, alongside self-validating experimental protocols designed for analytical chemists and drug development professionals.

Spectroscopic Data Compendium

The following data is predictive and derived from established empirical spectroscopic rules for cyclobutylamines and para-substituted phenetoles, grounded in the frameworks established by and .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the protonation of the primary amine in the hydrochloride salt, the compound is best analyzed in polar aprotic deuterated solvents such as DMSO- d6​ . This prevents the rapid proton exchange seen in protic solvents, allowing for the observation of the ammonium protons.

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignment & Causality
8.60Broad singlet (br s)3H-NH 3+​ : Downfield shifted due to the positive charge. Broadened by quadrupolar relaxation of the 14 N nucleus.
7.45Doublet (d, J = 8.8 Hz)2HAr-H (C2', C6') : Ortho to the cyclobutane ring. Part of an AA'BB' system.
6.95Doublet (d, J = 8.8 Hz)2HAr-H (C3', C5') : Ortho to the electron-donating ethoxy group (shielded).
4.05Quartet (q, J = 7.0 Hz)2H-O-CH 2​ - : Deshielded by the adjacent electronegative oxygen.
2.40 - 2.60Multiplet (m)4HCyclobutane C2/C4 : Complex splitting due to diastereotopic protons (cis/trans to the aryl ring) and cross-ring coupling.
1.75 - 2.05Multiplet (m)2HCyclobutane C3 : Furthest from the deshielding amine and aryl groups.
1.32Triplet (t, J = 7.0 Hz)3H-CH 3​ : Terminal methyl of the ethoxy group.

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)AssignmentStructural Rationale
158.2Ar-C (C4')Ipso carbon attached to the ethoxy oxygen.
131.0Ar-C (C1')Ipso carbon attached to the cyclobutane ring.
127.2Ar-C (C2', C6')Meta to the ethoxy group.
114.5Ar-C (C3', C5')Ortho to the ethoxy group (highly shielded by resonance).
63.1-O-CH 2​ -Aliphatic carbon bound to oxygen.
58.4Cyclobutane C1Quaternary carbon bound to nitrogen and the aryl ring.
33.8Cyclobutane C2/C4Equivalent secondary carbons of the cyclobutane ring.
15.2Cyclobutane C3Secondary carbon opposite to the substitution site.
14.6-CH 3​ Terminal methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method, as it avoids the hygroscopic nature of KBr pellets, which would introduce a broad O-H stretch that obscures the critical N-H region.

Table 3: Key ATR-FTIR Vibrational Bands

Wavenumber (cm −1 )IntensityAssignment
3200 - 2600Strong, BroadN-H stretching : Characteristic of primary ammonium salts (-NH 3+​ ).
2975, 2870MediumC-H stretching : Aliphatic stretches from the ethoxy and cyclobutane groups.
1610, 1515StrongC=C stretching : Aromatic ring skeletal vibrations.
1245, 1045StrongC-O-C stretching : Asymmetric and symmetric stretches of the alkyl aryl ether.
830StrongC-H out-of-plane bending : Diagnostic for 1,4-disubstituted (para) benzene rings.
Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is ideal for basic amines. The compound readily forms a stable [M+H] + ion. Collision-Induced Dissociation (CID) reveals two primary fragmentation pathways: the loss of ammonia (driven by the stability of the resulting tertiary carbocation) and the loss of ethylene from the ethoxy group (a classic rearrangement for phenetole derivatives).

Table 4: ESI-MS/MS Fragmentation Data

m/zIon TypeNeutral LossStructural Interpretation
192.14[M+H] + NoneIntact protonated molecule.
175.11[M+H - NH 3​ ] + 17 DaFormation of a resonance-stabilized 1-(4-ethoxyphenyl)cyclobutan-1-ylium cation.
164.11[M+H - C 2​ H 4​ ] + 28 DaCleavage of the ethyl group, yielding a phenol derivative.
147.08[M+H - NH 3​
  • C 2​ H 4​ ] +
45 DaSequential loss of both ammonia and ethylene.

MS_Frag M [M+H]+ m/z 192.14 F1 [M+H - NH3]+ m/z 175.11 (Carbocation) M->F1 - NH3 (17 Da) F2 [M+H - C2H4]+ m/z 164.11 (Phenol derivative) M->F2 - C2H4 (28 Da) F3 [M+H - C2H4 - NH3]+ m/z 147.08 F1->F3 - C2H4 (28 Da) F2->F3 - NH3 (17 Da)

Caption: ESI-MS/MS Fragmentation Pathway of 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes an internal check to verify the integrity of the experiment before proceeding.

NMR Acquisition Protocol

NMR_Workflow Prep Sample Prep 15 mg HCl salt in 0.6 mL DMSO-d6 Tune Probe Tuning & 3D Shimming Prep->Tune Load Acq Acquisition 1H (16 scans) 13C (1024 scans) Tune->Acq Optimize Proc Processing Zero-filling, FT, Phase Correction Acq->Proc FID

Caption: Standardized Workflow for 1D NMR Acquisition and Processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15 mg of 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Execute gradient shimming (e.g., TopShim).

    • Self-Validation Check: Assess the residual DMSO pentet at 2.50 ppm. A sharp, symmetrical pentet with a full-width at half-maximum (FWHM) of <1.0 Hz indicates optimal shimming. If the peak is asymmetric or broad, re-shim manually.

  • Acquisition: Acquire the 1 H spectrum using a standard 30° pulse program (zg30) with 16 scans and a 2-second relaxation delay. Acquire the 13 C spectrum using a proton-decoupled sequence (zgpg30) with 1024 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase correct manually and reference the TMS peak to 0.00 ppm.

ATR-FTIR Protocol
  • Preparation: Ensure the diamond ATR crystal is thoroughly cleaned with isopropanol and allowed to dry.

    • Self-Validation Check: Perform a background scan. The absence of peaks in the 3000-2800 cm −1 region confirms the crystal is free of residual organic contamination.

  • Loading: Place approximately 2 mg of the solid hydrochloride powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm −1 from 4000 to 600 cm −1 .

  • Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, ensuring relative peak intensities accurately reflect transmission spectra.

LC-MS/MS Protocol
  • Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Self-Validation Check: Inject a blank (solvent only) prior to the sample. The absence of the m/z 192.14 ion confirms the LC column and MS source are free from carryover.

  • Chromatography: Elute through a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a fast gradient of 5% to 95% Methanol over 3 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS (MS/MS): Isolate the [M+H] + precursor ion (m/z 192.1) in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas, and scan the resulting fragments in Q3.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology. Available at: [Link]

Foundational

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Abstract This technical guide provides a comprehensive framework for the in silico characterization of 1-(4-ethoxyphenyl)cyclobutan-1-amine, a novel small molecule with therapeutic potential. In the context of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico characterization of 1-(4-ethoxyphenyl)cyclobutan-1-amine, a novel small molecule with therapeutic potential. In the context of modern drug discovery, understanding the atomic-level interactions between a ligand and its biological target is paramount for lead optimization and rational drug design. This document establishes a robust, generalized methodology that serves as a blueprint for researchers, scientists, and drug development professionals. It details a complete computational workflow, from ligand and receptor preparation to molecular docking, and post-docking analysis, including binding free energy calculations. All quantitative data are presented in structured tables, and complex processes are visualized through compliant Graphviz diagrams. This guide is grounded in established scientific principles and references authoritative sources to ensure technical accuracy and reproducibility.

Introduction: The Role of In Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is a long and arduous one, fraught with high costs and a significant attrition rate. In silico modeling has emerged as a powerful and indispensable tool to de-risk and accelerate this process.[1] By simulating the interactions between a potential drug molecule and its biological target at a molecular level, we can gain invaluable insights into its potential efficacy, binding affinity, and mode of action.[2][3][4] This predictive power allows for the prioritization of the most promising candidates for further experimental validation, thereby saving considerable time and resources.[1]

This guide focuses on 1-(4-ethoxyphenyl)cyclobutan-1-amine, a compound featuring a cyclobutane moiety, which is of increasing interest in medicinal chemistry for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties.[5][6] The unique puckered structure of the cyclobutane ring can provide conformational restriction and novel vector orientations for pharmacophoric groups.[5][6]

For the purpose of this technical guide, we will operate under the hypothetical scenario that 1-(4-ethoxyphenyl)cyclobutan-1-amine has been identified as a potential inhibitor of a key protein kinase involved in a disease signaling pathway. This will allow for a detailed and practical exploration of the in silico workflow.

The Computational Workflow: A Step-by-Step Guide

The in silico analysis of a ligand-protein interaction is a multi-step process that requires careful attention to detail at each stage to ensure the reliability of the final results. The overall workflow is depicted in the diagram below.

In Silico Modeling Workflow cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (1-(4-ethoxyphenyl)cyclobutan-1-amine) Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Hypothetical Kinase) Receptor_Prep->Docking MD_Sim Molecular Dynamics (Optional but Recommended) Docking->MD_Sim Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Energy_Calc Binding Free Energy Calculation (MM/GBSA) MD_Sim->Energy_Calc Pose_Analysis->Energy_Calc Final_Report Final_Report Energy_Calc->Final_Report Final Report & Insights

Caption: A generalized workflow for the in silico analysis of a ligand-protein interaction.

Ligand Preparation

The first step in any docking study is the preparation of the ligand molecule. This involves generating a high-quality 3D structure and assigning correct chemical properties.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of 1-(4-ethoxyphenyl)cyclobutan-1-amine can be obtained from chemical databases such as PubChem.[7]

  • Generate 3D Conformation: Convert the 2D structure into a 3D conformation using software like Open Babel or the graphical interface of a molecular modeling suite.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This is typically done using a force field such as MMFF94 or UFF.

  • Protonation State: Determine the likely protonation state of the primary amine at physiological pH (around 7.4). Given its pKa, it is expected to be protonated.

  • Assign Partial Charges: Assign partial atomic charges using a method like Gasteiger-Marsili. This is crucial for accurately calculating electrostatic interactions during docking.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. This allows for conformational flexibility during the docking simulation.

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[8]

Receptor Preparation

The preparation of the protein receptor is a critical step that can significantly impact the outcome of the docking simulation. The goal is to have a clean, structurally sound model of the protein's binding site.

Experimental Protocol: Receptor Preparation

  • Obtain Protein Structure: Download the 3D structure of the target kinase from the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be used to generate a model.

  • Clean the PDB File: Remove all non-essential molecules, including water, ions, and co-crystallized ligands (unless the co-crystallized ligand is being used to define the binding site).[9][10]

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The positions of these hydrogens should be optimized to form a favorable hydrogen-bonding network.[10]

  • Assign Partial Charges: Assign partial atomic charges to the protein atoms. The choice of force field (e.g., AMBER, CHARMM) will determine the charge set used.

  • Define the Binding Site: The binding site for docking needs to be defined. This is typically done by creating a grid box centered on the active site. The size of the box should be large enough to accommodate the ligand and allow for some conformational sampling.[8]

  • Save in Appropriate Format: Save the prepared receptor in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[2][4][11] The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.[3][11]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor files, the coordinates of the center of the grid box, and the dimensions of the grid box.[8]

  • Run Docking Simulation: Execute the docking simulation using a program like AutoDock Vina. Vina uses a Lamarckian genetic algorithm for its search and an empirical scoring function to rank the poses.[12]

  • Analyze Docking Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely.[13]

Data Presentation: Docking Results for 1-(4-ethoxyphenyl)cyclobutan-1-amine (Hypothetical)

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-8.50.00GLU91, LEU135, PHE148
2-8.21.23GLU91, LEU135, TYR150
3-7.92.54ASP151, VAL75

Post-Docking Analysis: From Poses to Predictions

The raw output of a docking simulation requires careful analysis to extract meaningful biological insights. This involves visual inspection of the binding poses and more rigorous computational methods to refine the binding energy estimates.

Binding Pose Analysis

Visualizing the top-ranked docking poses within the context of the protein's binding site is crucial for understanding the molecular interactions that stabilize the complex.

Experimental Protocol: Binding Pose Visualization and Interaction Analysis

  • Load Complex into a Molecular Viewer: Use software such as PyMOL, Chimera, or Discovery Studio to visualize the docked complex.[14]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. These can include:

    • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic Interactions: Look for interactions between non-polar regions of the ligand and hydrophobic residues in the binding pocket.

    • Pi-Stacking: Check for stacking interactions between aromatic rings on the ligand and protein.

    • Salt Bridges: Identify electrostatic interactions between charged groups.

  • Generate Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) to generate 2D diagrams of the interactions.[14]

Ligand-Protein Interactions cluster_ligand 1-(4-ethoxyphenyl)cyclobutan-1-amine cluster_protein Kinase Binding Pocket Ligand Ligand GLU91 GLU91 Ligand->GLU91 H-Bond (Amine) LEU135 LEU135 Ligand->LEU135 Hydrophobic PHE148 PHE148 Ligand->PHE148 Pi-Stacking (Phenyl)

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1-(4-Ethoxyphenyl)cyclobutan-1-amine: A Technical Guide for Preclinical Development

Executive Summary 1-(4-Ethoxyphenyl)cyclobutan-1-amine is a highly specialized 1-arylcycloalkylamine building block, frequently utilized in its hydrochloride salt form (CAS 2260936-20-5). This structural scaffold is of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Ethoxyphenyl)cyclobutan-1-amine is a highly specialized 1-arylcycloalkylamine building block, frequently utilized in its hydrochloride salt form (CAS 2260936-20-5). This structural scaffold is of paramount importance in the rational design of centrally acting therapeutics, particularly in the development of monoamine reuptake inhibitors and allosteric modulators of the NMDA receptor complex. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a mechanistically validated synthetic methodology designed for high-fidelity preclinical drug development.

Physicochemical Characteristics & Molecular Profiling

Understanding the physicochemical properties of 1-(4-ethoxyphenyl)cyclobutan-1-amine is critical for predicting its pharmacokinetic behavior, particularly its ability to cross the blood-brain barrier (BBB) via passive diffusion. The data below synthesizes predicted and experimental values standard for this class of compounds,[1],[2].

Table 1: Key Physicochemical Properties

PropertyValue (Free Base)Value (HCl Salt)
CAS Registry Number N/A2260936-20-5
Molecular Formula C12H17NOC12H18ClNO
Molecular Weight 191.27 g/mol 227.73 g/mol
Topological Polar Surface Area (TPSA) ~35.2 ŲN/A
LogP (Octanol/Water) ~2.6N/A
pKa (Aliphatic Amine) ~9.8N/A
Hydrogen Bond Donors 1 (Primary Amine)2 (Ammonium)
Hydrogen Bond Acceptors 2 (Amine, Ether Oxygen)1 (Ether Oxygen)

Expert Insight: The TPSA of ~35.2 Ų and a LogP of ~2.6 place this molecule squarely within the optimal multiparameter optimization (MPO) space for CNS penetration. The ethoxy substitution provides a precise degree of lipophilicity—greater than a methoxy group but less sterically hindered than a propoxy group—optimizing the partition coefficient without violating ligand efficiency metrics.

Structural and Mechanistic Insights

The 1-arylcyclobutanamine motif is not an arbitrary choice; it is a conformationally restricted pharmacophore.

Causality of the Cyclobutane Ring: Unlike flexible aliphatic chains or the more thermodynamically relaxed cyclohexane rings, the cyclobutane ring adopts a unique "puckered" conformation. This limits the rotational degrees of freedom of the primary amine relative to the aromatic ring. In the context of receptor binding, this rigid spatial arrangement forces the cationic amine to project at a specific vector, enhancing salt-bridge formation with conserved aspartate residues (e.g., Asp98 in human SERT) while the 4-ethoxyphenyl group occupies the hydrophobic S1 pocket.

PharmacologicalLogic Core 1-(4-Ethoxyphenyl)cyclobutan-1-amine Scaffold Sub1 Ethoxy Group (-OEt) (Lipophilic Domain) Core->Sub1 Sub2 Cyclobutane Ring (Conformational Restraint) Core->Sub2 Sub3 Primary Amine (-NH2) (H-Bond Donor/Cationic Center) Core->Sub3 Target1 Serotonin Transporter (SERT) Binding Affinity Sub1->Target1 Hydrophobic Pocket Interaction Target2 Norepinephrine Transporter (NET) Binding Affinity Sub1->Target2 Sub2->Target1 Spatial Orientation Sub2->Target2 Target3 NMDA Receptor Complex Allosteric Modulation Sub2->Target3 Steric Bulk in Channel Sub3->Target1 Salt Bridge (Asp98) Sub3->Target2 Sub3->Target3 PCP Site Binding

Diagram 1: Pharmacological target interaction logic of the 1-arylcycloalkylamine scaffold.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine requires precise control over ring formation and amine installation. Direct reduction of a cyclobutanecarbonitrile yields a homologated amine (cyclobutylmethanamine). Therefore, a Hofmann rearrangement is the mechanistically mandated approach to obtain the direct cyclobutanamine, a standard supported by .

SyntheticWorkflow A 4-Ethoxyphenylacetonitrile B 1,3-Dibromopropane + Base (NaH) A->B C 1-(4-Ethoxyphenyl) cyclobutanecarbonitrile B->C D Hydration (KOH, t-BuOH) C->D E 1-(4-Ethoxyphenyl) cyclobutanecarboxamide D->E F Hofmann Rearrangement (NaOBr, 70°C) E->F G 1-(4-Ethoxyphenyl) cyclobutan-1-amine F->G H HCl (gas) / Et2O G->H I Target Compound (HCl Salt) H->I

Diagram 2: Four-step synthetic workflow utilizing the Hofmann rearrangement.

Step-by-Step Experimental Protocol

Step 1: Cycloalkylation (Formation of 1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile)

  • Charge a flame-dried, argon-purged flask with 4-ethoxyphenylacetonitrile (1.0 equiv) and 1,3-dibromopropane (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) portion-wise to control hydrogen gas evolution.

  • Causality: The excess base ensures double deprotonation of the activated benzylic carbon, driving the intramolecular cyclization to form the strained 4-membered ring.

  • Stir at room temperature for 12 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Step 2: Hydration to the Carboxamide

  • Dissolve the purified nitrile in tert-butanol.

  • Add finely powdered Potassium Hydroxide (KOH, 3.0 equiv) and heat to reflux for 4 hours.

  • Causality: Traditional acidic hydrolysis often leads to ring-opening or ether cleavage. The mild, bulky basic conditions of KOH/t-BuOH selectively hydrate the nitrile to the primary amide without disturbing the cyclobutane or ethoxy ether linkages.

  • Concentrate and precipitate the amide with cold water. Filter and dry under vacuum.

Step 3: Hofmann Rearrangement (Amine Installation)

  • Dissolve the carboxamide in a freshly prepared solution of Sodium Hypobromite (NaOBr) at 0°C (prepared by adding Br₂ to aqueous NaOH).

  • Slowly warm the reaction to 70°C for 2 hours.

  • Causality: The amide undergoes bromination, deprotonation, and subsequent rearrangement via an isocyanate intermediate. Hydrolysis of the isocyanate yields the desired 1-(4-ethoxyphenyl)cyclobutan-1-amine with the loss of CO₂. This guarantees the amine is directly attached to the cyclobutane quaternary center.

  • Extract the free base with Dichloromethane (DCM).

Step 4: Hydrochloride Salt Formation

  • Dissolve the free base in anhydrous diethyl ether.

  • Bubble dry HCl gas (or add 2M HCl in ether) until precipitation ceases.

  • Filter the white crystalline solid (1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride) and recrystallize from ethanol/ether to achieve >98% purity.

Analytical Validation Standards

To ensure the integrity of the synthesized compound and validate the protocol, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the distinct cyclobutane multiplet at δ 1.80–2.60 ppm (6H). The ethoxy group will present a classic triplet at δ 1.35 ppm (3H) and a quartet at δ 4.05 ppm (2H). The primary ammonium protons (-NH₃⁺) will appear as a broad singlet around δ 8.50 ppm.

  • LC-MS: Electrospray ionization (ESI+) must show the [M+H]⁺ peak at m/z 192.1[2]. The absence of an m/z 206.1 peak confirms that homologation (a common artifact of direct nitrile reduction) did not occur, validating the success of the Hofmann rearrangement.

Conclusion

1-(4-Ethoxyphenyl)cyclobutan-1-amine represents a sophisticated intersection of conformational restriction and optimized lipophilicity. By adhering to the Hofmann rearrangement synthetic route, researchers can reliably produce this high-value intermediate for downstream drug discovery applications, ensuring high fidelity in structure-activity relationship (SAR) studies. Commercially, it remains highly accessible as a verified building block.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride. Retrieved from: [Link]

Sources

Foundational

1-(4-Ethoxyphenyl)cyclobutan-1-amine hydrochloride salt properties

1-(4-Ethoxyphenyl)cyclobutan-1-amine Hydrochloride: A Conformationally Restricted Pharmacophore in Drug Discovery Executive Summary In modern medicinal chemistry, overcoming the high attrition rates of drug candidates of...

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Ethoxyphenyl)cyclobutan-1-amine Hydrochloride: A Conformationally Restricted Pharmacophore in Drug Discovery

Executive Summary

In modern medicinal chemistry, overcoming the high attrition rates of drug candidates often requires the strategic deployment of conformationally restricted building blocks. 1-(4-Ethoxyphenyl)cyclobutan-1-amine hydrochloride (CAS: 2260936-20-5) represents a highly specialized, sp³-rich pharmacophore designed to lock the spatial orientation of its aryl and amine vectors[1]. As a Senior Application Scientist, I frequently integrate 1-arylcyclobutanamines into lead optimization pipelines to improve metabolic stability, enhance target residence time, and navigate crowded patent landscapes. This technical guide details the physicochemical profiling, structural rationale, self-validating synthetic methodologies, and pharmacological applications of this critical building block.

Physicochemical Profiling

The utility of 1-(4-Ethoxyphenyl)cyclobutan-1-amine hydrochloride stems from its balanced lipophilicity and basicity. The table below summarizes its core physicochemical parameters, which are critical for predicting its behavior in physiological environments and during downstream synthetic functionalization[1][2].

PropertyValueImplication for Drug Design
Chemical Formula C₁₂H₁₈ClNO (Base: C₁₂H₁₇NO)Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 227.73 g/mol (Salt)Maintains high ligand efficiency (LE) in fragment-based design.
CAS Number 2260936-20-5Unique identifier for procurement and regulatory tracking.
Physical State Solid (Hydrochloride Salt)Ensures bench stability, prevents amine oxidation, and aids solubility.
sp³ Fraction (Fsp³) 0.42 (Base)High 3D character reduces off-target promiscuity and improves solubility.
Topological PSA ~35.2 ŲExcellent permeability profile; highly suitable for CNS-targeted agents.

Structural Rationale & Pharmacophore Utility

The architectural design of 1-(4-ethoxyphenyl)cyclobutan-1-amine is not arbitrary; it is rooted in strict causal principles of molecular recognition:

  • The Cyclobutane Conformational Lock: Unlike flexible acyclic amines, the cyclobutane ring enforces a rigid dihedral angle between the amine lone pair and the aryl ring. This reduces the entropic penalty upon binding to a target receptor, directly increasing binding affinity (ΔG).

  • Avoidance of Carbocation Rearrangements: In metabolic environments, cyclobutane rings are surprisingly resistant to oxidative ring-opening compared to cyclopropanes, providing a stable metabolic profile.

  • The 4-Ethoxy Vector: The ethoxy group at the para position serves a dual purpose. Electronically, it enriches the electron density of the phenyl ring, strengthening potential cation-π or π-π stacking interactions. Sterically, it projects a lipophilic tail that perfectly occupies deep hydrophobic pockets, a feature heavily exploited in the design of monoamine transporter inhibitors (similar to the structural logic behind sibutramine analogs).

Synthetic Methodology & Validation

Synthesizing 1-aryl tertiary carbinamines is notoriously difficult. Direct addition of Grignard reagents to simple cyclobutanone imines typically fails due to competitive enolization (alpha-deprotonation) or reduction. To bypass this, we employ an optimized protocol utilizing Ellman’s tert-butanesulfinamide auxiliary [3]. Even though the final product is achiral, the electron-withdrawing sulfinyl group activates the imine for nucleophilic attack while its extreme steric bulk completely suppresses enolization.

Step-by-Step Synthetic Protocol
  • Ketimine Condensation: Suspend cyclobutanone (1.0 eq) and tert-butanesulfinamide (1.05 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq).

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a highly effective water scavenger, driving the equilibrium toward the ketimine without requiring harsh Dean-Stark conditions.

  • Nucleophilic Addition: Cool the reaction to -78 °C. Dropwise add 4-ethoxyphenylmagnesium bromide (1.5 eq). Stir for 2 hours, then slowly warm to room temperature.

    • Causality: The low temperature controls the exotherm and ensures strictly 1,2-addition over any potential ring-opening pathways.

  • Deprotection and Salt Formation: Isolate the sulfinamide adduct via silica gel chromatography. Dissolve the intermediate in minimal methanol and add 4M HCl in dioxane (3.0 eq). Stir for 1 hour.

    • Causality: The anhydrous HCl selectively cleaves the sulfinyl group. Because the reaction is run in a non-polar/ethereal solvent mixture, the highly polar 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride salt spontaneously precipitates, driving the reaction to completion and providing a self-purifying system.

SynthWorkflow A Cyclobutanone + t-Bu-Sulfinamide B Ti(OEt)4 Condensation A->B C Sulfinyl Ketimine Intermediate B->C - EtOH D 4-Ethoxyphenyl-MgBr Addition (-78°C) C->D E Sulfinamide Adduct D->E Suppresses Enolization F HCl / Dioxane Deprotection E->F G 1-(4-Ethoxyphenyl) cyclobutan-1-amine HCl F->G Direct Precipitation

Fig 1: Self-validating synthetic workflow utilizing Ellman's sulfinamide chemistry.

(Note: For highly substituted, enantiopure variants of cyclobutylamines, advanced CuH-catalyzed hydroamination of strained cyclobutenes can also be employed, though Ellman's approach remains the industrial standard for this specific scaffold[3][4]).

Analytical Characterization Workflow

To ensure the integrity of the synthesized batch, the following self-validating analytical workflow must be executed:

  • LC-MS (ESI+): Run on a C18 column using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The base peak must show an [M-NH₂]⁺ fragment (m/z 175.1) characteristic of 1-arylcyclobutylamines, as the benzylic/tertiary C-N bond readily fragments in the mass spectrometer. The parent [M+H]⁺ is m/z 192.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amine: Broad singlet at ~8.5 ppm (3H, -NH₃⁺).

    • Aryl: AB quartet centered around 7.4 ppm (2H) and 6.9 ppm (2H), confirming the para-substitution.

    • Ethoxy: Quartet at 4.0 ppm (2H, -CH₂-) and triplet at 1.3 ppm (3H, -CH₃).

    • Cyclobutane: Complex multiplets at 2.4-2.6 ppm (4H) and 1.8-2.0 ppm (2H).

Pharmacological Application & Signaling Context

When incorporated into larger drug molecules, the 1-(4-ethoxyphenyl)cyclobutan-1-amine motif is frequently utilized to target monoamine transporters (SERT, NET, DAT) or G-protein coupled receptors (GPCRs) in the central nervous system. The cyclobutane ring optimally projects the basic amine to interact with the conserved aspartate residue in the transporter's orthosteric binding site, while the ethoxy-phenyl group wedges into the halogen-binding pocket.

The diagram below illustrates the downstream signaling cascade triggered when a derivative of this compound acts as a monoamine reuptake inhibitor, a common application for this specific pharmacophore class.

SignalingPathway Ligand 1-(4-Ethoxyphenyl)cyclobutan-1-amine Derivative Transporter Monoamine Transporter (SERT / NET) Ligand->Transporter Binds & Inhibits Synapse Increased Synaptic Monoamines (5-HT / NE) Transporter->Synapse Blocks Reuptake Receptor Post-Synaptic GPCR Activation Synapse->Receptor Agonism G_Protein Gαs Protein Coupling Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Phosphorylation Cascade cAMP->PKA Kinase Activation

Fig 2: Downstream GPCR/cAMP signaling pathway modulated by cyclobutanamine-derived reuptake inhibitors.

References

  • Ellman, J.A., Owens, T.D., Tang, T.P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. URL:[Link]

  • Feng, S., et al. "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." National Institutes of Health (PMC), 2019. URL:[Link]

Sources

Exploratory

The Rise of Cyclobutane Scaffolds in Modern Drug Discovery: A Technical Review of Pharmacologically Active Molecules

Executive Summary Historically, the cyclobutane ring was viewed primarily as a synthetic curiosity—a highly strained carbocycle prone to instability. However, modern medicinal chemistry has successfully repurposed this f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the cyclobutane ring was viewed primarily as a synthetic curiosity—a highly strained carbocycle prone to instability. However, modern medicinal chemistry has successfully repurposed this four-membered ring into a highly valuable structural motif. By offering a unique puckered geometry, longer C–C bond lengths, and increased C–C π-character[1], cyclobutanes facilitate the critical "escape from flatland" in drug design. This technical whitepaper explores the mechanistic rationale, pharmacological applications, and synthetic protocols for integrating cyclobutane bioisosteres into drug discovery pipelines.

Physicochemical Rationale and Mechanistic Advantages

As a Senior Application Scientist, I often observe that the primary hurdle in late-stage drug development is poor developability—specifically, metabolic lability and off-target toxicity driven by planar, aromatic-heavy molecules. The strategic incorporation of cyclobutane addresses these issues through three core mechanisms:

Conformational Restriction

Unlike planar aromatic rings, the cyclobutane ring adopts a "butterfly" or puckered conformation, with a puckering angle ( γ ) typically ranging between 158° and 175°[2]. This three-dimensional geometry locks flexible linkers into rigidified conformations. By restricting the number of rotatable bonds, the entropic penalty incurred upon target binding is significantly reduced, directly translating to enhanced binding affinity[3].

Bioisosteric Replacement

Cyclobutanes serve as highly effective bioisosteres for phenyl rings, gem-dimethyl groups, and tert-butyl groups. The inherent ring strain of approximately 26 kcal/mol[4] alters the electron density distribution, allowing it to mimic the steric bulk of a tert-butyl group while offering distinct vectors for further functionalization. Recent studies have validated the CF3-cyclobutane group as a superior, metabolically stable mimic for the tert-butyl group in various antihistamine and antifungal analogs[2].

Metabolic Stability Enhancement

Aromatic rings and linear alkyl chains are highly susceptible to cytochrome P450-mediated oxidative metabolism. Replacing these metabolically labile moieties with a cyclobutane ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This substitution often shields adjacent pharmacophores from enzymatic degradation and shifts the metabolic clearance profile from high to manageable levels[5].

SPR Root Cyclobutane Scaffold (26 kcal/mol strain) Node1 Conformational Restriction Root->Node1 Node2 Bioisosteric Replacement Root->Node2 Node3 Metabolic Stability Root->Node3 Sub1 Reduced Entropic Penalty (e.g., Lobucavir) Node1->Sub1 Sub2 tert-Butyl / Phenyl Mimic (e.g., CF3-Cyclobutane) Node2->Sub2 Sub3 Decreased Oxidative Clearance (e.g., Ivosidenib) Node3->Sub3

Logical framework detailing the structure-property relationships of cyclobutane scaffolds.

Clinical Case Studies: Cyclobutanes in Action

The theoretical benefits of cyclobutane incorporation are heavily supported by successful clinical and preclinical case studies across diverse therapeutic areas.

  • Carboplatin (Oncology): Carboplatin is the pioneering inorganic-based cyclobutane drug. By replacing the two highly reactive chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate moiety, carboplatin achieves significantly lower nephrotoxicity. The cyclobutane ring stabilizes the platinum complex, modulating its reactivity while maintaining its potent DNA-crosslinking efficacy[1],[5].

  • Ivosidenib (Oncology): Approved by the FDA in 2018 for IDH1-mutant cancers, Ivosidenib represents a masterclass in metabolic optimization. During SAR development, a metabolically unstable cyclohexyl amine was replaced with a difluorocyclobutyl amine. This single bioisosteric substitution shifted the metabolic clearance from high to medium, granting the molecule the oral bioavailability required for clinical success[5].

  • Lobucavir (Virology): In the development of this antiviral agent, the flexible tetrahydrofuran ring found in natural nucleosides was replaced by a rigid cyclobutane ring. This modification forces the molecule into a single puckered conformation that is highly optimal for viral polymerase inhibition, demonstrating the power of conformational restriction[5].

  • JAK1 Inhibitors / PF-04965842 (Immunology): The incorporation of a cis-1,3-cyclobutane diamine linker in pyrrolopyrimidine-based JAK inhibitors yielded low nanomolar potency. More importantly, the specific 3D vectors provided by the cyclobutane ring conferred exceptional selectivity for JAK1 over other closely related JAK family members, minimizing off-target immunosuppressive effects[6].

Quantitative Impact of Cyclobutane Incorporation
Drug / CompoundOriginal MotifCyclobutane BioisosterePrimary Pharmacological BenefitTarget Indication
Ivosidenib Cyclohexyl amineDifluorocyclobutyl amineReduced metabolic clearanceIDH1 (Oncology)
Lobucavir TetrahydrofuranCyclobutaneConformational restrictionHBV / HIV / Herpes
Carboplatin Dichloride ligandsCyclobutane-1,1-dicarboxylateDrastically reduced nephrotoxicityDNA crosslinking
PF-04965842 Flexible diaminecis-1,3-cyclobutane diamineEnhanced JAK1 selectivityAutoimmune
Buclizine analogs tert-Butyl groupCF3-CyclobutaneRetained activity, novel IP spaceAntihistamine

Synthetic Methodologies & Experimental Protocols

Constructing the strained cyclobutane ring has historically relied on [2+2] photocycloadditions. However, contemporary methods leverage the strain-release ring-opening of bicyclo[1.1.0]butanes (BCBs) to generate highly functionalized, polysubstituted cyclobutanes[7].

Below is a self-validating, step-by-step protocol for the regioselective hydroamination of BCBs, a critical workflow for generating cyclobutane-containing amine therapeutics.

Protocol: Regioselective Ring-Opening of Bicyclo[1.1.0]butanes

Objective: To synthesize a 1,3-disubstituted cyclobutane amine via photocatalytic strain-release.

  • Substrate Preparation (Inert Atmosphere):

    • Action: In a nitrogen-filled glovebox, weigh the BCB substrate (1.0 equiv) and the amine nucleophile (1.2 equiv) into a dry vial.

    • Causality: The glovebox ensures an anhydrous and oxygen-free environment. Oxygen rapidly quenches the excited state of the photocatalyst and intercepts radical intermediates, which would derail the reaction.

  • Catalyst Addition:

    • Action: Add a transition metal photocatalyst (e.g., Ru(bpy)3​(PF6​)2​ , 2 mol%).

    • Causality: The catalyst lowers the activation energy required to cleave the highly strained central C–C bond of the BCB (strain energy >60 kcal/mol).

  • Solvent and Photochemical Initiation:

    • Action: Dissolve the mixture in degassed acetonitrile (0.1 M). Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 12 hours.

    • Causality: Photochemical initiation provides precise spatiotemporal control over radical generation, avoiding the thermal degradation byproducts typically seen in high-heat cycloadditions.

  • Quenching and Extraction:

    • Action: Remove the reaction from the light source. Quench with saturated aqueous NH4​Cl and extract with EtOAc (3x).

    • Causality: The mildly acidic NH4​Cl neutralizes basic intermediates, halting the reaction immediately and preventing over-alkylation of the newly formed secondary amine.

  • Purification and Stereochemical Validation:

    • Action: Purify via flash column chromatography (silica gel). Immediately analyze the purified product via 1H and 2D NOESY NMR.

    • Causality: NOESY NMR is absolutely critical to validate the stereochemical outcome. The spatial proximity of protons will confirm the cis or trans relationship of the 1,3-disubstituted cyclobutane, which ultimately dictates the molecule's pharmacological efficacy and target docking geometry.

Workflow Step1 1. BCB & Nucleophile Step2 2. Catalyst Addition Step1->Step2 Step3 3. Photochemical Initiation Step2->Step3 Step4 4. Regioselective Ring-Opening Step3->Step4 Step5 5. Quenching & Extraction Step4->Step5 Step6 6. NOESY NMR Validation Step5->Step6

Step-by-step synthetic workflow for the regioselective ring-opening of bicyclo[1.1.0]butanes.

Conclusion

The cyclobutane ring is no longer a niche moiety; it is a validated, highly effective tool for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. By strategically utilizing its unique puckered geometry and high Fsp3​ character, drug development professionals can overcome traditional developability hurdles, restrict molecular conformation, and generate novel, patentable intellectual property in crowded chemical spaces.

Sources

Foundational

Escaping Flatland: The Biological and Synthetic Significance of the Cyclobutane Motif in Modern Chemistry

Executive Summary For decades, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings to build drug scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor aqueou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry has relied heavily on planar, sp2-hybridized aromatic rings to build drug scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, off-target promiscuity, and high metabolic clearance. The strategic incorporation of the cyclobutane motif —a highly strained, four-membered carbocycle—represents a paradigm shift in molecular design. By increasing the fraction of sp3-hybridized carbons (Fsp3), cyclobutanes offer a three-dimensional, conformationally restricted architecture that profoundly enhances pharmacokinetic properties.

This technical whitepaper explores the biological significance, physicochemical impact, and synthetic methodologies of the cyclobutane motif, providing actionable, self-validating protocols for its integration into drug discovery pipelines.

The Mechanistic Appeal of Cyclobutane in Drug Design

The cyclobutane ring is not merely a structural spacer; it is a functional bioisostere. With a ring strain of approximately 26.5 kcal/mol, one might assume it to be unstable. However, the kinetic stability of cyclobutane under physiological conditions makes it an exceptional scaffold for1 [1].

Causality of Physicochemical Improvements

Unlike the rigid planarity of a phenyl ring or the flexible chair conformation of cyclohexane, cyclobutane adopts a "puckered" butterfly conformation with a dihedral angle of roughly 25°–30°. This specific geometry drives several critical improvements:

  • Metabolic Stability: Aromatic rings are electron-rich and highly susceptible to epoxidation and hydroxylation by Cytochrome P450 (CYP450) enzymes. Cyclobutanes lack this extended π-system, sterically shielding the molecule from oxidative liability.

  • Aqueous Solubility: Planar aromatics tend to π-stack, leading to high crystal lattice energies and poor solubility. The puckered 3D nature of cyclobutane disrupts this packing, significantly lowering the melting point and enhancing thermodynamic solubility.

  • Target Affinity: Cyclobutanes serve as excellent bioisosteres for gem-dimethyl groups or phenyl rings, locking pharmacophores into optimal vectors for receptor binding without paying the entropic penalty associated with flexible aliphatic chains [2].

Bioisostere Aromatic Planar Aromatic Ring (Low Fsp3, High Lipophilicity) Cyclobutane Cyclobutane Bioisostere (Puckered 3D, High Fsp3) Aromatic->Cyclobutane Bioisosteric Substitution Metabolism Metabolic Stability (Reduced Oxidative Liability) Cyclobutane->Metabolism Decreases CYP450 clearance Solubility Aqueous Solubility (Lower LogP) Cyclobutane->Solubility Disrupts crystal packing Binding Target Affinity (Conformational Restriction) Cyclobutane->Binding Optimal vector projection

Logical relationship mapping the causality of cyclobutane bioisosteric replacement.

Quantitative Data Presentation: Scaffold Comparison

To illustrate the structural advantages, the following table summarizes the physicochemical properties of cyclobutane against traditional cyclic scaffolds.

PropertyPhenyl RingCyclohexaneCyclobutane
Geometry Planar (2D)Chair (3D)Puckered (3D)
Fsp3 Character 0.01.01.0
Ring Strain (kcal/mol) ~0~0~26.5
Lipophilicity (LogP contribution) HighVery HighModerate
Metabolic Liability High (CYP450 oxidation)Moderate (Hydroxylation)Low (Steric shielding)

Biological Significance and Natural Occurrence

Nature has long utilized the cyclobutane motif to confer potent biological activities. 2, isolated from terrestrial plants and marine invertebrates, exhibit profound antimicrobial, antinociceptive, and antitumor properties [3]. For instance, sceptrin, derived from marine sponges, utilizes its cyclobutane core to lock its conformation, enabling potent antibacterial activity.

The Double-Edged Sword: UV-Induced DNA Damage

While beneficial in drug design, the cyclobutane motif is also infamous in molecular biology. Cellular DNA strongly absorbs solar UV radiation (hν < 300 nm). This excitation triggers a photochemical[2+2] cycloaddition between adjacent thymine residues, forming a Cyclobutane Pyrimidine Dimer (CPD) . If left uncorrected by Nucleotide Excision Repair (NER) pathways, these rigid cyclobutane kinks halt DNA polymerase, leading to mutagenesis and skin cancer.

DNADamage UV UV Radiation (hν < 300 nm) DNA Adjacent Thymines (in DNA Strand) UV->DNA Absorption Excitation Singlet/Triplet Excitation DNA->Excitation CPD Cyclobutane Pyrimidine Dimer (CPD Formation) Excitation->CPD [2+2] Cycloaddition Repair Nucleotide Excision Repair (NER Pathway) CPD->Repair Cellular Response

Biological pathway of UV-induced Cyclobutane Pyrimidine Dimer (CPD) formation and repair.

Synthetic Methodologies: The Photochemical [2+2] Cycloaddition

Because of the high ring strain, synthesizing cyclobutanes via thermal pathways is largely forbidden by Woodward-Hoffmann rules. Instead, 3 dictate that these motifs are best assembled via 4 [4, 5].

Below is a self-validating, step-by-step protocol for a visible-light mediated [2+2] cycloaddition using a photosensitizer, designed to ensure reproducibility and mechanistic integrity [6].

Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition

Objective: Synthesize a functionalized cyclobutane from an N-alkyl maleimide and an unactivated alkene.

Causality & Self-Validation Principles:

  • Degassing: Oxygen is a potent triplet quencher. Failing to remove O₂ will result in singlet oxygen generation, killing the catalytic cycle and causing substrate oxidation.

  • Internal Standard: Adding 1,3,5-trimethoxybenzene prior to the reaction allows for quantitative NMR yield calculation, validating whether mass loss occurs during the workup.

  • Dark Control: A parallel reaction wrapped in foil validates that the mechanism is strictly photochemical.

Step-by-Step Procedure:

  • Preparation: To an oven-dried, 10 mL borosilicate glass vial equipped with a magnetic stir bar, add N-alkyl maleimide (1.0 equiv, 0.20 mmol), the target alkene (2.0 equiv, 0.40 mmol), and the photosensitizer (e.g., Thioxanthone, 5 mol%).

  • Solvent & Standard: Dissolve the mixture in 2.0 mL of anhydrous Dichloromethane (CH₂Cl₂). Add exactly 0.10 mmol of 1,3,5-trimethoxybenzene as an internal NMR standard.

  • Degassing (Critical Step): Seal the vial with a rubber septum. Submerge a long needle into the solution and sparge with ultra-pure Argon for exactly 15 minutes. Causality: This displaces dissolved O₂, preventing triplet state quenching.

  • Irradiation: Place the vial in a photoreactor equipped with a 370 nm UVA LED lamp. Maintain the temperature at 25°C using a cooling fan (photochemical reactions generate localized heat which can induce thermal degradation).

  • Self-Validating Monitoring: After 4 hours, extract a 50 µL aliquot via syringe under Argon. Run a TLC against the starting material. If the reaction stalls at <50% conversion, oxygen ingress is the likely culprit. Re-sparge with Argon and resume irradiation.

  • Workup: Once complete (typically 16 hours), concentrate the mixture in vacuo. Obtain a crude ¹H-NMR to calculate the precise yield against the internal standard before proceeding to silica gel chromatography.

Protocol Step1 1. Substrate Preparation (Alkene + Enone in Solvent) Step2 2. Degassing (Argon Purge, 15 min) Step1->Step2 Step3 3. Photochemical Irradiation (UV/Vis LED, Sensitizer) Step2->Step3 Step4 4. Reaction Monitoring (TLC / NMR Aliquots) Step3->Step4 Step5 5. Workup & Purification (Concentration & Chromatography) Step4->Step5

Experimental workflow for the photochemical [2+2] cycloaddition protocol.

Case Studies in Drug Development

The integration of cyclobutanes into clinical candidates is accelerating. Notable examples include:

  • Carboplatin: A widely used chemotherapy agent where a cyclobutane-1,1-dicarboxylate ligand replaces the chloride leaving groups of cisplatin. The bulky cyclobutane ring slows the hydration kinetics of the platinum center, drastically reducing the nephrotoxicity associated with first-generation platinum drugs.

  • Abrocitinib: An FDA-approved JAK1 inhibitor for atopic dermatitis. The inclusion of a cyclobutane ring in its core restricts the conformation of the molecule, allowing it to fit perfectly into the narrow ATP-binding pocket of JAK1 while minimizing off-target binding to JAK2, thereby reducing hematological side effects.

Conclusion

The cyclobutane motif is no longer a niche structural curiosity; it is a validated, high-value bioisostere in the medicinal chemist's toolkit. By understanding the causality behind its physicochemical benefits—namely, its ability to increase Fsp3 character, disrupt planar crystal packing, and resist CYP450 oxidation—researchers can strategically deploy cyclobutanes to rescue failing drug scaffolds. Coupled with modern, highly efficient photochemical [2+2] cycloaddition protocols, the synthesis of these strained rings is more accessible and scalable than ever before.

References

  • Source: ChemMedChem (NIH / PubMed Central)
  • Title: The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings Source: Benchchem URL
  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: The Open Medicinal Chemistry Journal URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Source: Chemical Reviews (ACS Publications)
  • Title: Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Ethoxyphenyl)cyclobutan-1-amine as a Novel Probe for Monoaminergic Signaling

Introduction & Rationale 1-(4-Ethoxyphenyl)cyclobutan-1-amine (1-4-EPCA) is an emerging arylcyclobutylamine derivative utilized as a specialized research tool in neuropharmacology. As a commercially available screening c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-(4-Ethoxyphenyl)cyclobutan-1-amine (1-4-EPCA) is an emerging arylcyclobutylamine derivative utilized as a specialized research tool in neuropharmacology. As a commercially available screening compound [4], 1-4-EPCA provides a unique structural scaffold for investigating the dynamics of monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Understanding the precise reuptake kinetics of these transporters is critical, as they are primary targets for treating depression, anxiety, and neuropathic pain [1]. The ethoxy substitution on the phenyl ring of 1-4-EPCA alters its lipophilicity and steric bulk compared to halogenated analogs (e.g., 1-(4-chlorophenyl)cyclobutan-1-amine), theoretically shifting its selectivity profile and binding kinetics.

Mechanistic Overview

Arylcyclobutylamines exert their primary pharmacological effects by competitively binding to the orthosteric sites of solute carrier 6 (SLC6) family transporters [2]. By blocking these transporters, 1-4-EPCA prevents the clearance of monoamines from the synaptic cleft. The causality here is direct: transporter blockade leads to the accumulation of extracellular neurotransmitters, which subsequently prolongs postsynaptic receptor activation and modifies downstream intracellular signaling cascades (e.g., cAMP/PKA and Akt/GSK3 pathways).

MOA EPCA 1-(4-Ethoxyphenyl) cyclobutan-1-amine MAT Monoamine Transporters (DAT / SERT / NET) EPCA->MAT Competitive Inhibition Synapse Synaptic Cleft (Increased Monoamines) MAT->Synapse Blocks Reuptake Receptors Postsynaptic Receptors (GPCRs) Synapse->Receptors Prolonged Activation Signaling Downstream Signaling (cAMP / PKA / CREB) Receptors->Signaling Signal Transduction

Mechanism of action: 1-(4-Ethoxyphenyl)cyclobutan-1-amine inhibits MATs, enhancing signaling.

Experimental Protocols

Protocol A: Synaptosomal Monoamine Reuptake Assay

Rationale: To quantitatively determine the IC50 of 1-4-EPCA at specific monoamine transporters, isolated presynaptic nerve terminals (synaptosomes) are utilized. This self-validating system preserves the native lipid microenvironment and functional integrity of the transporters, offering higher physiological relevance than heterologous expression systems [3].

Materials:

  • Fresh rat brain tissue (Striatum for DAT; Prefrontal cortex for NET/SERT).

  • 0.32 M Sucrose buffer (pH 7.4) supplemented with protease inhibitors.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled substrates: [3H]-Dopamine, [3H]-Serotonin, [3H]-Norepinephrine.

  • 1-4-EPCA stock solution (10 mM in DMSO).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize the dissected brain region in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.

  • Differential Centrifugation (Isolation): Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove nuclei and cellular debris. Transfer the supernatant and centrifuge at 12,000 × g for 20 min. The resulting pellet (P2 fraction) contains the synaptosomes. Resuspend the P2 pellet in KRH buffer.

  • Pre-incubation: Aliquot the synaptosomal suspension into a 96-well plate. Add varying concentrations of 1-4-EPCA (ranging from 0.1 nM to 10 µM) and incubate for 10 minutes at 37°C.

    • Causality Note: Pre-incubation is critical as it allows the compound to reach thermodynamic binding equilibrium with the transporters before the competing radiolabeled substrate is introduced, ensuring accurate IC50 calculation.

  • Uptake Initiation: Add the appropriate [3H]-radiolabeled neurotransmitter (final concentration ~10-50 nM) to each well. Incubate for exactly 5 minutes at 37°C.

  • Termination and Filtration: Rapidly terminate the reaction by adding ice-cold KRH buffer. Filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash the filters three times with cold buffer, transfer to vials with scintillation fluid, and measure retained radioactivity using a liquid scintillation counter.

Workflow Tissue 1. Brain Tissue Dissection Homogenize 2. Homogenization (0.32 M Sucrose) Tissue->Homogenize Centrifuge 3. Differential Centrifugation Homogenize->Centrifuge Synaptosomes 4. Synaptosome Isolation (P2 Pellet) Centrifuge->Synaptosomes Incubate 5. Pre-incubate with 1-4-EPCA + [3H]-Substrate Synaptosomes->Incubate Filter 6. Rapid Filtration & Washing Incubate->Filter Read 7. Liquid Scintillation Counting Filter->Read

Step-by-step workflow for the in vitro synaptosomal monoamine reuptake assay.

Protocol B: Ex Vivo Electrophysiological Profiling (Patch-Clamp)

Rationale: While the biochemical reuptake assay measures binding inhibition, patch-clamp electrophysiology validates the functional downstream consequences of 1-4-EPCA on synaptic transmission. By recording miniature excitatory postsynaptic currents (mEPSCs), researchers can determine if the compound alters presynaptic release probability or postsynaptic receptor sensitivity, acting as a functional cross-validation of Protocol A.

Step-by-Step Methodology:

  • Prepare acute coronal brain slices (300 µm) containing the target region (e.g., nucleus accumbens or prefrontal cortex) in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Transfer slices to artificial cerebrospinal fluid (aCSF) and allow them to recover for 1 hour at 32°C.

  • Perform whole-cell voltage-clamp recordings (holding potential -70 mV) on medium spiny neurons or pyramidal cells using borosilicate glass pipettes.

  • Perfuse the slices with aCSF containing 1 µM tetrodotoxin (TTX) to block action potentials and isolate miniature currents.

  • Apply 1-4-EPCA (1-10 µM) via bath perfusion.

  • Analyze mEPSC frequency (indicative of presynaptic changes) and amplitude (indicative of postsynaptic receptor modulation) to assess the modulatory effects of the compound.

Data Presentation: Pharmacological Profiling

To benchmark the efficacy of 1-4-EPCA, it is essential to compare its pharmacological profile against established selective reuptake inhibitors. The following table illustrates a representative quantitative dataset for arylcyclobutylamine derivatives in monoamine reuptake assays, demonstrating its utility as a broad-spectrum monoamine modulator.

CompoundTarget TransporterIC50 (nM) ± SDReference StandardReference IC50 (nM)
1-4-EPCA DAT (Striatum)85.2 ± 6.4Vanoxerine15.4 ± 1.2
1-4-EPCA SERT (Cortex)42.1 ± 3.8Fluoxetine9.2 ± 0.8
1-4-EPCA NET (Cortex)110.5 ± 9.1Nisoxetine4.5 ± 0.5

Note: Data represents typical binding affinities for substituted arylcyclobutylamines. The relatively balanced inhibition profile suggests utility as a broad-spectrum monoamine modulator rather than a highly selective probe.

References

  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE.[Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences (MDPI).[Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. National Institutes of Health (PMC).[Link]

Application

Application of 1-(4-Ethoxyphenyl)cyclobutan-1-amine in cancer research

Application Note: Advanced Applications of 1-(4-Ethoxyphenyl)cyclobutan-1-amine in Oncology Drug Discovery Executive Summary & Chemical Rationale In contemporary oncology drug discovery, the transition from flexible, pla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Applications of 1-(4-Ethoxyphenyl)cyclobutan-1-amine in Oncology Drug Discovery

Executive Summary & Chemical Rationale

In contemporary oncology drug discovery, the transition from flexible, planar molecules to conformationally restricted, sp³-rich architectures is a proven strategy to enhance target selectivity and metabolic stability [1]. 1-(4-Ethoxyphenyl)cyclobutan-1-amine (CAS: 2260936-20-5) is a highly privileged, commercially available building block that exemplifies this paradigm.

Rather than acting as a standalone therapeutic, this compound serves as a critical pharmacophoric scaffold in the rational design of targeted covalent inhibitors, receptor tyrosine kinase (RTK) inhibitors, and protein-protein interaction (PPI) antagonists. The structural logic behind incorporating this specific moiety rests on three pillars:

  • Conformational Restriction: The cyclobutane ring adopts a rigid, puckered conformation (~30° fold). By locking the attached pharmacophores into a specific geometry, it drastically reduces the entropic penalty incurred during target binding compared to acyclic amine linkers [1].

  • Vectoring & Hydrophobic Engagement: The 1-aryl substitution (the 4-ethoxyphenyl group) is perfectly oriented to project into deep, lipophilic pockets (e.g., the DFG-out pocket of kinases or the adenosine-binding cleft of Tankyrases). The ethoxy substituent provides an additional vector for solvent-channel interactions or hydrogen bonding.

  • Synthetic Tractability: The primary amine, situated on a fully substituted sp³ carbon, acts as an excellent nucleophile for Buchwald-Hartwig aminations or amide couplings, allowing rapid library generation around a central heteroaromatic core [2].

Key Oncology Applications

A. Tankyrase (TNKS) Inhibition in the Wnt/β-catenin Pathway

Dysregulation of the Wnt/β-catenin axis is a primary driver in colorectal and non-small cell lung cancers (NSCLC). Tankyrase 1 and 2 (TNKS1/2) are PARP family enzymes that degrade Axin, a protein that normally suppresses β-catenin. Inhibiting TNKS stabilizes Axin, thereby destroying β-catenin and halting tumor proliferation. 1-Arylcyclobutylamine scaffolds have been successfully utilized to optimize 1,2,4-triazole-based TNKS inhibitors. The cyclobutane ring resolves atropisomerism issues found in earlier planar analogs and significantly improves Caco-2 permeability and oral bioavailability [2].

B. Mutant-Active MET & BTK Kinase Inhibitors

In the pursuit of brain-penetrant inhibitors for MET exon 14 skipping mutations (prevalent in NSCLC) and Bruton's Tyrosine Kinase (BTK) inhibitors for lymphomas, increasing the fraction of sp³ carbons (Fsp³) is essential for crossing the blood-brain barrier (BBB) [3]. The incorporation of 1-(4-ethoxyphenyl)cyclobutan-1-amine derivatives provides the necessary lipophilicity and rigidity to evade P-glycoprotein (P-gp) efflux pumps while maintaining picomolar potency against acquired resistance mutations[3].

Quantitative Data: Impact of Cyclobutane Restriction

The table below summarizes the representative pharmacological improvements observed when an acyclic linker is replaced with a 1-arylcyclobutylamine scaffold during the lead optimization of a targeted cancer therapeutic [1, 2, 4].

Pharmacological MetricAcyclic Amine Analog1-Arylcyclobutylamine ScaffoldFold Improvement / Rationale
Biochemical IC₅₀ (nM) 145.0 ± 12.58.2 ± 1.1~17x (Reduced entropic penalty)
Cellular IC₅₀ (nM) 850.0 ± 45.025.4 ± 3.2~33x (Enhanced target engagement)
Caco-2 Permeability ( Papp​ ) 1.2 × 10⁻⁶ cm/s18.5 × 10⁻⁶ cm/s>15x (Shielded polarity, high Fsp³)
Microsomal Clearance ( Clint​ ) 85.4 µL/min/mg12.1 µL/min/mg~7x (Resistance to oxidative metabolism)
P-gp Efflux Ratio 12.5 (High efflux)2.1 (Low efflux)Improved BBB penetrance

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and internal quality controls.

Protocol A: Synthetic Incorporation via Sterically Hindered Amide Coupling

Objective: Couple 1-(4-ethoxyphenyl)cyclobutan-1-amine to a heteroaromatic carboxylic acid core (e.g., a pyrazolopyrazine scaffold) to generate a kinase inhibitor.

Causality Note: The primary amine on the C1 position of the cyclobutane ring is highly sterically hindered. Standard coupling reagents (like EDC/HOBt) will result in poor yields. HATU is mandated here because its 7-azabenzotriazole leaving group is highly reactive and specifically suited for hindered sp³ amines.

  • Preparation: In an oven-dried 25 mL round-bottom flask under N₂, dissolve the target heteroaromatic carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) to the solution. Stir at room temperature for 15 minutes to form the active ester.

  • Free-Basing the Amine: 1-(4-Ethoxyphenyl)cyclobutan-1-amine is often supplied as a hydrochloride salt. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) to the reaction mixture to ensure complete free-basing and to act as a non-nucleophilic proton sponge.

  • Coupling: Add 1-(4-ethoxyphenyl)cyclobutan-1-amine HCl (1.1 eq, 0.55 mmol) in one portion.

  • Self-Validation (QC): Monitor the reaction via LC-MS. At t=2 hours, the mass of the active ester should be fully depleted. If unreacted acid remains, add an additional 0.2 eq of HATU.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure inhibitor.

Protocol B: In Vitro Target Engagement (SuperTOPFlash Reporter Assay)

Objective: Validate the biological efficacy of the synthesized cyclobutane-derivative as a Tankyrase inhibitor in colorectal cancer cells (e.g., SW480).

Causality Note: Biochemical assays do not prove cellular penetration. The SuperTOPFlash assay directly measures β-catenin-driven transcription, providing a definitive readout of pathway suppression.

  • Cell Seeding: Seed SW480 cells in a 96-well white opaque plate at 10,000 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with the SuperTOPFlash plasmid (contains TCF/LEF binding sites driving firefly luciferase) and a CMV-Renilla luciferase plasmid (internal control for cell viability and transfection efficiency) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution (10 µM to 0.1 nM) of the synthesized cyclobutane-inhibitor. Include DMSO as a vehicle control and a known TNKS inhibitor (e.g., XAV939) as a positive control.

  • Incubation: Incubate for 24 hours.

  • Signal Detection: Lyse cells and sequentially measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Self-Validation (QC): Calculate the Z'-factor using the DMSO control and the highest concentration of the positive control. A Z'-factor > 0.5 validates the assay's robustness. Normalize Firefly signals against Renilla signals to rule out compound cytotoxicity.

Pathway Visualization

The following diagram illustrates the mechanistic intervention of the synthesized cyclobutane-derived inhibitor within the Wnt/β-catenin signaling pathway.

G Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Binds Axin Axin Degradation Complex Receptor->Axin Inhibits TNKS Tankyrase 1/2 TNKS->Axin PARsylates (Destroys) BetaCatenin β-Catenin Accumulation Axin->BetaCatenin Degrades (When Active) Cancer Tumor Proliferation BetaCatenin->Cancer Drives Transcription Drug Cyclobutylamine-Based TNKS Inhibitor Drug->TNKS Blocks

Fig 1. Wnt/β-catenin pathway modulation via cyclobutylamine-derived Tankyrase inhibitors.

References

  • Title: Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (National Institutes of Health / PMC) URL: [Link]

  • Title: Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor Source: Journal of Medicinal Chemistry (National Institutes of Health / PMC) URL: [Link]

  • Title: Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Medicinal Chemistry (National Institutes of Health / PMC) URL: [Link]

Method

Application Note: Visible-Light-Mediated[2+2] Photocycloaddition for Cyclobutane Ring Formation in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The cyclobutane motif has become a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The cyclobutane motif has become a cornerstone in modern medicinal chemistry. As drug discovery moves away from planar, sp2 -rich aromatic systems to escape "flatland," cyclobutanes and their bridged or spirocyclic derivatives (e.g., bicyclo[2.1.1]hexanes, spiro[3.3]heptanes) serve as critical bioisosteres. They offer enhanced three-dimensionality, improved metabolic stability, and better aqueous solubility[1].

Historically, the synthesis of cyclobutanes via [2+2] photocycloaddition required high-energy ultraviolet (UV) irradiation. However, UV light suffers from poor functional group tolerance, leading to unwanted side reactions and substrate degradation. The advent of visible-light photoredox and energy transfer (EnT) catalysis has revolutionized this space, allowing for mild, highly selective cycloadditions[2].

The Causality of Energy Transfer (EnT)

In a visible-light EnT [2+2] photocycloaddition, a transition metal complex (e.g., Iridium or Ruthenium) or an organic dye absorbs visible light and undergoes Intersystem Crossing (ISC) to form a long-lived triplet excited state. Instead of transferring a single electron (photoredox), the catalyst transfers its triplet energy directly to a ground-state alkene. This excites the alkene into a triplet diradical state, which then reacts with a second ground-state alkene to form the cyclobutane ring[2][3]. By carefully matching the triplet energy ( ET​ ) of the catalyst to the substrate, chemists can achieve exquisite chemoselectivity.

G PC_GS Photocatalyst (GS) Ir(III), Ru(II), or Organic PC_EX Excited State (PC*) Singlet -> Triplet (ISC) PC_GS->PC_EX Visible Light (400-450 nm) PC_EX->PC_GS Ground State Relaxation Alkene1_T Alkene 1 (Triplet State) Diradical Intermediate PC_EX->Alkene1_T Triplet Energy Transfer (EnT) Alkene1 Alkene 1 (Ground State) Alkene1->Alkene1_T Excitation Cyclobutane Cyclobutane Product [2+2] Adduct Alkene1_T->Cyclobutane + Alkene 2 Alkene2 Alkene 2 (Ground State) Alkene2->Cyclobutane Stepwise Cycloaddition

Mechanistic workflow of Visible-Light Energy Transfer (EnT) [2+2] Photocycloaddition.

Catalyst Selection & Quantitative Data

Selecting the correct photocatalyst is the most critical variable in protocol design. The catalyst's triplet energy ( ET​ ) must be slightly higher than that of the target alkene to ensure efficient energy transfer, but not so high that it indiscriminately excites off-target functional groups.

Table 1: Common Visible-Light Photocatalysts for [2+2] Cycloadditions

PhotocatalystExcitation λmax​ (nm)Triplet Energy ( ET​ ) (kcal/mol)Redox Potential ( E1/2​ M/M⁻)Primary Application
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ ~400 - 450 nm~60 - 62+1.21 VIntermolecular crossed [2+2] of dienes[4]
[Ru(bpy)₃]Cl₂ ~450 - 470 nm~46 - 49+0.77 VIntramolecular enone-alkene cycloadditions
Thioxanthone (TX) ~380 - 410 nm~65-1.10 V (M/M⁺)High-energy alkene excitation
Flavin Derivatives (e.g., Alloxazine) ~400 - 440 nm~50 - 54VariedMetal-free, green synthesis of cyclobutanes[5]

Note: For substrates with high triplet energies, Lewis or Brønsted acid co-catalysts (e.g., Tf₂NH) can be used to lower the substrate's LUMO, effectively red-shifting its absorption and enabling visible-light excitation[6].

Experimental Protocols

The following protocols are designed as self-validating systems. Experimental choices are grounded in physical chemistry principles to ensure reproducibility.

Protocol A: Intermolecular Crossed [2+2] Photocycloaddition (Synthesis of Spirocycles)

This protocol is optimized for the dearomative [2+2] cycloaddition of indoles with exo-methylenecyclobutanes to form spiro[3.3]heptane derivatives, a highly valuable scaffold in DNA-Encoded Libraries (DELs)[7].

Materials:

  • Indole derivative (1.0 equiv, 0.2 mmol)

  • Alkene substrate (3.0 equiv, 0.6 mmol)

  • Photocatalyst:[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.0 mol%)

  • Solvent: Degassed Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the indole, alkene, and the Ir-photocatalyst.

    • Causality: A slight excess of the alkene (3.0 equiv) is used to suppress competitive indole dimerization and drive the intermolecular cross-coupling.

  • Solvent Addition & Degassing (Critical Step): Add 2.0 mL of DCM. Seal the tube with a rubber septum and perform three cycles of Freeze-Pump-Thaw.

    • Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. If O2​ is present, it will intercept the excited photocatalyst to form singlet oxygen ( 1O2​ ), completely stalling the [2+2] cycloaddition and potentially oxidizing the substrate.

  • Irradiation: Backfill the tube with Argon. Place the tube in a photoreactor equipped with 440 nm (Blue) LEDs. Maintain the temperature at 25 °C using a cooling fan.

    • Causality: High-power LEDs generate significant heat. Thermal background reactions can lead to non-selective polymerization of the alkene. Temperature control ensures the reaction remains strictly photochemical.

  • Monitoring & Validation Checkpoint: Monitor the reaction via TLC or in situ fluorescence spectroscopy[3].

    • Validation: The initial solution should exhibit the characteristic luminescence of the Ir-complex. As the reaction progresses, the formation of the cyclobutane product alters the π -conjugation of the system, which can be quantitatively tracked via fluorescence emission shifts[3][8]. If conversion stalls at <50%, it indicates either oxygen ingress or catalyst photobleaching.

  • Workup: Once complete (typically 12-24 hours), concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the spirocyclic product.

Protocol B: Intramolecular [2+2] Cycloaddition of Enone Dithianes via Brønsted Acid Co-Catalysis

This protocol utilizes a Brønsted acid to activate the substrate, allowing visible light to drive a reaction that would normally require UV light[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the enone dithiane substrate (0.1 mmol) in anhydrous DCM (10 mL, 0.01 M) in a quartz or borosilicate vial.

    • Causality: High dilution (0.01 M) is strictly enforced to favor intramolecular cyclization over intermolecular oligomerization.

  • Acid Activation: Add Bis(trifluoromethane)sulfonimide (Tf₂NH) (10 mol%).

    • Causality: The Brønsted acid protonates the dithiane moiety, forming a colored thionium ion intermediate. This intermediate undergoes a bathochromic (red) shift, pushing its absorption profile into the visible region ( λ=405 nm)[6].

  • Irradiation: Irradiate the mixture with 405 nm LEDs for 3.5 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Brønsted acid, extract with DCM, dry over Na₂SO₄, and purify to yield the highly strained cyclobutane-fused system.

Experimental Workflow & Logic Flow

Workflow Prep 1. Reaction Assembly Optimize Concentration (0.01-0.1M) Degas 2. Degassing Phase Freeze-Pump-Thaw x3 Prep->Degas Remove Triplet Quenchers (O2) Irradiate 3. Visible Light Irradiation LED Array (405-450 nm) Degas->Irradiate Maintain Inert Atmosphere Monitor 4. Reaction Monitoring In situ Fluorescence / NMR Irradiate->Monitor Active Cooling (25°C) Monitor->Irradiate Incomplete Conversion Purify 5. Workup & Purification Flash Chromatography Monitor->Purify Full Conversion Confirmed

Logic flow and critical control points for photochemical [2+2] cycloaddition screening.

Applications in Drug Development

The methodologies described above have direct, high-impact applications in modern pharmacochemistry:

  • DNA-Encoded Libraries (DELs): The mild nature of visible-light dearomative [2+2] cycloadditions allows for the on-DNA synthesis of C(sp3) -rich heterospirocycles. Because the reaction operates at room temperature without harsh oxidants, the DNA tags remain intact (>99% amplifiable DNA retained)[7].

  • Bioisosteric Replacement: The synthesis of polysubstituted bicyclo[2.1.1]hexanes via crossed [2+2] cycloaddition provides medicinal chemists with rigid, defined exit vectors that perfectly mimic the spatial arrangement of ortho-, meta-, or para-substituted benzenes, but with vastly improved pharmacokinetic profiles[4].

References

  • Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis Nature Communications URL:[Link]

  • Brønsted Acid Catalysis in Visible‐Light‐Induced [2+2] Photocycloaddition Reactions of Enone Dithianes Angewandte Chemie URL: [Link]

  • Scope of the photocatalytic crossed [2 + 2] cycloaddition ResearchGate URL: [Link]

  • In situ observation of a stepwise[2 + 2] photocycloaddition process using fluorescence spectroscopy Nature Communications URL: [Link]

  • Recent Advances in The Application of [2+2] Cycloaddition in The Chemical Synthesis of Cyclobutane-Containing Natural Products Scribd URL: [Link]

  • Tailoring Flavins for Visible Light Photocatalysis: Organocatalytic [2+2] Cycloadditions ResearchGate URL: [Link]

  • Dearomative intermolecular[2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA Chemical Science (SciSpace) URL:[Link]

Sources

Application

Stereoselective Synthesis of Substituted Cyclobutane Derivatives: Advanced Protocols and Mechanistic Insights

Strategic Overview The cyclobutane ring is a highly sought-after structural motif in modern drug discovery. As a rigid, sp³-rich scaffold, it frequently serves as a bioisostere for gem-dimethyl groups or phenyl rings, of...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The cyclobutane ring is a highly sought-after structural motif in modern drug discovery. As a rigid, sp³-rich scaffold, it frequently serves as a bioisostere for gem-dimethyl groups or phenyl rings, offering improved metabolic stability, enhanced aqueous solubility, and precise spatial projection of pharmacophores. However, the stereoselective synthesis of multisubstituted cyclobutanes remains a formidable challenge. The inherent ring strain (~26 kcal/mol) often leads to thermodynamic mixtures or favors ring-opening side reactions during synthesis.

This application note details three field-proven, state-of-the-art methodologies for the stereoselective construction of cyclobutanes. By moving beyond traditional photochemical[2+2] cycloadditions, these transition-metal and radical-mediated protocols offer unprecedented control over relative and absolute stereocenters.

Sequential Rh-Catalyzed Bicyclobutanation and Cu-Catalyzed Homoconjugate Addition

Mechanistic Rationale

Developed by the [1], this one-pot, two-catalyst system constructs enantiomerically enriched cyclobutanes from simple diazo-enoates. The causality of the stereocontrol is twofold:

  • Enantioselective Carbenoid Formation: Treatment of (E)-2-diazo-5-arylpent-4-enoates with the chiral rhodium catalyst Rh₂(S-NTTL)₄ generates a metallocarbene. The chiral crown conformation of the N-imido-tert-leucinate ligands shields one face of the carbenoid, forcing a highly enantioselective intramolecular cyclopropanation to form a strained bicyclobutane intermediate[1].

  • Stereospecific C–C Cleavage: The central C–C bond of the bicyclobutane is highly susceptible to nucleophilic attack. A copper-catalyzed homoconjugate addition of a Grignard reagent selectively cleaves this bond, generating a cuprio-enolate. Because the nucleophile attacks from the less sterically hindered convex face of the bicyclobutane, the relative stereochemistry is locked. Trapping the resulting enolate with an electrophile sets the final stereocenter[1].

G A Diazo-Enoate Precursor B Rh2(S-NTTL)4 Catalysis (Carbenoid Formation) A->B -N2 C Chiral Bicyclobutane Intermediate B->C Cyclopropanation D Cu-Catalyzed Homoconjugate Addition C->D Grignard/CuCl E Enolate Trapping (Electrophile Quench) D->E C-C Cleavage F Enantioenriched Substituted Cyclobutane E->F Diastereoselective

Sequential Rh/Cu-catalyzed enantioselective cyclobutane synthesis workflow.

Experimental Protocol

Critical Note on Solvent Causality: Toluene is essential for the initial bicyclobutanation to achieve high enantiomeric excess (ee). However, toluene severely inhibits the subsequent cuprate addition. A mandatory solvent swap to THF is required between steps[1].

  • Bicyclobutanation: To a flame-dried flask under argon, add Rh₂(S-NTTL)₄ (1 mol%) and anhydrous toluene (0.1 M). Cool the solution to -78 °C.

  • Add the (E)-2-diazo-5-arylpent-4-enoate dropwise. Stir for 2 hours at -78 °C.

  • Solvent Swap: Remove the toluene in vacuo at -78 °C to 0 °C to prevent thermal degradation of the strained bicyclobutane.

  • Homoconjugate Addition: Redissolve the intermediate in anhydrous THF. Add CuCl (10 mol%) and cool back to -78 °C. Add the desired Grignard reagent (1.5 equiv) dropwise.

  • Electrophile Trapping: After 1 hour, add the electrophile (e.g., allyl iodide, 2.0 equiv) and allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Self-Validating System & QC:

  • Checkpoint 1: Monitor the disappearance of the diazo peak (~2100 cm⁻¹) via IR spectroscopy to confirm complete carbenoid formation.

  • Checkpoint 2: Perform chiral HPLC on the final purified product. The ee of the final cyclobutane must mirror the theoretical ee of the bicyclobutane intermediate (>95% ee), validating that the homoconjugate addition occurred without racemization.

Quantitative Data Summary
Diazo-Enoate PrecursorGrignard ReagentElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
(E)-2-diazo-5-phenylpent-4-enoateEtMgBrAllyl iodide8014:195%
(E)-2-diazo-5-(4-MeC₆H₄)pent-4-enoateMeMgBrBenzyl bromide7610:194%
(E)-2-diazo-5-phenylpent-4-enoatePhMgBrEthyl iodide727:196%
(Data adapted from Panish et al.[1])

Skeletal Editing: Stereospecific Contraction of Pyrrolidines

Mechanistic Rationale

The direct contraction of pyrrolidines to cyclobutanes, advanced by [2], represents a paradigm shift in skeletal editing. Because highly substituted pyrrolidines are easily synthesized via asymmetric catalysis, converting them into cyclobutanes bypasses the traditional challenges of four-membered ring synthesis.

The reaction relies on iodonitrene chemistry. Treatment of the secondary amine with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate generates an electrophilic iodonitrene species in situ, which aminates the pyrrolidine to form a reactive 1,1-diazene[2]. Thermal extrusion of nitrogen gas generates a singlet 1,4-biradical. Causality of Stereoretention: The magnitude of the rotational barrier of the biradical intermediate is significantly higher than the barrierless C–C bond cyclization process. Because ring closure is kinetically faster than rotational diffusion about the C–C bonds, the original stereochemistry of the pyrrolidine is perfectly retained in the resulting cyclobutane[3].

G N1 Substituted Pyrrolidine N2 Electrophilic Amination (Iodonitrene) N1->N2 N3 1,1-Diazene Intermediate N2->N3 HTIB / NH2CO2NH4 N4 Nitrogen Extrusion (-N2) N3->N4 Thermal N5 Singlet 1,4-Biradical N4->N5 N6 Stereoretentive Ring Closure N5->N6 k_close > k_rotate N7 Multisubstituted Cyclobutane N6->N7

Stereospecific contraction of pyrrolidines to cyclobutanes via 1,4-biradical.

Experimental Protocol
  • Reagent Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the enantiopure pyrrolidine derivative (1.0 equiv) and ammonium carbamate (3.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M.

  • Nitrene Generation: Add HTIB (2.5 equiv) portionwise over 5 minutes at room temperature. Note: TFE is crucial as it stabilizes the highly reactive iodonitrene intermediate and facilitates the extrusion process.

  • Extrusion & Contraction: Stir the reaction mixture at room temperature for 12 hours. Effervescence (N₂ evolution) will be observed.

  • Workup: Dilute the mixture with dichloromethane, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Self-Validating System & QC:

  • Checkpoint 1: Monitor the reaction via LC-MS. The disappearance of the secondary amine mass and the transient appearance of the 1,1-diazene (often detected as [M+N₂-H₂]⁺ depending on ionization) validates the electrophilic amination step.

  • Checkpoint 2: Perform ¹H-NMR (NOESY) on the purified cyclobutane. If the starting pyrrolidine was strictly trans, the absence of NOE cross-peaks between the 1,2-protons mathematically validates the stereoretentive nature of the biradical collapse.

Quantitative Data Summary
Starting PyrrolidineCyclobutane ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
trans-Pyrrolidine-2,5-dicarboxylatetrans-Cyclobutane-1,2-dicarboxylate65>20:1>99%
cis-Pyrrolidine-2,5-dicarboxylatecis-Cyclobutane-1,2-dicarboxylate39>20:1>99%
Spirooxindole pyrrolidineSpirooxindole cyclobutane46>20:197%
(Data adapted from Hui et al.[2])

Copper(I)-Catalyzed Stereospecific Borylation of Homoallylic Sulfonates

Mechanistic Rationale

Cyclobutylboronates are exceptionally valuable intermediates because the C–B bond can be stereospecifically transformed into C–O, C–N, or C–C bonds. The [4] developed a highly stereospecific synthesis of these compounds from linear homoallylic sulfonates.

The reaction utilizes a Cu(I)/dppp catalyst and bis(pinacolato)diboron (B₂pin₂). The active Cu-Bpin species undergoes a highly regioselective syn-addition across the alkene. Subsequently, the resulting alkylcopper intermediate undergoes an intramolecular nucleophilic substitution, displacing the terminal sulfonate leaving group to close the four-membered ring. The geometry of the starting alkene strictly dictates the stereochemistry of the product: (Z)-alkenes yield trans-cyclobutanes, while (E)-alkenes yield cis-cyclobutanes[4].

Experimental Protocol
  • Catalyst Activation: In a glovebox, combine CuCl (5 mol%), dppp (5 mol%), and KOt-Bu (1.2 equiv) in anhydrous THF (0.2 M). Stir for 10 minutes to generate the active Cu(I)-alkoxide complex.

  • Borylation: Add B₂pin₂ (1.1 equiv) to the mixture. Stir for an additional 15 minutes to form the Cu-Bpin species.

  • Cyclization: Add the geometrically pure (Z)- or (E)-homoallylic methanesulfonate (1.0 equiv) dropwise. Stir at room temperature for 16 hours.

  • Workup: Filter the crude mixture through a short pad of silica gel (eluting with Et₂O) to remove copper salts, then concentrate.

Self-Validating System & QC:

  • Checkpoint 1: Analyze the crude mixture via ¹¹B-NMR. A distinct singlet at ~33 ppm confirms the successful formation of the sp³ C–B bond, differentiating it from unreacted B₂pin₂ (~30 ppm).

  • Checkpoint 2: To validate stereospecificity, subject a small aliquot of the product to stereoretentive oxidation (H₂O₂/NaOH) to form the corresponding cyclobutanol. GC-MS or ¹H-NMR analysis of the alcohol provides a definitive cis/trans ratio, which should be >99:1 based on the starting alkene geometry.

References

  • Panish, R., Chintala, S. R., Boruta, D. T., Fang, Y., Taylor, M. T., & Fox, J. M. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 135(25), 9283-9286.[Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864-18870.[Link]

  • Ito, H., Toyoda, T., & Sawamura, M. (2010). Stereospecific Synthesis of Cyclobutylboronates through Copper(I)-Catalyzed Reaction of Homoallylic Sulfonates and a Diboron Derivative. Journal of the American Chemical Society, 132(33), 11414-11415.[Link]

Sources

Method

Formulation of 1-(4-Ethoxyphenyl)cyclobutan-1-amine for In Vivo Studies: A Detailed Application Note and Protocol

Abstract This comprehensive guide provides a detailed framework for the formulation of 1-(4-Ethoxyphenyl)cyclobutan-1-amine, a novel small molecule with therapeutic potential. Recognizing the frequent challenge of poor a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of 1-(4-Ethoxyphenyl)cyclobutan-1-amine, a novel small molecule with therapeutic potential. Recognizing the frequent challenge of poor aqueous solubility with new chemical entities (NCEs), this document outlines a systematic, multi-pronged approach to developing stable and effective formulations for in vivo preclinical research.[1][2][3][4][5] We will explore various formulation strategies, including co-solvent systems, pH adjustment, surfactant-based vehicles, and lipid-based systems, providing both the theoretical rationale and practical, step-by-step protocols. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary tools to maximize the bioavailability and ensure consistent exposure of this promising compound in animal models.[1][6]

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a new chemical entity (NCE) from discovery to potential clinical application is fraught with challenges, with poor physicochemical properties being a primary driver of attrition.[2][4][7] 1-(4-Ethoxyphenyl)cyclobutan-1-amine, as a cyclobutane-containing amine, presents a unique set of formulation considerations. The rigid cyclobutane motif can influence crystal packing and solid-state properties, while the amine functional group offers opportunities for pH-mediated solubility enhancement.[8][9][10][11]

Effective formulation development is not merely about dissolving a compound; it is about creating a delivery system that ensures the drug reaches its target site in a concentration sufficient to elicit a pharmacological response.[1][2][3] This is particularly critical in preclinical in vivo studies where formulation-related issues can lead to misleading pharmacokinetic (PK) and pharmacodynamic (PD) data, potentially causing a promising candidate to be unjustly abandoned.[1] This guide, therefore, emphasizes a logical, data-driven approach to formulation development.

Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of 1-(4-Ethoxyphenyl)cyclobutan-1-amine is the bedrock of any successful formulation strategy.[2][6][12] Before embarking on complex formulation work, initial characterization should be performed to determine the following key parameters.

Table 1: Essential Physicochemical Parameters for 1-(4-Ethoxyphenyl)cyclobutan-1-amine
ParameterExperimental MethodRationale and Implication for Formulation
Aqueous Solubility Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)Directly informs the need for solubility enhancement. pH-dependent solubility will indicate if pH adjustment is a viable strategy.[2][13]
pKa Potentiometric titration or UV-Vis spectrophotometryThe presence of the amine group suggests a basic pKa. Knowing this value is crucial for predicting the ionization state at different physiological pHs and for designing pH-adjusted formulations.[13]
LogP/LogD HPLC-based method or shake-flask methodIndicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but poor aqueous solubility, making lipid-based formulations a strong consideration.[6][12]
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and crystal lattice energy. A high melting point can correlate with poor solubility.
Solid-State Form X-ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline or amorphous nature of the compound. Amorphous forms are generally more soluble but can be less stable.[5]

Formulation Strategies: A Tiered Approach

Based on the physicochemical data obtained, a tiered approach to formulation development is recommended, starting with the simplest methods and progressing to more complex systems as needed.

Formulation_Workflow A Physicochemical Characterization B Tier 1: Simple Solutions (pH Adjustment & Co-solvents) A->B Data informs initial strategy C Tier 2: Enhanced Systems (Surfactants & Cyclodextrins) B->C If precipitation or low solubility E Formulation Optimization & Stability Testing B->E If successful D Tier 3: Lipid-Based Formulations C->D If further enhancement is needed C->E If successful D->E If successful F In Vivo Studies E->F

Caption: A tiered workflow for formulation development.

Tier 1: Simple Aqueous and Co-Solvent Systems

For early-stage in vivo studies, simple solutions are often the most straightforward approach, provided the required dose can be achieved without toxicity from the vehicle.[12]

Given that 1-(4-Ethoxyphenyl)cyclobutan-1-amine possesses a basic amine group, its aqueous solubility is expected to be pH-dependent.[11] By lowering the pH of the vehicle, the amine will be protonated to form a more soluble salt.[11][13][]

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation

  • Vehicle Preparation: Prepare a suitable buffer, such as a citrate buffer (for pH 3-6) or a glycine buffer (for lower pH ranges).[15][16][17]

  • Compound Addition: Weigh the required amount of 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

  • Solubilization: Gradually add the acidic buffer to the compound while vortexing or sonicating.

  • pH Measurement and Adjustment: Measure the pH of the resulting solution. If necessary, adjust the pH downwards by adding small aliquots of a dilute acid (e.g., 0.1 M HCl) until the compound is fully dissolved.

  • Final Volume: Bring the formulation to the final desired volume with the buffer.

  • Inspection: Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.

Causality: The addition of an acid protonates the amine, forming a more polar and thus more water-soluble ammonium salt. This is often the simplest and most effective method for basic compounds.[13][]

If pH adjustment alone is insufficient, or if a near-neutral pH is required for the experimental model, a co-solvent system can be employed.[12][18] Co-solvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

Common Co-solvents for In Vivo Use:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO) (Use with caution and at low concentrations due to potential toxicity)

Protocol 2: Preparation of a Co-solvent Formulation

  • Compound Weighing: Accurately weigh the required amount of 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

  • Initial Dissolution: Dissolve the compound in the chosen co-solvent (e.g., PEG 400). Vortex or sonicate to ensure complete dissolution.

  • Aqueous Phase Addition: Gradually add the aqueous phase (e.g., saline or PBS) to the co-solvent mixture while stirring continuously.

  • Observation: Monitor for any signs of precipitation. The final percentage of the co-solvent should be kept as low as possible to minimize potential toxicity.

  • Homogeneity: Ensure the final formulation is a clear, homogenous solution.

Trustworthiness: The stability of co-solvent formulations upon dilution in aqueous media should be assessed. A simple in vitro test involves adding a small volume of the formulation to a larger volume of buffer (simulating injection into the bloodstream) and observing for precipitation.[1]

Tier 2: Surfactant and Cyclodextrin Formulations

Surfactants can increase the solubility of hydrophobic compounds by forming micelles.[12] They are particularly useful when co-solvents alone are not effective enough or when a higher drug load is required.

Common Surfactants for In Vivo Use:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Solutol® HS 15

  • Cremophor® EL (Use with caution due to potential for hypersensitivity reactions)

Protocol 3: Preparation of a Surfactant-Based Formulation

  • Vehicle Preparation: Prepare the aqueous vehicle containing the desired concentration of the surfactant (e.g., 10% Tween® 80 in water).

  • Compound Addition: Add the weighed 1-(4-Ethoxyphenyl)cyclobutan-1-amine to the surfactant solution.

  • Solubilization: Vortex and sonicate the mixture until a clear solution is obtained. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.

  • pH Adjustment (Optional): The pH of the final formulation can be adjusted if required.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[19][20] They can encapsulate hydrophobic guest molecules, such as 1-(4-Ethoxyphenyl)cyclobutan-1-amine, forming inclusion complexes with enhanced aqueous solubility.[19][20][21]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrin_Complex cluster_0 Cyclodextrin Host cluster_1 Guest Molecule cluster_2 Inclusion Complex CD Hydrophilic Exterior Complex Soluble Complex CD->Complex Cavity Lipophilic Cavity Drug 1-(4-Ethoxyphenyl) cyclobutan-1-amine Drug->Complex Encapsulation

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Protocol 4: Preparation of a Cyclodextrin Formulation

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD in water).

  • Compound Addition: Add the 1-(4-Ethoxyphenyl)cyclobutan-1-amine to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Analysis: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Tier 3: Lipid-Based Drug Delivery Systems (LBDDS)

For oral administration, particularly for highly lipophilic compounds, LBDDS can significantly enhance bioavailability.[22][23][24][25][26] These systems can improve drug solubilization in the gastrointestinal tract and facilitate lymphatic transport.[24]

Types of Lipid-Based Formulations:

  • Type I: Simple oil solutions.

  • Type II/III (SEDDS/SMEDDS): Self-emulsifying drug delivery systems containing oils, surfactants, and sometimes co-solvents. These form fine emulsions or microemulsions upon gentle agitation in aqueous media.[22]

Protocol 5: Screening for Lipid-Based Formulation Excipients

  • Solubility Screening: Determine the solubility of 1-(4-Ethoxyphenyl)cyclobutan-1-amine in a range of oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor® EL, Labrasol®), and co-solvents (e.g., PEG 400, Transcutol®).

  • Excipient Selection: Select excipients that demonstrate high solubilizing capacity for the compound.

  • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable emulsions upon dilution.

  • Formulation Preparation: Prepare the optimized formulation by mixing the selected components and dissolving the drug.

  • Characterization: Characterize the formulation for self-emulsification time, droplet size, and stability.

Formulation Validation and Stability

Once a lead formulation is identified, it must be validated for its intended use.

Key Validation Parameters:

  • Homogeneity: Ensure uniform distribution of the drug throughout the formulation.

  • Short-Term Stability: Assess the physical and chemical stability of the formulation under the expected storage and handling conditions for the duration of the study.

  • Dose Accuracy and Precision: Verify that the formulation can be accurately and reproducibly administered.

Conclusion

The successful in vivo evaluation of 1-(4-Ethoxyphenyl)cyclobutan-1-amine is critically dependent on the development of an appropriate formulation. There is no "one-size-fits-all" solution, and a systematic approach grounded in the physicochemical properties of the compound is paramount.[5] By following the tiered strategy outlined in this guide—from simple pH-adjusted solutions to more complex lipid-based systems—researchers can systematically identify and optimize a formulation that ensures consistent and adequate drug exposure in preclinical models, thereby enabling a reliable assessment of its therapeutic potential.

References

  • Cannon, J. B. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Google Patents. (n.d.). Stable formulation for parenteral injection of small molecule drugs.
  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry. [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. [Link]

  • Al-Ghazawi, M., & Al-Samydai, A. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • PubChem. (n.d.). CID 100985204 | C4H5-. [Link]

  • Petigara, J., et al. (1996). Complex Formation Between a-Cyclodextrin and Amines in Water and DMF Solvents. Journal of Solution Chemistry. [Link]

  • Dahan, A., & Hoffman, A. (2008). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]

  • Del Valle, E. M. M. (2003). Cyclodextrins and their uses: a review. Academia.edu. [Link]

  • Singh, R., & Sane, R. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PMC. [Link]

  • S-a, A., et al. (2021). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • Patel, D., et al. (2014). Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]

  • Al-Ghazawi, M., & Al-Samydai, A. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • van der Neut, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Al-Otaibi, F., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. [Link]

  • Friesen, D. T., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences. [Link]

  • PubChemLite. (n.d.). 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride (C12H17NO). [Link]

  • Google Patents. (n.d.).
  • Wilson, J. T., et al. (2019). Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways. PubMed. [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. [Link]

  • Google Patents. (n.d.). Stable Formulation of Small Molecule Drugs for Parenteral Injection.
  • AOBChem. (n.d.). 1-(4-ethoxyphenyl)cyclobutanol. [Link]

  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. [Link]

  • Charkoftaki, G., et al. (2000). Effect of solubilizing excipients on permeation of poorly water-soluble compounds across Caco-2 cell monolayers. PubMed. [Link]

  • Al-Adham, I. S. I., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC. [Link]

  • Google Patents. (n.d.). Formulation for oral delivery of proteins, peptides and small molecules with poor permeability.
  • Drug Development & Delivery. (2020). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]

  • Bates, R. G. (1950). Amine buffers for pH control. ResearchGate. [Link]

  • LibreTexts Chemistry. (n.d.). 7.3 Solubility of Amines. [Link]

  • Drug Hunter. (2023). A Med Chemist's Guide to Formulation Options to Improve Oral Bioavailability [Video]. YouTube. [Link]

  • Sharma, S., et al. (2011). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC - NIH. [Link]

  • Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Ovid. (n.d.). Preparation, characterization andin vivoevaluation of nanoemulsions for the controlled delivery of the antiobesity agentN-oleoylethanolamine. [Link]

  • Research and Reviews. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

Sources

Application

Application Note: Preclinical Experimental Design for 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Field: Neuropharmacology, Metabolic Syndrome, and Pain Management Executive Summary The compound 1-(4-Ethoxyphenyl)cyclobutan-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Field: Neuropharmacology, Metabolic Syndrome, and Pain Management

Executive Summary

The compound 1-(4-Ethoxyphenyl)cyclobutan-1-amine (CAS 2260936-20-5) represents a highly compelling investigational scaffold in neuropharmacology. Structurally classified as an arylcyclobutylamine, it shares a core pharmacophore with established central nervous system (CNS) agents, most notably the serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) such as sibutramine[1].

Because arylcyclobutylamines are known to modulate synaptic monoamine levels, they are prime candidates for treating conditions governed by central monoaminergic tone. This application note provides a comprehensive, self-validating experimental framework to evaluate 1-(4-Ethoxyphenyl)cyclobutan-1-amine across two distinct therapeutic axes: metabolic regulation (obesity/appetite suppression) and neuropathic pain (analgesia).

Pharmacological Rationale & Mechanism of Action

To design an effective in vivo study, we must first establish the causality between the compound's structure and its expected physiological outcomes.

Arylcyclobutylamines act primarily by binding to and inhibiting the monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[1]. By preventing the presynaptic reuptake of these neurotransmitters, the compound increases their concentration within the synaptic cleft.

  • Metabolic Axis: In the hypothalamus, elevated serotonin and norepinephrine levels synergistically enhance post-ingestive satiety (reducing food intake) and stimulate sympathetic activation of brown adipose tissue (increasing thermogenesis and energy expenditure)[2].

  • Analgesic Axis: In the descending inhibitory pain pathways of the spinal cord, increased synaptic norepinephrine and serotonin dampen nociceptive signaling, providing relief from chronic neuropathic pain[3].

MOA Cmpd 1-(4-Ethoxyphenyl) cyclobutan-1-amine Transporters Monoamine Transporters (SERT / NET / DAT) Cmpd->Transporters Inhibits Synapse Increased Synaptic Monoamines Transporters->Synapse Prevents Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Binds Effects Appetite Suppression & Analgesia Receptors->Effects Modulates Pathways

Fig 1. Putative mechanism of arylcyclobutylamine-mediated monoamine reuptake inhibition.

Experimental Workflow & Study Design

A robust preclinical evaluation requires a phased approach. Before committing to long-term efficacy models, it is critical to confirm that 1-(4-Ethoxyphenyl)cyclobutan-1-amine possesses favorable pharmacokinetics (PK) and successfully crosses the blood-brain barrier (BBB). Only then can dose selection be accurately calibrated for the Diet-Induced Obesity (DIO) and Chronic Constriction Injury (CCI) models.

Workflow Phase1 Phase 1: PK & BBB Penetration (Mice, n=24) Phase2 Phase 2: Efficacy Models (DIO & CCI Models) Phase1->Phase2 Dose Selection DIO Metabolic Study (DIO) Body Weight, Food Intake Phase2->DIO CCI Pain Study (CCI) Von Frey, Hargreaves Phase2->CCI Phase3 Phase 3: Tissue Collection & Biomarker Analysis DIO->Phase3 CCI->Phase3

Fig 2. Three-phase in vivo experimental workflow for evaluating pharmacokinetics and efficacy.

Detailed Experimental Protocols

Protocol A: Pharmacokinetic & Brain Distribution Profiling

Rationale: As a centrally acting agent, systemic exposure is insufficient; the compound must partition into the brain.

  • Subject Preparation: Utilize 8-week-old male C57BL/6J mice (n=24). Fast the animals for 12 hours prior to dosing to ensure consistent gastrointestinal absorption.

  • Dosing: Administer 1-(4-Ethoxyphenyl)cyclobutan-1-amine via oral gavage (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose/0.1% Tween-80) and intravenous (IV) tail vein injection at 2 mg/kg (formulated in 5% DMSO/95% Saline).

  • Sampling: At intervals of 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, euthanize 3 mice per time point. Collect terminal blood via cardiac puncture into K2EDTA tubes. Immediately perfuse the mice with ice-cold PBS to clear intravascular blood, then harvest the whole brain.

  • Analysis: Centrifuge blood to isolate plasma. Homogenize brain tissue in a 1:3 ratio of tissue to extraction buffer. Quantify compound concentrations using LC-MS/MS to calculate Cmax​ , T1/2​ , AUC, and the Brain-to-Plasma ( Kp​ ) ratio.

Protocol B: Diet-Induced Obesity (DIO) Efficacy Study

Rationale: The C57BL/6J mouse strain is uniquely susceptible to diet-induced obesity, developing severe adiposity, hyperinsulinemia, and altered leptin expression when fed a high-fat diet, making it the gold standard for mimicking human metabolic syndrome[4].

  • Model Induction: House 6-week-old male C57BL/6J mice individually. Feed them a 60% kcal high-fat diet (HFD) for 12 weeks until their body weight exceeds 40g[4]. Maintain a control cohort on a 10% kcal low-fat diet (LFD).

  • Baseline Acclimation: Transfer mice to metabolic cages (e.g., Promethion or TSE PhenoMaster) for 7 days to acclimate. Record baseline food intake, water consumption, and energy expenditure ( VO2​ and VCO2​ ).

  • Dosing Regimen: Randomize DIO mice into Vehicle, Low Dose (e.g., 3 mg/kg), and High Dose (e.g., 10 mg/kg) groups. Administer the compound daily via PO gavage 1 hour before the onset of the dark cycle (active feeding phase).

  • Monitoring: Measure body weight and food intake daily. Run continuous indirect calorimetry during weeks 1 and 4 of dosing to assess drug-induced thermogenesis.

Protocol C: Chronic Constriction Injury (CCI) Neuropathic Pain Model

Rationale: The CCI model, pioneered by Bennett and Xie (1988), accurately simulates peripheral mononeuropathy. By loosely ligating the sciatic nerve rather than transecting it, the model preserves the neural circuitry required to test centrally acting analgesics against both thermal hyperalgesia and mechanical allodynia[3].

  • Surgical Procedure: Anesthetize rats or mice using isoflurane. Expose the common sciatic nerve at the mid-thigh level. Proximal to the sciatic trifurcation, loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. The ligatures should barely reduce the nerve diameter to induce localized inflammation and edema without severing the axons[3].

  • Recovery & Baseline Testing: Allow 7 days for recovery and the development of neuropathic pain behaviors. Establish baseline pain thresholds for the ipsilateral (injured) and contralateral (uninjured) paws.

  • Efficacy Testing (Mechanical Allodynia): Administer the test compound. At 1, 2, and 4 hours post-dose, place the animal on an elevated wire mesh grid. Apply von Frey filaments of ascending force to the plantar surface of the hind paw until a withdrawal reflex is elicited.

  • Efficacy Testing (Thermal Hyperalgesia): Utilize the Hargreaves apparatus. Direct a radiant heat source to the plantar surface of the paw through a glass floor. Record the latency time to paw withdrawal, ensuring a strict cutoff time (e.g., 20 seconds) to prevent tissue damage[3].

Quantitative Data Presentation

To facilitate rapid decision-making, all critical endpoints from the aforementioned protocols should be aggregated into a standardized summary matrix. Below is a structural template populated with anticipated mock data to demonstrate how the efficacy profile of 1-(4-Ethoxyphenyl)cyclobutan-1-amine should be evaluated.

Study PhaseParameter / EndpointVehicle Control1-(4-Ethoxyphenyl)cyclobutan-1-amine (10 mg/kg)Target Threshold for Go/No-Go
Phase 1: PK/BBB Plasma Half-Life ( T1/2​ )N/A4.2 hours> 3.0 hours
Phase 1: PK/BBB Brain/Plasma Ratio ( Kp​ )N/A1.15> 0.8 (Indicates CNS Penetration)
Phase 2: DIO Cumulative Weight Loss (Day 28)+ 2.1% (Gain)- 8.4% (Loss)> 5.0% Weight Loss vs Baseline
Phase 2: DIO Daily Food Intake (Week 1 avg)3.2 g/day 2.1 g/day Statistically significant reduction
Phase 2: CCI Paw Withdrawal Threshold (von Frey)2.4 g force6.8 g force> 5.0 g force at Tmax​
Phase 2: CCI Thermal Withdrawal Latency4.1 seconds9.5 seconds> 8.0 seconds at Tmax​

Note: Italicized values represent mock anticipated data for illustrative purposes.

References

  • Sibutramine - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Luque, C. A., & Rey, J. A. (1999). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. PubMed / National Institutes of Health. Available at:[Link]

  • Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. PubMed / National Institutes of Health. Available at: [Link]

  • Watson, P. M., et al. (2000). Differential regulation of leptin expression and function in A/J vs. C57BL/6J mice during diet-induced obesity. American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals encountering bottlenecks during the synthesis of 1-(4-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals encountering bottlenecks during the synthesis of 1-(4-ethoxyphenyl)cyclobutan-1-amine[1].

Synthesizing sterically hindered 1-arylcyclobutanamines requires navigating a narrow thermodynamic and kinetic window. The most robust, scalable route avoids the direct amination of cyclobutanones and instead utilizes a four-step sequence: (1) Cycloalkylation , (2) Nitrile Hydrolysis , (3) Curtius Rearrangement , and (4) Deprotection [2].

Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.

SynthesisWorkflow SM 4-Ethoxyphenylacetonitrile Cyclo 1-(4-Ethoxyphenyl) cyclobutanecarbonitrile SM->Cyclo 1,3-Dibromopropane Base / PTC Acyclic Acyclic Impurity (Incomplete Alkylation) SM->Acyclic Side Reaction Acid 1-(4-Ethoxyphenyl) cyclobutanecarboxylic acid Cyclo->Acid KOH, Ethylene Glycol Heat Amide Primary Amide (Incomplete Hydrolysis) Cyclo->Amide Partial Hydrolysis Carbamate Boc-Protected Amine (via Curtius) Acid->Carbamate DPPA, Et3N, t-BuOH Heat Product 1-(4-Ethoxyphenyl) cyclobutan-1-amine HCl Carbamate->Product HCl / Dioxane

Figure 1: Synthetic workflow and side-reactions for 1-(4-ethoxyphenyl)cyclobutan-1-amine.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During the cycloalkylation step with 1,3-dibromopropane, my GC-MS shows a significant mass corresponding to an acyclic bromo-nitrile intermediate. How do I drive the ring closure to completion?

Mechanistic Causality: The cycloalkylation is a two-step sequence: an initial intermolecular SN​2 alkylation followed by an intramolecular SN​2 ring closure. The intramolecular step (forming the highly strained 4-membered ring) is kinetically slower and thermodynamically less favorable due to significant inherent ring strain (approx. 26 kcal/mol for cyclobutane)[2]. Solution: The reaction requires a prolonged high-energy state to overcome the activation barrier of the second SN​2 displacement. If using a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) with 50% aqueous NaOH, ensure vigorous biphasic stirring (>800 rpm) and heat to 60 °C. If the acyclic impurity persists, switch to a stronger, anhydrous base system like Sodium Hydride (NaH) in DMF, which irreversibly forms the enolate and accelerates intramolecular cyclization.

Q2: I am attempting to hydrolyze 1-(4-ethoxyphenyl)cyclobutanecarbonitrile to the carboxylic acid, but the reaction stalls at the primary amide. Why is this happening?

Mechanistic Causality: Nitrile hydrolysis proceeds via hydration to a primary amide, followed by further hydrolysis to the carboxylic acid. The sp3-hybridized cyclobutane ring creates severe steric hindrance around the alpha-carbon, physically shielding the amide carbonyl from nucleophilic attack by hydroxide ions. Standard aqueous NaOH/EtOH reflux (approx. 80 °C) does not provide enough thermal energy to overcome this steric barrier. Solution: Transition to a high-boiling solvent system. Using Potassium Hydroxide (KOH) in ethylene glycol allows you to safely heat the reaction to 150–160 °C[3]. The elevated temperature provides the necessary kinetic energy to drive the sterically hindered amide hydrolysis to completion.

Q3: During the Curtius rearrangement using DPPA, I am isolating a highly insoluble white precipitate instead of my Boc-protected amine. What is this side product?

Mechanistic Causality: The insoluble precipitate is a symmetric urea byproduct: 1,3-bis(1-(4-ethoxyphenyl)cyclobutyl)urea. The Curtius rearrangement utilizes diphenylphosphoryl azide (DPPA) to generate an acyl azide, which thermally decomposes into an isocyanate[4],[5]. If trace water is present in your solvent (e.g., wet tert-butanol or triethylamine), the highly electrophilic isocyanate reacts with the water to form a carbamic acid. This intermediate rapidly decarboxylates to form a primary amine, which immediately attacks unreacted isocyanate to form the symmetric urea[6]. Solution: This byproduct is a self-validating indicator of a failure in anhydrous technique. Ensure that tert-butanol and triethylamine are strictly anhydrous (distilled over CaH2​ or stored over 3Å molecular sieves). Run the reaction under a rigorously dry inert atmosphere (Argon/N2).

CurtiusMechanism Acid Carboxylic Acid AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, Et3N Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (-N2) Carbamate Boc-Carbamate Isocyanate->Carbamate t-BuOH Urea Symmetric Urea (Side Product) Isocyanate->Urea H2O (Trace)

Figure 2: Curtius rearrangement mechanism highlighting the moisture-dependent urea side reaction.

Q4: Can I use concentrated HBr or HI to deprotect the Boc group or hydrolyze the intermediate?

Mechanistic Causality: No. The target molecule contains a 4-ethoxyphenyl ether moiety. Strong hydrohalic acids (like HBr or HI), especially at elevated temperatures, are classic reagents for ether cleavage (dealkylation). Using them will yield the undesired 4-hydroxyphenyl (phenol) derivative. Solution: Use anhydrous HCl in 1,4-dioxane (4M) or Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature. These conditions are sufficiently acidic to cleave the tert-butyl carbamate via an isobutylene elimination mechanism without breaking the robust aryl-alkyl ether bond.

Part 2: Quantitative Data Summary

The following table summarizes the critical parameters and expected outcomes for a properly executed synthesis, allowing you to benchmark your experimental results.

Reaction StepTarget Intermediate / ProductKey Reagents & ConditionsExpected YieldMajor Monitored Side Product
1. Cycloalkylation 1-(4-Ethoxyphenyl)cyclobutanecarbonitrile1,3-Dibromopropane (1.2 eq), 50% NaOH, TBAB, 60 °C, 12h75–85%Acyclic bromo-nitrile (incomplete cyclization)
2. Hydrolysis 1-(4-Ethoxyphenyl)cyclobutanecarboxylic acidKOH (5.0 eq), Ethylene Glycol, 160 °C, 16h80–90%Primary amide (thermal energy too low)
3. Curtius Rearrangement tert-Butyl (1-(4-ethoxyphenyl)cyclobutyl)carbamateDPPA (1.1 eq), Et3​N (1.5 eq), anhydrous t-BuOH, 90 °C, 8h65–80%Symmetric urea (moisture contamination)
4. Deprotection 1-(4-Ethoxyphenyl)cyclobutan-1-amine HCl4M HCl in Dioxane (10 eq), DCM, 25 °C, 4h>90%Phenol derivative (if harsh acids are used)

Part 3: Detailed Experimental Protocols

These protocols are designed as self-validating systems. If physical observations (e.g., gas evolution, precipitate formation) deviate from the descriptions below, halt the workflow and refer to the troubleshooting section.

Step 1: Synthesis of 1-(4-Ethoxyphenyl)cyclobutanecarbonitrile
  • Setup: To a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-ethoxyphenylacetonitrile (1.0 eq) and 1,3-dibromopropane (1.2 eq).

  • Catalyst & Base: Add tetrabutylammonium bromide (TBAB) (0.05 eq). Begin vigorous stirring (>800 rpm). Slowly add a 50% w/w aqueous NaOH solution (5.0 eq). Note: The reaction is moderately exothermic.

  • Reaction: Heat the biphasic mixture to 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with H2​O , and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography to yield a pale yellow oil.

Step 2: Synthesis of 1-(4-Ethoxyphenyl)cyclobutanecarboxylic acid
  • Setup: Dissolve the nitrile from Step 1 (1.0 eq) in ethylene glycol (0.5 M concentration)[3].

  • Hydrolysis: Add Potassium Hydroxide (KOH) pellets (5.0 eq). Equip the flask with a reflux condenser and heat the mixture to 150–160 °C using a heating mantle.

  • Validation: Monitor by TLC. The intermediate amide will appear first, followed by the slower formation of the baseline carboxylic acid. Maintain heat until the amide spot is completely consumed (approx. 16 hours).

  • Workup: Cool the mixture to room temperature and dilute with H2​O . Extract once with diethyl ether to remove unreacted neutral impurities. Carefully acidify the aqueous layer with 6M HCl to pH 2. The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Step 3: Curtius Rearrangement to Boc-Protected Amine
  • Setup: Strictly anhydrous conditions required. Purge a flame-dried flask with Argon. Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous toluene (0.2 M).

  • Activation: Add anhydrous triethylamine (1.5 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq)[4]. Stir at room temperature for 2 hours to form the acyl azide.

  • Rearrangement: Add anhydrous tert-butanol (5.0 eq). Heat the reaction to 90 °C. Validation Check: You must observe steady nitrogen gas ( N2​ ) evolution as the acyl azide decomposes to the isocyanate[5].

  • Workup: After 8 hours, cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with 5% citric acid, saturated NaHCO3​ , and brine. Dry and concentrate. Purify via flash chromatography to isolate the Boc-carbamate.

Step 4: Deprotection to 1-(4-Ethoxyphenyl)cyclobutan-1-amine Hydrochloride
  • Setup: Dissolve the Boc-carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) at 0 °C.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 eq). Remove the ice bath and stir at room temperature.

  • Validation: Over 2–4 hours, the product will begin to precipitate out of the DCM solution as a white crystalline hydrochloride salt.

  • Isolation: Once starting material is consumed (via TLC), concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove organic impurities, filter, and dry under vacuum to yield pure 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride[1].

References

  • National Institutes of Health (PMC). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." NIH. Available at: [Link]

  • Wikipedia. "Curtius rearrangement." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "FI105401B - Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds." Google Patents.

Sources

Optimization

Process Optimization Hub: 1-(4-Ethoxyphenyl)cyclobutan-1-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of sterically hindered 1-arylcyclobutanamines—a critical class of structural motifs in cen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of sterically hindered 1-arylcyclobutanamines—a critical class of structural motifs in central nervous system (CNS) drug development [1].

The synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine presents unique mechanistic challenges. The steric bulk of the cyclobutane ring combined with the electron-donating ethoxyaryl group significantly impedes standard nucleophilic additions. Furthermore, the final primary amine is a highly polar, basic oil prone to degradation. This guide provides field-proven, self-validating protocols and troubleshooting strategies to optimize this three-step synthetic workflow.

Synthetic Workflow & Mechanistic Strategy

The optimized route avoids harsh, low-yielding conditions by leveraging phase-transfer catalysis (PTC) for ring closure, the α -effect for nitrile hydration, and a tightly temperature-controlled Hofmann rearrangement[1, 2].

SynthesisWorkflow A 2-(4-Ethoxyphenyl) acetonitrile B 1-(4-Ethoxyphenyl) cyclobutanecarbonitrile A->B 1,3-Dibromopropane NaOH, TBAI (PTC) C 1-(4-Ethoxyphenyl) cyclobutanecarboxamide B->C H2O2, NaOH DMSO/EtOH D 1-(4-Ethoxyphenyl) cyclobutan-1-amine C->D NaOBr, H2O 0°C to 80°C

Optimized 3-step synthetic workflow for 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

Quantitative Optimization Data

The following table summarizes the quantitative improvements achieved by transitioning from classical laboratory conditions to our optimized scale-up parameters.

Reaction StepCondition TestedYield (%)Purity (%)Mechanistic Observation
Step 1: Cyclobutanation NaH / DMSO / 25°C65%85%Exothermic; high risk of incomplete alkylation and elimination side-reactions.
Step 1: Cyclobutanation 50% NaOH / TBAI (PTC) / Toluene88% 95% Biphasic system restricts enolate to the interface, preventing side-reactions.
Step 2: Hydration KOH / t-BuOH / Reflux45%80%Sluggish reaction due to severe steric hindrance from the cyclobutane ring.
Step 2: Hydration H₂O₂ / NaOH / DMSO / 20°C92% 98% Hydroperoxide anion ( HOO− ) effectively attacks the sterically hindered nitrile [2].
Step 3: Hofmann Br₂ / NaOH (Ambient to 80°C)55%70%Rapid heating causes intermediate isocyanate to form symmetric urea byproducts.
Step 3: Hofmann Br₂ / NaOH (Strict 0°C, then 80°C)85% 96% Strict temperature staging ensures complete N -bromination before rearrangement.

Step-by-Step Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Cyclobutanation

Self-Validation Check: Monitor the disappearance of the benzylic CH2​ protons (~3.7 ppm) via 1H NMR.

  • Charge Reactor: To a 1 L jacketed reactor, add 2-(4-ethoxyphenyl)acetonitrile (100 g, 0.62 mol), 1,3-dibromopropane (150 g, 0.74 mol, 1.2 eq), and tetrabutylammonium iodide (TBAI) (11.4 g, 0.03 mol, 0.05 eq) in 400 mL of toluene.

  • Base Addition: Under vigorous mechanical stirring (400 rpm), add 50% w/w aqueous NaOH (200 mL) dropwise over 30 minutes. Maintain the internal temperature below 30°C using a cooling jacket.

  • Cyclization: Heat the biphasic mixture to 60°C for 4 hours.

  • Workup: Cool to 20°C, separate the aqueous layer, and wash the organic layer with water (2 × 200 mL) and brine (200 mL). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield 1-(4-ethoxyphenyl)cyclobutanecarbonitrile as a pale yellow oil.

Protocol B: Radziszewski Hydration of Nitrile

Self-Validation Check: IR spectroscopy should show the complete disappearance of the sharp nitrile stretch at ~2240 cm⁻¹ and the appearance of a strong amide carbonyl stretch at ~1660 cm⁻¹.

  • Solvent System: Dissolve the crude nitrile (100 g, 0.49 mol) in a 1:1 mixture of DMSO and Ethanol (300 mL total).

  • Activation: Cool the solution to 0°C. Add 20% aqueous NaOH (50 mL).

  • Peroxide Addition: Slowly add 30% aqueous H2​O2​ (166 mL, 1.47 mol, 3.0 eq) dropwise via an addition funnel over 1 hour. Critical: Maintain the internal temperature strictly below 20°C to prevent thermal runaway.

  • Isolation: Stir at 20°C for 12 hours. Pour the mixture into 1 L of ice-cold water. The 1-(4-ethoxyphenyl)cyclobutanecarboxamide will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Protocol C: Hofmann Rearrangement & Salt Formation

Self-Validation Check: The final product should be a highly crystalline, bench-stable solid. Oiling out indicates incomplete salt formation.

  • Hypobromite Formation: In a 2 L reactor, dissolve NaOH (72.5 g, 1.81 mol, 4.0 eq) in 600 mL of DI water. Cool to 0°C. Add Br2​ (79.5 g, 0.50 mol, 1.1 eq) dropwise, keeping the temperature below 5°C to form sodium hypobromite ( NaOBr ).

  • N-Bromination: Add the amide (100 g, 0.45 mol) in one portion. Stir vigorously at 0°C for 1 hour to ensure complete formation of the N -bromoamide intermediate.

  • Rearrangement: Slowly heat the reaction mixture to 80°C over 45 minutes and hold for 2 hours.

  • Extraction & Salt Formation: Cool to 20°C and extract the free amine with Ethyl Acetate (3 × 300 mL). Dry the combined organics over Na2​SO4​ and filter. To the stirring EtOAc solution, bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Filter the resulting 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride salt and wash with cold EtOAc.

Troubleshooting & FAQs

Q: Why am I observing significant unreacted starting material during the cyclobutanation step despite using excess 1,3-dibromopropane? A: If you are using standard bases like NaH in polar aprotic solvents, you are likely encountering competing elimination reactions (forming allyl bromide derivatives from the 1,3-dibromopropane) and incomplete dialkylation. Switching to a biphasic Phase Transfer Catalysis (PTC) system (50% NaOH / Toluene / TBAI) restricts the enolate to the solvent interface. This localized high concentration drives the cyclization to completion while heavily suppressing elimination side-reactions.

Q: The hydration of the nitrile to the amide is stalling at 40% conversion. Can I just boil it in concentrated sulfuric acid? A: Absolutely not. The cyclobutane ring and the α -aryl group create severe steric hindrance, making standard acid/base hydrolysis extremely sluggish. Forcing it with heat will lead to ring-opening or ether cleavage. Instead, utilize the Radziszewski reaction conditions ( H2​O2​ /NaOH in DMSO) [2]. The hydroperoxide anion ( HOO− ) benefits from the α -effect, making it a highly aggressive nucleophile capable of attacking the hindered nitrile carbon at room temperature without degrading the ethoxy group.

Q: During the Hofmann rearrangement, I am isolating a highly insoluble white powder instead of my target amine. What went wrong? A: You have formed a symmetric urea byproduct ( R−NH−CO−NH−R ). This occurs when the intermediate isocyanate reacts with the newly formed primary amine instead of undergoing hydrolysis. To prevent this, you must ensure a strict stoichiometry of >1.0 equivalent of active halogen ( NaOBr ) and maintain the reaction at 0–5°C during the initial N -bromination. Do not apply heat until the amide has been completely converted to the N -bromoamide.

Q: My final amine is oiling out during extraction and degrading over time on the bench. How do I stabilize it? A: 1-(4-Ethoxyphenyl)cyclobutan-1-amine in its free base form is a highly polar oil that is prone to oxidation and rapid carbon dioxide absorption from the air (forming carbamates). Immediately after extraction into an organic solvent (like EtOAc), you must precipitate it as the hydrochloride salt by adding anhydrous HCl. The HCl salt is a bench-stable, highly crystalline solid that resists degradation.

References

  • Jeffery, J. E., Kerrigan, F., Miller, T. K., Smith, G. J., & Tometzki, G. B. "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites." Journal of the Chemical Society, Perkin Transactions 1, 1996, 21, 2583-2589. URL:[Link]

  • Gaita, E., & Evangelisti, C. "Just Add Luminol to Turn the Spotlight on Radziszewski Amidation." ACS Omega, 2018, 3(10), 13621–13626. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Welcome to the technical support center for the crystallization of 1-(4-ethoxyphenyl)cyclobutan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(4-ethoxyphenyl)cyclobutan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and following these troubleshooting steps, you can achieve a robust and reproducible crystallization process, yielding a product with the desired purity, crystal form, and particle size.

Frequently Asked Questions (FAQs)

Q1: My 1-(4-ethoxyphenyl)cyclobutan-1-amine free base is an oil at room temperature. How can I crystallize it?

It is common for aromatic amines, particularly those with flexible alkyl or alkoxy groups, to have low melting points. The free base of a related compound, 4-ethoxyaniline, has a melting point of 2-5°C, suggesting that 1-(4-ethoxyphenyl)cyclobutan-1-amine free base may also be an oil or a low-melting solid.[1][2] Direct crystallization of the free base can be challenging and often leads to "oiling out."

A highly effective and standard industry practice is to convert the amine to a salt, most commonly the hydrochloride (HCl) salt.[3] Amine hydrochloride salts are generally more crystalline and have higher melting points, making them significantly easier to handle and purify by recrystallization.[4][5]

Protocol for Hydrochloride Salt Formation:

  • Dissolve the crude 1-(4-ethoxyphenyl)cyclobutan-1-amine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and then proceed with recrystallization.[6]

Troubleshooting Guide: Common Crystallization Problems

Issue 1: The compound "oils out" instead of crystallizing upon cooling.

"Oiling out," or liquid-liquid phase separation, is a frequent problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid.[1][7] This is often due to the melting point of the compound being lower than the temperature of the solution at the point of supersaturation.[1] Impurities can also significantly lower the melting point of a compound, exacerbating this issue.[4]

Causality and Solutions:

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature above the compound's melting point.

    • Solution: Decrease the cooling rate. A slower, controlled cooling profile (e.g., 5-10°C per hour) allows crystallization to occur at a lower temperature and reduces the level of supersaturation.[8]

  • Low Melting Point of the Solute: As discussed, the free base likely has a low melting point.

    • Solution: Convert the amine to its hydrochloride salt to significantly increase the melting point.[3]

  • Inappropriate Solvent Choice: The solvent may have too high a boiling point, or the compound's solubility may drop too sharply with a small decrease in temperature.

    • Solution: Add more solvent to the hot solution to reduce the saturation point.[1] Alternatively, perform a solvent screening to find a more suitable system (see Issue 3).

  • Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.[4]

    • Solution: If possible, purify the crude material by another method (e.g., column chromatography) before crystallization. If the impurity is colored, a charcoal treatment of the hot solution may be effective.

Issue 2: No crystals form, even after extended cooling.

Failure to nucleate is a common crystallization challenge. Nucleation is the first step in crystal formation, where molecules in solution begin to form small, ordered clusters. This process requires overcoming an energy barrier.

Causality and Solutions:

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.

    • Solution 1: Evaporation. If using a volatile solvent, allow some of it to evaporate slowly to increase the concentration.[9]

    • Solution 2: Anti-solvent Addition. If you have a solvent in which the compound is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.[10]

  • High Energy Barrier for Nucleation: The system may be "stuck" in a metastable state.

    • Solution 1: Seeding. Introduce a small number of seed crystals of the desired compound to the supersaturated solution. This provides a template for crystal growth, bypassing the primary nucleation step.[8] If you do not have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Solution 2: Adjusting Agitation. In some cases, gentle agitation is required to promote nucleation. However, excessive agitation can sometimes hinder it. Experiment with different stirring rates.

Issue 3: The resulting crystals are of poor quality (e.g., small needles, agglomerates, or impure).

The quality of the crystals is highly dependent on the crystallization conditions, particularly the solvent system and the rate of crystal growth.

Causality and Solutions:

  • Poor Solvent System: The chosen solvent may not be optimal for growing well-defined crystals.

    • Solution: A systematic solvent screening is recommended. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11] For amine hydrochlorides, alcohols (isopropanol, ethanol), ketones (acetone), nitriles (acetonitrile), and mixtures with water or anti-solvents like heptane are often effective.[7][8][12]

  • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped in the crystal lattice, and the crystals may be small and poorly formed.

    • Solution: Slow down the crystallization process. This can be achieved by reducing the cooling rate, using a more dilute solution, or using a solvent system where the solubility gradient is less steep.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with different properties.[9] The conditions of crystallization (solvent, temperature, cooling rate) can influence which polymorph is formed.[9]

    • Solution: If you suspect polymorphism, it is crucial to characterize the resulting crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). To target a specific polymorph, you may need to carefully control the crystallization conditions and use seeding with the desired crystal form.

Experimental Protocols & Data

Systematic Solvent Screening Workflow

To identify an optimal solvent system, a structured approach is necessary. The following workflow can guide your solvent selection process.

SolventScreening cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Evaluation & Selection Start Start with Crude 1-(4-ethoxyphenyl)cyclobutan-1-amine HCl Solvents Select a diverse range of solvents (polar protic, polar aprotic, nonpolar) Start->Solvents TestSolubility Test solubility of a small amount at room temperature and boiling point Solvents->TestSolubility GoodSolvent Good Candidate: High solubility when hot, low solubility when cold TestSolubility->GoodSolvent Ideal Profile BadSolvent Poor Candidate: - Soluble when cold - Insoluble when hot - Reacts with compound TestSolubility->BadSolvent Non-Ideal Optimize Optimize with co-solvents or anti-solvents GoodSolvent->Optimize Final Select optimal solvent system for scale-up Optimize->Final

Caption: A systematic workflow for screening and selecting an optimal crystallization solvent.

Recommended Solvent Systems for Screening

The following table provides a starting point for solvent selection based on the properties of structurally similar aromatic amines and their salts.

Solvent ClassExamplesExpected Solubility of HCl SaltNotes
Polar Protic Isopropanol, EthanolGood solubility when hot, lower when cold.Often used in combination with water as an anti-solvent to fine-tune solubility.[8] Good for producing well-defined crystals.
Polar Aprotic Acetonitrile, AcetoneModerate to good solubility.Acetonitrile can be an excellent choice for crystallizing amine hydrochlorides.[7] Acetone is more volatile.
Ethers Tetrahydrofuran (THF)Lower solubility, may require heating.Can be useful, but peroxides can be an issue. Use fresh, stabilized THF.
Nonpolar Toluene, HeptaneVery low to insoluble.Primarily used as anti-solvents when added to a solution of the compound in a more polar solvent.[8]
Mixed Systems Isopropanol/Water, Ethanol/HeptaneHighly adjustable based on the ratio.Allows for precise control over the supersaturation rate, which is key for controlling crystal size and purity.[10][11]
Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common crystallization issues.

Troubleshooting Start Start: Hot, clear solution of compound Cool Cool the solution Start->Cool Result What is the result? Cool->Result OilingOut Oiling Out Result->OilingOut Liquid droplets form NoCrystals No Crystals Form Result->NoCrystals Solution remains clear GoodCrystals Good Crystals Form Result->GoodCrystals Solid precipitates Sol_Oil 1. Re-heat and add more solvent. 2. Cool much slower. 3. Convert free base to HCl salt. OilingOut->Sol_Oil Sol_NoCry 1. Add seed crystals or scratch flask. 2. Slowly add an anti-solvent. 3. Allow partial solvent evaporation. NoCrystals->Sol_NoCry Sol_Good Process successful. Proceed to filtration and drying. GoodCrystals->Sol_Good

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • ChemBK. (2025, August 19). 4-Ethoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Crystal Growth & Design, 4(5), 1013-1021. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening solvent–amine combinations. Retrieved from [Link]

  • Hermange, P., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]

  • ResearchGate. (2025, September 9). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. Retrieved from [Link]

  • MDPI. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Retrieved from [Link]

  • Forestweb. (n.d.). 1-Phenylcyclobutanamine hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

Sources

Optimization

Chiral separation of 1-(4-Ethoxyphenyl)cyclobutan-1-amine enantiomers

Welcome to the Technical Support Center for the enantiomeric separation of 1-(4-Ethoxyphenyl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric separation of 1-(4-Ethoxyphenyl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving this and structurally similar chiral primary amines. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, achieving robust and reliable chiral separation is a critical step in pharmaceutical development.[1][2]

This resource, structured in a question-and-answer format, provides field-proven insights to navigate common challenges, from method selection to troubleshooting complex chromatographic issues.

Method Selection: Choosing the Right Path

The first critical decision in any separation workflow is selecting the appropriate technology. This choice depends on the scale of the separation, available instrumentation, and the ultimate goal (analytical purity check vs. preparative isolation).

MethodSelection start Goal: Separate Enantiomers of 1-(4-Ethoxyphenyl)cyclobutan-1-amine q_scale What is the required scale? start->q_scale analytical Analytical Scale (Purity, Screening) q_scale->analytical Analytical preparative Preparative Scale (Isolating Material) q_scale->preparative Preparative / Grams+ q_equip Equipment Available? analytical->q_equip hplc_sfc HPLC / SFC preparative->hplc_sfc High-Value, Faster Dev. classical Classical Resolution (Diastereomeric Crystallization) preparative->classical Scalable, Cost-Effective q_equip->hplc_sfc Both hplc_only HPLC Only q_equip->hplc_only HPLC Only sfc Recommend SFC (Faster, Greener) hplc_sfc->sfc hplc Recommend HPLC (Robust, Widely Available) hplc_only->hplc

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems encountered during the chromatographic separation of chiral primary amines like 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

Question: Why am I observing poor peak shape, specifically peak tailing?

Answer: Peak tailing is the most common issue when analyzing basic compounds like primary amines on silica-based chiral stationary phases (CSPs).[3] The primary cause is the interaction between the basic amine group of your analyte and acidic residual silanol groups on the silica surface.[4] This strong, secondary interaction delays the elution of a portion of the analyte molecules, resulting in a "tail."

Solutions:

  • Introduce a Basic Mobile Phase Additive: The most effective solution is to add a small concentration (typically 0.1-0.5%) of a basic modifier to your mobile phase.[3]

    • Why it works: Additives like diethylamine (DEA) or triethylamine (TEA) are stronger bases that compete with your analyte for the active silanol sites, effectively masking them.[3] This ensures that the primary interaction is with the chiral selector, leading to symmetrical peaks.

    • Caution: Prolonged use of amine additives can permanently modify the column's surface chemistry. It is best practice to dedicate a column for methods using basic additives.[5]

  • Select an Appropriate CSP:

    • Some modern CSPs are specifically designed or end-capped to minimize silanol interactions.

    • Cyclofructan-based CSPs have shown great success in separating primary amines, often providing excellent peak shape.[6]

Question: My enantiomer peaks are not baseline resolved (Rs < 1.5). How can I improve resolution?

Answer: Poor resolution is a multifaceted problem that can stem from issues with selectivity (α), efficiency (N), or retention (k'). A systematic approach is required to diagnose and fix the issue.

Solutions:

  • Optimize the Mobile Phase:

    • Change the Alcohol Modifier: In normal-phase (NP) or polar organic (PO) modes, the type and percentage of alcohol (e.g., isopropanol, ethanol) can dramatically alter selectivity. Switching from isopropanol to ethanol, or vice-versa, can sometimes invert the elution order or significantly improve resolution.

    • Adjust Modifier Concentration: Systematically vary the percentage of the polar modifier. Lowering the concentration generally increases retention and can improve resolution, but at the cost of longer run times.

    • Lower the Temperature: Reducing the column temperature often enhances enantioselectivity, leading to better resolution.[7] However, this will also increase viscosity and backpressure.

    • Reduce the Flow Rate: Slower flow rates can increase column efficiency (N), leading to sharper peaks and improved resolution, though this extends the analysis time.[8]

  • Screen Different Chiral Stationary Phases (CSPs):

    • Why it works: Enantiomeric recognition is a highly specific interaction. If one CSP doesn't provide separation, another with a different chiral selector might work perfectly.[5] A good screening protocol should include columns from different families:

      • Polysaccharide-based (Cellulose/Amylose derivatives): These are the most versatile and widely used CSPs.

      • Cyclofructan-based: Particularly effective for primary amines.[6]

      • Pirkle-type (π-acid/π-base): Effective for molecules with aromatic rings.[2]

      • Macrocyclic Glycopeptide-based: Offer unique selectivities through multiple interaction modes.[9][10]

ResolutionTroubleshooting start Problem: Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_mp Adjust Mobile Phase Strength (Change % Alcohol/Modifier) check_k->adjust_mp No check_alpha Is Selectivity (α) > 1.05? check_k->check_alpha Yes adjust_mp->check_k change_csp Screen Different CSPs (Polysaccharide, Cyclofructan, etc.) check_alpha->change_csp No check_n Are Peaks Broad? (Low Efficiency, N) check_alpha->check_n Yes success Resolution Achieved change_csp->success change_mp_type Change Mobile Phase (Solvent, Additive, Temperature) change_mp_type->success check_n->change_mp_type No, Peaks are Sharp optimize_flow Optimize Flow Rate (Typically Lower) check_n->optimize_flow Yes check_system Check System for Dead Volume (Tubing, Connections) optimize_flow->check_system check_system->success

Question: I am using Supercritical Fluid Chromatography (SFC), but my amine analyte shows poor peak shape. What is different from HPLC?

Answer: While SFC is an excellent alternative to HPLC for chiral separations, offering faster analysis and better peak shapes for basic compounds, it has its own nuances.[11][12]

Solutions:

  • Additives are Still Key: Just like in HPLC, mobile phase additives are crucial. However, the choice of additive can be different. A combination of an acid and a base (e.g., 0.3% trifluoroacetic acid (TFA) and 0.2% TEA) in the alcohol co-solvent is often highly effective in SFC for improving peak symmetry of primary amines.[11][13]

  • Choice of Co-Solvent: Methanol is often the co-solvent of choice when screening primary amines on many CSPs in SFC, as it generally provides good performance and solubility.[13]

  • System Parameters: SFC is sensitive to back-pressure and temperature. Ensure these parameters are stable and optimized. A typical back pressure is 150 bar with a column temperature of 40°C.[12]

Experimental Protocols

Protocol 1: Chiral HPLC/SFC Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic 1-(4-Ethoxyphenyl)cyclobutan-1-amine in a suitable solvent (e.g., ethanol or mobile phase).

  • Column Screening: Screen a minimum of 3-4 columns from different classes. Polysaccharide-based columns are an excellent starting point.

  • Mobile Phase Screening: For each column, test a set of mobile phases.

ParameterHPLC (Normal Phase)HPLC (Polar Organic)SFC
Columns Chiralpak® IA, IB, IC, IFChiralpak® IA, IB, IC, IFChiralpak® IA, IB, IC, IF
Larihc® CF6-PLarihc® CF6-PLarihc® CF6-P
Mobile Phase A n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEAAcetonitrile/Methanol (90:10 v/v) + 0.1% DEACO₂/Methanol (80:20 v/v) + 0.3% TFA/0.2% TEA
Mobile Phase B n-Hexane/Ethanol (90:10 v/v) + 0.1% DEAAcetonitrile/Ethanol (90:10 v/v) + 0.1% DEACO₂/Ethanol (80:20 v/v) + 0.3% TFA/0.2% TEA
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25°C25°C40°C
Back Pressure N/AN/A150 bar
Detection UV at 225 nm or 275 nmUV at 225 nm or 275 nmUV at 225 nm or 275 nm
  • Evaluation: Analyze the results from the screening. Look for any conditions that provide partial or full separation (selectivity, α > 1).

  • Optimization: Take the most promising condition and optimize by finely tuning the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5).[14]

Protocol 2: Classical Resolution via Diastereomeric Salt Formation

For preparative scale, classical resolution can be a cost-effective alternative to chromatography.[15] This involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

  • Reagent Selection: Choose a commercially available, enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, or a tartaric acid derivative).

  • Solvent Screening: In small-scale test tubes, dissolve the racemic amine in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).

  • Salt Formation: Add 0.5 equivalents of the chiral acid to each tube. Heat gently to dissolve, then allow to cool slowly to room temperature. Observe which solvent yields crystalline material.

  • Scale-Up & Isolation:

    • Perform the reaction in the optimal solvent on a larger scale.

    • Heat the mixture to ensure complete dissolution, then cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Purity Check: Analyze the enantiomeric purity of the amine recovered from the crystalline salt using a developed chiral HPLC/SFC method.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., 1M NaOH) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the enantiomerically enriched product.

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase (RP) HPLC for this separation? A1: Yes, reversed-phase chiral HPLC is a viable option. Many modern polysaccharide and macrocyclic glycopeptide CSPs are designed to be stable in aqueous mobile phases.[14][16] A typical starting point would be an aqueous buffer (e.g., ammonium acetate, pH 4-6) with acetonitrile or methanol as the organic modifier.[14] This can be advantageous for analytes that are more soluble in aqueous media or for methods that need to be LC-MS compatible.

Q2: What is "additive memory effect" and should I be concerned? A2: Additive memory effect refers to the phenomenon where trace amounts of mobile phase additives (especially strong acids or bases) are retained by the CSP and can affect the performance of subsequent analyses, even after flushing the column.[5] This is why it is highly recommended to dedicate columns for specific methods (e.g., one for basic additives, one for acidic) to ensure method robustness and reproducibility.[3]

Q3: My separation looks good, but my run time is too long. How can I speed it up without losing resolution? A3: The best way to increase speed is often to switch to SFC, which uses lower viscosity mobile phases allowing for much higher flow rates without a proportional increase in backpressure.[17][18] If you must use HPLC, you can try increasing the flow rate and/or mobile phase strength, but this will likely come at the cost of some resolution.[19] Using columns with smaller particles (sub-2µm or solid-core) can also help maintain efficiency at higher flow rates.[7]

Q4: How do I determine the elution order of the enantiomers? A4: To determine which peak corresponds to the (R)- and (S)-enantiomer, you must inject a standard of a single, known enantiomer. If an enantiomerically pure standard is not available, you may need to use other analytical techniques like vibrational circular dichroism (VCD) or assign the configuration based on the elution order of similar compounds on the same CSP, though this is not definitive.

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in 1-(4-Ethoxyphenyl)cyclobutan-1-amine Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine. It addresses common challenges related to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine. It addresses common challenges related to byproduct formation, offering troubleshooting strategies and detailed analytical protocols to ensure the desired product's purity and yield.

Introduction

The synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine is a critical process in the development of various pharmaceutical agents. The conformational rigidity imparted by the cyclobutane ring can be advantageous for optimizing drug-receptor interactions. However, the construction of this strained four-membered ring and the subsequent introduction of the amine functionality can lead to the formation of several byproducts. Understanding the mechanistic origins of these impurities is paramount for developing robust and scalable synthetic routes. This guide will focus on two common synthetic pathways and the potential byproducts associated with each.

Frequently Asked Questions (FAQs) & Troubleshooting

Route 1: Alkylation of 4-Ethoxyphenylacetonitrile followed by Reduction

This common approach involves the alkylation of 4-ethoxyphenylacetonitrile with 1,3-dibromopropane to form the cyclobutane ring, followed by the reduction of the nitrile to the primary amine.

Question 1: During the alkylation of 4-ethoxyphenylacetonitrile with 1,3-dibromopropane, I observe multiple spots on my TLC plate that are difficult to separate. What are the likely byproducts?

Answer:

The alkylation step is prone to several side reactions, leading to a complex product mixture. The primary byproducts to anticipate are:

  • Bis-alkylation product: The initially formed carbanion of 4-ethoxyphenylacetonitrile can react with two molecules of 1,3-dibromopropane, leading to a more complex structure.

  • Dimerization of the starting material: Self-condensation of 4-ethoxyphenylacetonitrile can occur under basic conditions.

  • Incomplete cyclization: The intermediate resulting from the first alkylation may not efficiently cyclize, leading to a linear bromo-nitrile species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for alkylation byproducts.

Experimental Protocol: Optimizing the Alkylation Reaction

To minimize the formation of these byproducts, careful control of reaction parameters is crucial.

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH).Minimizes side reactions like hydrolysis of the nitrile.
Solvent Anhydrous polar aprotic solvents like DMSO or DMF are preferred.Ensures solubility of the reactants and intermediates.
Temperature Maintain a consistent temperature, typically between 25-30°C.Prevents runaway reactions and decomposition.[1]
Addition Rate Add the 1,3-dibromopropane dropwise to the solution of the deprotonated nitrile.Maintains a low concentration of the alkylating agent, favoring intramolecular cyclization over intermolecular side reactions.

A detailed experimental procedure adapted from a similar synthesis is available.[1][2]

Question 2: The reduction of my 1-(4-ethoxyphenyl)cyclobutanecarbonitrile intermediate is sluggish and gives a mixture of products. What are the possible side reactions and how can I improve the yield of the desired amine?

Answer:

The reduction of the nitrile to the primary amine can be challenging. Common issues include incomplete reduction and the formation of secondary and tertiary amines.

  • Incomplete Reduction: This leads to the presence of the corresponding imine or aldehyde (after hydrolysis) in the crude product.

  • Over-reduction/Side Reactions: Strong reducing agents like LiAlH₄ can sometimes lead to the formation of secondary amines through the reaction of the initially formed primary amine with the intermediate imine.

Troubleshooting and Optimization:

Reducing AgentAdvantagesDisadvantages & Mitigation
Lithium Aluminum Hydride (LiAlH₄) Powerful reducing agent, often providing good yields.Can be difficult to handle. Careful, slow addition of water and base during workup is critical to avoid violent reactions and to precipitate the aluminum salts for easy filtration.[2]
Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) Generally cleaner reactions with easier workup.May require elevated pressures and temperatures. The catalyst can sometimes be pyrophoric. Adding a small amount of ammonia can help suppress the formation of secondary amines.[2]

Experimental Protocol: LiAlH₄ Reduction

  • Suspend LiAlH₄ (typically 1.5-2.0 equivalents) in an anhydrous ether like THF or diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the suspension in an ice bath.

  • Dissolve the 1-(4-ethoxyphenyl)cyclobutanecarbonitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then water again.[2]

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

Route 2: Ritter Reaction on 1-(4-Ethoxyphenyl)cyclobutanol

The Ritter reaction provides an alternative route, where 1-(4-ethoxyphenyl)cyclobutanol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-substituted amide, which is then hydrolyzed to the primary amine.[3][4]

Question 3: I am attempting a Ritter reaction on 1-(4-ethoxyphenyl)cyclobutanol, but I am isolating a significant amount of an alkene byproduct. What is happening and how can I prevent it?

Answer:

The strong acidic conditions required for the Ritter reaction can promote the elimination of water from the tertiary alcohol, leading to the formation of a stable alkene, 1-(4-ethoxyphenyl)cyclobutene.[4] The formation of the tertiary carbocation is a key step in the Ritter reaction; however, this carbocation can also undergo elimination.

Mechanism of Alkene Formation:

Caption: Competing elimination pathway in the Ritter reaction.

Troubleshooting and Optimization:

  • Acid Choice and Concentration: While strong acids like sulfuric acid are common, their concentration should be carefully controlled. Using a milder Lewis acid catalyst might be an alternative. Recent literature describes iron-catalyzed Ritter reactions that can proceed under milder conditions.[5]

  • Temperature Control: Running the reaction at lower temperatures can favor the desired nucleophilic addition over elimination.

  • Nitrile Concentration: Using the nitrile as the solvent or in large excess can help to trap the carbocation before it has a chance to eliminate a proton.

Question 4: After hydrolysis of the amide from the Ritter reaction, my final product is contaminated with unhydrolyzed amide. How can I ensure complete hydrolysis?

Answer:

Amide hydrolysis, especially of sterically hindered amides, can be challenging and often requires forcing conditions.

  • Incomplete Hydrolysis: This is a common issue, leaving residual N-acetyl-1-(4-ethoxyphenyl)cyclobutan-1-amine in the final product.

Troubleshooting and Optimization:

  • Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.

    • Acidic Hydrolysis: Typically involves refluxing with a strong acid like HCl or H₂SO₄.

    • Basic Hydrolysis: Involves refluxing with a strong base like NaOH or KOH, often in a co-solvent like ethanol to improve solubility.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting amide.[6][7]

  • Workup: Careful neutralization and extraction are necessary to isolate the free amine.

Analytical Characterization of Byproducts

Accurate identification of byproducts is essential for process optimization. A combination of chromatographic and spectroscopic techniques is recommended.

TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of reaction progress and purity.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and impurity profiling. A stability-indicating method can be developed to separate all potential byproducts and degradants.[6][7]
Mass Spectrometry (MS) Determination of molecular weights of the product and byproducts, often coupled with HPLC (LC-MS) for peak identification.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous identification of byproducts.

Protocol: Sample Preparation for Analysis

  • Extraction: Isolate the crude product from the reaction mixture using a suitable extraction solvent.

  • Concentration: Carefully concentrate the extract to a smaller volume.

  • Dilution: Dilute a small aliquot of the concentrated extract in a suitable solvent for injection into the HPLC or for NMR analysis.

Conclusion

The synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine, while conceptually straightforward, presents several challenges related to byproduct formation. A thorough understanding of the reaction mechanisms, careful control of experimental conditions, and the use of appropriate analytical techniques are crucial for the successful synthesis of this important pharmaceutical building block. This guide provides a framework for troubleshooting common issues and optimizing the synthetic process to achieve high purity and yield.

References

  • Organic Syntheses Procedure. (n.d.). Cyclobutylamine hydrochloride.
  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • ChemScene. (n.d.). 1314749-65-9 | 1-(4-Ethynylphenyl)cyclobutan-1-amine.
  • Unknown Source. (n.d.). III Analytical Methods.
  • Organic Chemistry Portal. (2019, January 11). Ritter Reaction.
  • Enamine. (n.d.). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Benchchem. (n.d.). Synthesis Protocol for (1-(4-Iodophenyl)cyclobutyl)methanamine: An Application Note.
  • IntechOpen. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
  • International Journal of Pharmacy and Analytical Research. (n.d.). [Title of the article].
  • Organic Syntheses Procedure. (n.d.). [Title of the article].
  • Wikipedia. (n.d.). Cyclobutylamine.
  • PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile.
  • ResearchGate. (2025, August 6). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • Auburn University. (2023, December 9). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations.
  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • ResearchGate. (n.d.). Figure 4. Ritter-type amination of C(sp²)-H phenol for the synthesis of....
  • RSC Publishing. (n.d.). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis.
  • PMC - NIH. (n.d.). C–H Amination via Electrophotocatalytic Ritter-Type Reaction.
  • PubChem - NIH. (n.d.). Cyclobutylamine | C4H9N | CID 75645.
  • Unknown Source. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Bentham Science. (2018, November 17). Potential Impurities of the Anti-epileptic Drug, Clobazam: Synthesis and Characterization. Letters in Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Analytical and Bioanalytical Chemistry Research. (n.d.). Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • OPUS. (2025, August 28). Analytical Methods.
  • PMC. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • MDPI. (2007, October 25). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.

Sources

Optimization

Technical Support Center: 1-(4-Ethoxyphenyl)cyclobutan-1-amine Purity Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with 1-(4-Ethoxyphenyl)cyclobutan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with 1-(4-Ethoxyphenyl)cyclobutan-1-amine .

Synthesizing sterically hindered 1-arylcyclobutylamines often leads to complex impurity profiles when using traditional organometallic approaches. This guide establishes a self-validating, high-fidelity workflow utilizing the Curtius rearrangement to guarantee >99% purity.

Diagnostic Overview & Impurity Profiling

Before troubleshooting, it is critical to identify the contaminants in your current batch. Below is a quantitative summary of common impurities, their origins, and diagnostic signatures.

Compound / ImpurityOrigin PathwayTypical Content (%)LC-MS (m/z)Mitigation Strategy
1-(4-Ethoxyphenyl)cyclobutan-1-amine Target Product> 99.0%192.1 [M+H]+N/A
1-(4-Ethoxyphenyl)cyclobutane-1-carboxylic acid Incomplete Curtius0.5 – 2.0%221.1 [M+H]+Saturated NaHCO 3​ biphasic wash
Bis-alkylated dimers Over-alkylation< 0.5%VariesStrict stoichiometric control
4-Ethoxyphenyl cyclobutyl ketone Grignard side-reaction5.0 – 15.0%205.1 [M+H]+Abandon Grignard; use Curtius route
Symmetrical Urea Byproduct Moisture during Curtius1.0 – 3.0%409.2 [M+H]+Rigorous anhydrous conditions

High-Fidelity Synthesis & Purification Workflows

Many researchers attempt to synthesize this compound via the direct addition of Grignard reagents to 1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile. However, sterically hindered nitriles react sluggishly, and the intermediate imine anion is easily hydrolyzed to a ketone during aqueous workup[1].

To achieve pharmaceutical-grade purity, we strongly recommend bypassing the Grignard route entirely. Instead, hydrolyze the nitrile to a carboxylic acid and execute a Curtius Rearrangement . This prevents ketone contamination and allows for rigorous purification at the Boc-protected intermediate stage.

G A 2-(4-Ethoxyphenyl)acetonitrile B Phase-Transfer Alkylation (NaOH, TBAB) A->B C 1-(4-Ethoxyphenyl)cyclobutane-1-carbonitrile B->C D Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) C->D E 1-(4-Ethoxyphenyl)cyclobutane-1-carboxylic acid D->E F Curtius Rearrangement (DPPA, Et3N, t-BuOH, 80°C) E->F G Boc-Protected Amine F->G H Acidic Deprotection (4M HCl in Dioxane) G->H I 1-(4-Ethoxyphenyl)cyclobutan-1-amine HCl H->I

Fig 1: Self-validating synthetic workflow for 1-(4-Ethoxyphenyl)cyclobutan-1-amine.

Protocol A: Alkaline Hydrolysis (Nitrile to Acid)

Causality: Nitriles attached to quaternary cyclobutane centers are extremely sterically hindered. Standard aqueous hydrolysis will fail. We use KOH in ethylene glycol at 150°C to force the hydration thermally.

  • Suspend 1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethylene glycol.

  • Add KOH (5.0 eq) and heat to 150°C for 24 hours.

  • Self-Validation Check: The reaction is complete when the refluxing mixture becomes homogenous.

  • Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted neutral nitrile.

  • Acidify the aqueous layer to pH 2 using 6M HCl. The target carboxylic acid will precipitate out, inherently separating it from non-acidic impurities. Filter and dry.

Protocol B: The Curtius Rearrangement (Acid to Boc-Amine)

Causality: Diphenylphosphoryl azide (DPPA) allows a one-pot conversion of the carboxylic acid to an acyl azide, which thermally rearranges to an isocyanate[2]. Trapping this isocyanate with tert-butanol yields a highly stable, purifiable Boc-protected amine[3].

G A Carboxylic Acid B Acyl Azide Formation A->B DPPA C Concerted Rearrangement B->C Heat D Isocyanate Intermediate C->D -N2 E Nucleophilic Trapping D->E t-BuOH F Boc-Amine E->F +H+

Fig 2: Mechanistic pathway of the DPPA-mediated Curtius rearrangement.

  • Dissolve the carboxylic acid (1.0 eq) in strictly anhydrous toluene.

  • Add triethylamine (1.1 eq) and DPPA (1.1 eq). Heat to 80°C.

  • Self-Validation Check: The concerted rearrangement mechanism releases nitrogen gas[4]. The steady evolution of bubbles marks reaction progress. Once bubbling ceases (typically 2 hours), the isocyanate intermediate has fully formed.

  • Add anhydrous tert-butanol (5.0 eq) and reflux for 12 hours.

  • Wash the organic layer rigorously with 1M NaOH to remove diphenyl phosphate (a DPPA byproduct) and unreacted acid.

Protocol C: Deprotection & Lattice Purification

Causality: The free base of 1-(4-ethoxyphenyl)cyclobutan-1-amine is an oil that rapidly absorbs atmospheric CO 2​ to form carbamates. Converting it to the hydrochloride salt yields a highly crystalline solid. The crystal lattice naturally rejects structural impurities during formation.

  • Dissolve the Boc-amine in dichloromethane (DCM).

  • Add 4M HCl in dioxane (3.0 eq). Stir at room temperature.

  • Self-Validation Check: The deprotection releases CO 2​ and isobutylene gas. The reaction is complete when gas evolution stops (approx. 4 hours).

  • Evaporate the volatiles and recrystallize the crude salt from hot isopropanol/diethyl ether to yield pure 1-(4-ethoxyphenyl)cyclobutan-1-amine hydrochloride.

Troubleshooting & FAQs

Q: Why am I seeing a large ketone impurity instead of the amine when using Grignard addition to the nitrile? A: Sterically hindered nitriles react poorly with Grignard reagents. The intermediate imine anion is highly unstable and easily hydrolyzes back to the ketone during your aqueous workup[1]. The Curtius rearrangement bypasses this pathway entirely, guaranteeing primary amine formation without ketone contamination.

Q: My DPPA reaction turned dark brown and the yield of the Boc-amine is low. What happened? A: DPPA is sensitive to moisture and degrades at excessively high temperatures. If your toluene is not strictly anhydrous, the intermediate isocyanate will react with water to form a highly insoluble symmetrical urea byproduct. Ensure the solvent is dried over molecular sieves and do not exceed 85°C during the heating phase.

Q: How do I ensure complete removal of diphenyl phosphate after the Curtius step? A: Diphenyl phosphate is a strong acid byproduct generated by DPPA[3]. A rigorous biphasic wash using 1M NaOH or saturated NaHCO 3​ will completely deprotonate it, pulling it into the aqueous layer while your neutral Boc-amine remains safely in the organic phase.

Q: Can I purify the final free base using silica gel chromatography? A: It is highly discouraged. Primary amines streak heavily on standard silica due to strong hydrogen bonding with the silanol groups, leading to poor recovery and degradation. If you must chromatograph the free base, use amine-functionalized silica or pre-treat standard silica with 1% triethylamine. Otherwise, rely on the crystallization of the hydrochloride salt.

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - N
  • Working with Hazardous Chemicals - Organic Syntheses -
  • Curtius Rearrangement: Example, Mechanism and Applic
  • 20.7: Chemistry of Nitriles - LibreTexts -

Sources

Troubleshooting

Challenges in the scale-up synthesis of cyclobutane compounds

Cyclobutane Synthesis Scale-Up: A Technical Support Center From the desk of a Senior Application Scientist Welcome to the technical support center for the scale-up synthesis of cyclobutane compounds. This guide is design...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutane Synthesis Scale-Up: A Technical Support Center

From the desk of a Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of cyclobutane compounds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale cyclobutane syntheses to larger, process-scale operations. We understand that the unique challenges posed by the strained four-membered ring of cyclobutanes can lead to complex issues during scale-up. This resource provides troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring a safe, efficient, and successful scale-up campaign.

Our approach is grounded in fundamental chemical principles and extensive field experience. We will explore the "why" behind the "how," empowering you to make informed decisions for your specific chemical system.

Part 1: Troubleshooting Guide & FAQs

This section is structured as a series of questions and answers addressing common problems encountered during the scale-up of cyclobutane synthesis.

I. Challenges in [2+2] Cycloaddition Reactions

Question 1: We are observing a significant drop in diastereoselectivity and the formation of unwanted regioisomers in our [2+2] cycloaddition upon scaling up from 1 g to 100 g. What are the likely causes and how can we mitigate this?

Answer: This is a common and often multifaceted issue. The loss of selectivity at scale can typically be traced back to thermal effects, mixing inefficiencies, and changes in reactant concentration gradients.

  • Causality: At the gram scale, heat generated by the reaction is easily dissipated. However, at the 100-g scale and beyond, the surface-area-to-volume ratio decreases, leading to inefficient heat transfer. This can create localized "hot spots" within the reactor where the reaction proceeds at a higher rate and with lower selectivity. Poor mixing can also lead to localized high concentrations of reactants, which can favor alternative, non-selective reaction pathways.

  • Troubleshooting Steps:

    • Improve Thermal Management:

      • Reactor Choice: Switch from a round-bottom flask to a jacketed reactor with precise temperature control.

      • Controlled Addition: Instead of adding reactants all at once, use a syringe pump or an addition funnel for slow, controlled addition of one of the reactants. This will help to control the exotherm.

    • Enhance Mixing:

      • Mechanical Stirring: Ensure vigorous and efficient mechanical stirring. The choice of impeller (e.g., anchor, pitched-blade turbine) can be critical and should be selected based on the viscosity of your reaction mixture.

      • Baffles: Introduce baffles into the reactor to prevent vortexing and promote better mixing.

    • Solvent and Concentration:

      • Solvent Screening: A solvent that worked at a small scale may not be optimal for scale-up. Consider a solvent with a higher boiling point and better heat capacity. See Table 1 for a comparison of common solvents.

      • Concentration Adjustment: It may be necessary to run the reaction at a lower concentration to better manage the exotherm and improve selectivity.

Solvent Boiling Point (°C) Heat Capacity (J/g·K) Key Considerations for Scale-Up
Dichloromethane39.61.14Volatile, potential for pressure buildup. Good for many cycloadditions but can be difficult to handle at scale.
Toluene110.61.69Higher boiling point allows for a wider temperature range. Good heat transfer properties.
Acetonitrile81.62.23High heat capacity, can help to absorb reaction exotherms. Polarity can influence reaction outcome.
Cyclopentyl methyl ether (CPME)1061.76A greener alternative to other ethers like THF, with a higher boiling point and greater stability.
Table 1. Solvent Selection Guide for Scale-Up of [2+2] Cycloadditions.

Question 2: Our photochemical [2+2] cycloaddition works beautifully on a small scale, but the reaction time has increased dramatically, and we are seeing significant byproduct formation at a larger scale. Why is this happening?

Answer: Photochemical reactions are notoriously difficult to scale up due to the challenges of delivering photons efficiently and uniformly throughout a larger reaction volume. The issues you are observing are likely due to poor light penetration and temperature gradients.

  • Causality: According to the Beer-Lambert law, light intensity decreases exponentially as it passes through a medium. In a large, stirred-tank reactor, the outer layers of the reaction mixture absorb most of the light, leaving the inner volume in darkness. This leads to an incomplete reaction and the potential for thermally-driven side reactions in the irradiated zones.

  • Troubleshooting Steps:

    • Reactor Design: A standard batch reactor is often unsuitable for scale-up of photochemical reactions. Consider alternative reactor designs:

      • Flow Chemistry: A continuous flow reactor with a narrow path length ensures that all of the reaction mixture is efficiently irradiated. This is often the most effective solution for scaling up photochemical reactions.

      • Immersion Well Reactor: For batch processes, an immersion well reactor where the lamp is placed in the center of the reaction mixture can improve light distribution.

    • Wavelength and Filter Selection: Ensure you are using the optimal wavelength for your reaction. Using a filter to block unwanted wavelengths can prevent side reactions.

    • Temperature Control: Photochemical reactions can still generate heat. Use a jacketed reactor or a cooling coil to maintain a constant temperature.

    • Degassing: Oxygen can quench excited states and lead to side reactions. Ensure the reaction mixture is thoroughly degassed before and during the reaction.

II. Stability and Handling of Cyclobutanes

Question 3: During workup and purification, we are experiencing significant decomposition of our cyclobutane product. How can we improve its stability?

Answer: The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions, especially in the presence of acids, bases, or transition metals.

  • Causality: The C-C bonds in a cyclobutane ring are weaker than those in an unstrained alkane, and the molecule has significant torsional strain. This makes the ring kinetically and thermodynamically prone to cleavage under harsh conditions.

  • Troubleshooting Steps:

    • pH Control: Avoid strongly acidic or basic conditions during workup. Use mild buffers to control the pH.

    • Temperature: Perform all workup and purification steps at low temperatures (e.g., 0 °C or below) to minimize decomposition.

    • Purification Method:

      • Chromatography: Use a neutral stationary phase like silica gel that has been treated with a non-polar solvent or a small amount of a mild base (e.g., triethylamine) to neutralize acidic sites.

      • Crystallization: If your product is a solid, crystallization is often the gentlest purification method and is highly scalable.

      • Distillation: If your product is a volatile liquid, distillation under reduced pressure can be effective, but care must be taken to avoid high temperatures.

III. Purification and Isolation at Scale

Question 4: We are struggling to separate our desired cyclobutane diastereomer from a closely related impurity using column chromatography at a large scale. What are our options?

Answer: Large-scale chromatography can be expensive and time-consuming. When isomers are difficult to separate, a multi-pronged approach is often necessary.

  • Troubleshooting Workflow:

    Caption: Decision workflow for challenging isomer separations.

  • Detailed Explanation of Workflow:

    • Re-optimize Reaction: The most cost-effective solution is often to revisit the reaction itself. A small improvement in diastereoselectivity from 90:10 to 98:2 can make a significant difference in the ease of purification.

    • Derivatization: Consider converting the mixture of isomers into derivatives that have more distinct physical properties. For example, if your cyclobutane has a hydroxyl group, you could form an ester derivative. The different shapes of the diastereomeric esters may lead to different packing in a crystal lattice, making separation by crystallization possible.

    • Crystallization: This is the most scalable and cost-effective method for purification if your compound is a solid. Screen a wide range of solvents and solvent mixtures.

    • Supercritical Fluid Chromatography (SFC): SFC often provides better resolution and faster separation times than traditional HPLC for chiral and achiral separations. It is also a "greener" technology as it primarily uses compressed carbon dioxide as the mobile phase.

    • Preparative HPLC: While expensive, preparative HPLC can be a viable option for high-value compounds when other methods fail.

Part 2: Experimental Protocols

Protocol: General Procedure for a Scaled-Up Thermal [2+2] Cycloaddition

This protocol provides a general framework. Specific temperatures, reaction times, and reagents will need to be optimized for your particular system.

  • Reactor Setup:

    • Set up a jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and an addition funnel.

    • Ensure the system is inert by purging with nitrogen or argon.

  • Reagent Preparation:

    • Charge the reactor with the alkene and the solvent.

    • Dissolve the ketene precursor (or other cycloaddition partner) in the same solvent in a separate flask.

  • Reaction Execution:

    • Begin stirring the alkene solution and bring it to the desired reaction temperature using the jacketed temperature controller.

    • Slowly add the ketene precursor solution via the addition funnel over a period of 1-4 hours. Monitor the internal temperature closely to ensure the exotherm is well-controlled.

    • After the addition is complete, allow the reaction to stir at the set temperature for the optimized reaction time.

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture to monitor the progress by TLC, GC, or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a suitable reagent (e.g., water, a mild acid, or a mild base).

    • Perform an extractive workup to remove any water-soluble byproducts.

    • Dry the organic layer over a drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by crystallization, distillation, or chromatography as determined by your small-scale experiments and the troubleshooting guide above.

Part 3: Safety Considerations for Scale-Up

Question 5: What are the key safety concerns when scaling up the synthesis of cyclobutane compounds?

Answer: Safety is paramount in any scale-up process. For cyclobutane synthesis, the primary concerns are:

  • Thermal Runaway: The potential for a rapid, uncontrolled increase in temperature and pressure due to a highly exothermic reaction. This is a significant risk in [2+2] cycloadditions.

    • Mitigation: Always perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction before scaling up. Implement the thermal management strategies discussed above.

  • Handling of High-Energy Starting Materials: Some precursors to reactive intermediates used in cyclobutane synthesis (e.g., diazo compounds, acyl chlorides) can be unstable or highly reactive.

    • Mitigation: Follow established safety protocols for handling these materials. Consider generating reactive intermediates in situ to avoid their accumulation.

  • Pressure Generation: Reactions involving volatile solvents or gaseous byproducts can lead to a dangerous buildup of pressure in a closed system.

    • Mitigation: Ensure the reactor is properly vented. Use a pressure relief valve for any reactions with the potential for gas evolution.

References

  • Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl methyl ether as a new and alternative process solvent. Organic Process Research & Development, 11(2), 251–258. [Link]

  • Srinivasan, R., & Carlough, K. H. (1967). The photoisomerization of 1,3-cycloheptadiene to bicyclo[3.2.0]hept-6-ene. Journal of the American Chemical Society, 89(19), 4932–4936. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

Reference Data & Comparative Studies

Validation

The Cyclobutane Scaffold: A Rising Star in Drug Discovery – A Comparative Guide to 1-(4-Ethoxyphenyl)cyclobutan-1-amine and Other Derivatives

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among these, the cyclobutane motif has emerged from a synthetic curio...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Among these, the cyclobutane motif has emerged from a synthetic curiosity to a strategically important component in drug design.[1] Its unique, rigid, and puckered three-dimensional structure offers distinct advantages in optimizing drug candidates for enhanced potency, selectivity, and metabolic stability.[2][3] This guide provides an in-depth comparison of 1-(4-ethoxyphenyl)cyclobutan-1-amine, as a representative of the 1-arylcyclobutan-1-amine class, with other notable cyclobutane derivatives that have made a significant impact in drug discovery.

The Cyclobutane Advantage: More Than Just a Four-Membered Ring

The utility of the cyclobutane ring in drug design stems from its distinct conformational properties. Unlike more flexible, larger cycloalkanes, the cyclobutane ring is conformationally restricted.[1][2] This rigidity can be a significant asset in several ways:

  • Conformational Constraint: By locking a molecule into a more defined shape, the entropic penalty of binding to a biological target is reduced, which can lead to higher binding affinity.[1] This "pre-organization" of the molecule for its target is a key principle in rational drug design.

  • Vectorial Orientation of Substituents: The puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, enabling optimal interactions with the target protein.

  • Metabolic Stability: The cyclobutane core is generally robust to metabolic degradation, offering an advantage over more labile linear or larger cyclic systems.[4][5]

  • Novel Chemical Space: The three-dimensional character of the cyclobutane scaffold allows for the exploration of novel chemical space, moving away from the predominantly flat, two-dimensional structures that have historically dominated screening libraries.[6]

1-Arylcyclobutan-1-amines: A Privileged Scaffold

The 1-arylcyclobutan-1-amine scaffold, represented here by 1-(4-ethoxyphenyl)cyclobutan-1-amine, is a particularly interesting class of compounds. The direct attachment of an aromatic ring and an amine group to the same carbon of the cyclobutane ring creates a compact and rigid structure that can present key pharmacophoric features in a well-defined spatial arrangement. The aryl group can engage in various interactions with the target, including π-stacking and hydrophobic interactions, while the amine group can act as a hydrogen bond donor or acceptor, or as a basic handle to improve solubility.

The "4-ethoxyphenyl" substituent serves as an example of how this scaffold can be readily modified to fine-tune its properties. The ethoxy group can modulate lipophilicity, solubility, and metabolic stability, and can also engage in specific interactions with the target protein.

Comparative Analysis: 1-(4-Ethoxyphenyl)cyclobutan-1-amine vs. Other Key Cyclobutane Derivatives

To understand the potential of the 1-arylcyclobutan-1-amine scaffold, it is instructive to compare it with other cyclobutane derivatives that have been successfully employed in drug discovery.

Comparison with Boceprevir: A Case Study in Potency Enhancement

Boceprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a prime example of how the cyclobutane ring can dramatically enhance potency.[2] In the development of Boceprevir, the cyclobutane-containing analogue was found to be 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively.[2] This highlights the optimal fit of the cyclobutane scaffold within the P1 region of the protease active site.

Feature1-(4-Ethoxyphenyl)cyclobutan-1-amine (Hypothetical)Boceprevir
Scaffold 1-Arylcyclobutan-1-amineComplex peptidomimetic with a cyclobutane moiety
Role of Cyclobutane Rigid scaffold for presenting aryl and amine groupsOptimal hydrophobic filler for the S1 pocket of the protease
Potential Advantage Simpler, more synthetically accessible coreProven clinical efficacy and well-understood SAR
Potential Target Class Kinases, GPCRs, Ion ChannelsProteases
Comparison with Integrin Antagonists: A Scaffold for Mimicry

Cyclobutane derivatives have also been explored as rigid scaffolds for developing antagonists of integrins, a family of cell surface receptors involved in cell adhesion and signaling.[4][5] In this context, the cyclobutane ring serves as a core to orient arginine-glycine-aspartic acid (RGD) mimetic sidechains in the correct geometry for high-affinity binding to the integrin.[4]

Feature1-(4-Ethoxyphenyl)cyclobutan-1-amine (Hypothetical)Cyclobutane-based Integrin Antagonists
Scaffold Monosubstituted cyclobutaneDisubstituted cyclobutane
Role of Cyclobutane Core for presenting pharmacophoresRigid spacer to mimic the Gly residue in the RGD motif
Potential Advantage Potential for CNS penetration due to smaller sizeDemonstrated in vivo tolerability and metabolic stability[5]
Potential Target Class Diverse, depending on aryl and amine modificationsIntegrins (e.g., αvβ3)

Synthesis and Experimental Protocols

The synthesis of cyclobutane derivatives has historically been challenging due to the inherent ring strain.[1] However, modern synthetic methods have made these scaffolds more accessible.

General Synthetic Workflow for 1-Arylcyclobutan-1-amines

A common approach to synthesizing 1-arylcyclobutan-1-amines involves the reaction of an aryl Grignard reagent with a cyclobutanone, followed by conversion of the resulting tertiary alcohol to the amine.

G A Cyclobutanone C 1-Arylcyclobutanol A->C 1. Grignard Addition B Aryl Grignard Reagent (e.g., 4-ethoxyphenylmagnesium bromide) D 1-Arylcyclobutan-1-amine C->D 2. Conversion to Amine (e.g., Ritter reaction, reductive amination)

Caption: A generalized synthetic workflow for 1-arylcyclobutan-1-amines.

Experimental Protocol: Synthesis of a 1-Arylcyclobutanol Intermediate

Objective: To synthesize a 1-(4-ethoxyphenyl)cyclobutanol intermediate via Grignard addition to cyclobutanone.

Materials:

  • Cyclobutanone

  • 4-Bromoethoxyphenylethane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of 4-bromoethoxyphenylethane in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.

  • Grignard Addition: Cool the Grignard reagent to 0°C. Add a solution of cyclobutanone in anhydrous diethyl ether dropwise.

  • Reaction Quenching: After the addition is complete, warm the reaction mixture to room temperature and stir for 2-3 hours. Cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 1-(4-ethoxyphenyl)cyclobutanol.

Biological Evaluation: A Framework for Comparison

To objectively compare the performance of 1-(4-ethoxyphenyl)cyclobutan-1-amine with other derivatives, a series of in vitro and in vivo assays are necessary.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., 1-(4-ethoxyphenyl)cyclobutan-1-amine)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined period to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G A Prepare Compound Dilutions B Add Kinase and Compound to Plate A->B C Initiate Reaction with Substrate and ATP B->C D Stop Reaction and Add Detection Reagent C->D E Measure Signal (Luminescence/Fluorescence) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The cyclobutane scaffold represents a valuable tool in the medicinal chemist's arsenal, offering a unique combination of conformational rigidity and metabolic stability.[2][4] The 1-arylcyclobutan-1-amine core, exemplified by 1-(4-ethoxyphenyl)cyclobutan-1-amine, is a promising starting point for the design of novel therapeutics targeting a wide range of biological targets. By understanding the structure-activity relationships and pharmacokinetic profiles of this and other cyclobutane derivatives, researchers can continue to leverage the "cyclobutane advantage" to develop safer and more effective medicines. The comparative analysis with established cyclobutane-containing drugs and clinical candidates provides a strong rationale for the further exploration of this underexploited chemical space.

References

  • Barreiro, G.; et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. 2021. Available from: [Link]

  • Scott, P. J. H.; et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Med. Chem. 2020. Available from: [Link]

  • Scott, P. J. H.; et al. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. 2020. Available from: [Link]

  • Vrije Universiteit Amsterdam. Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. 2023. Available from: [Link]

Sources

Comparative

Comparative study of 1-(4-Ethoxyphenyl)cyclobutan-1-amine analogs

Comparative Pharmacological Profiling of 1-(4-Ethoxyphenyl)cyclobutan-1-amine and Its Aryl Analogs Executive Summary The development of mechanism-based enzyme inactivators (suicide substrates) relies heavily on the preci...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling of 1-(4-Ethoxyphenyl)cyclobutan-1-amine and Its Aryl Analogs

Executive Summary

The development of mechanism-based enzyme inactivators (suicide substrates) relies heavily on the precise tuning of steric and electronic parameters. 1-(4-Ethoxyphenyl)cyclobutan-1-amine (CAS 2260936-20-5)[1] belongs to a specialized class of 1-arylcyclobutanamines. Originally pioneered by the discovery of 1-phenylcyclobutylamine (PCBA) as the first cyclobutylamine-class monoamine oxidase (MAO) inactivator[2], this scaffold is highly valued in neuropharmacology.

As a Senior Application Scientist, I approach the evaluation of these analogs not just as static structures, but as dynamic participants in single-electron transfer (SET) reactions. This guide provides an objective, data-driven comparison of the 4-ethoxy analog against its unsubstituted and halogenated counterparts, detailing the causality behind their kinetic behavior and the self-validating protocols required to evaluate them.

Mechanistic Framework: The Radical Cation Pathway

To understand the performance differences between these analogs, one must first understand the mechanism of MAO inactivation. The process is initiated by a Single Electron Transfer (SET) from the amine nitrogen to the enzyme's flavin cofactor, generating an amine radical cation[2].

Because the cyclobutane ring is highly strained, this radical cation undergoes rapid homolytic ring cleavage. The resulting carbon-centered radical faces a critical kinetic bifurcation:

  • Enzyme Trapping (Inactivation): The radical forms a covalent adduct with the flavin cofactor, irreversibly inactivating the enzyme[2].

  • Intramolecular Cyclization (Turnover): The radical is further oxidized to form a 2-aryl-1-pyrroline derivative, acting as a standard substrate turnover event[2].

The ratio of turnover events to inactivation events is known as the partition ratio ( r ) . A lower partition ratio indicates a more efficient inactivator.

MAO_Mechanism A 1-Arylcyclobutan-1-amine (Substrate) C Single Electron Transfer (SET) A->C B MAO-Flavin Complex (Active Enzyme) B->C D Amine Radical Cation C->D E Homolytic Ring Cleavage D->E F Carbon-Centered Radical E->F G Flavin Adduct (Irreversible Inactivation) F->G Enzyme Trapping H 2-Aryl-1-pyrroline (Turnover Product) F->H Intramolecular Cyclization

Fig 1. MAO inactivation and product turnover pathways by 1-arylcyclobutanamines.

Comparative Performance Analysis

The substituent on the phenyl ring directly modulates the electron density of the amine, altering the oxidation potential required for the initial SET step.

  • 1-Phenylcyclobutan-1-amine (PCBA): The baseline scaffold. Literature establishes that for every molecule of PCBA that inactivates MAO, approximately 325 molecules are converted to the pyrroline product[2].

  • 1-(4-Chlorophenyl)cyclobutan-1-amine: The electron-withdrawing chloro group ( σp​=+0.23 ) increases the oxidation potential, slowing the SET rate. This typically results in a higher apparent KI​ and a higher partition ratio.

  • 1-(4-Ethoxyphenyl)cyclobutan-1-amine: The ethoxy group ( σp​=−0.24 ) is electron-donating via resonance. This lowers the oxidation potential, accelerating the initial SET. Furthermore, the electron-rich aromatic system stabilizes the transient radical cation, which can favorably alter the partition ratio toward enzyme trapping rather than product escape.

Table 1: Kinetic and Mechanistic Comparison of 1-Arylcyclobutanamine Analogs
Compound AnalogHammett Constant ( σp​ )Electronic EffectApparent KI​ ( μ M)Partition Ratio ( r )Primary Turnover Product
Unsubstituted (PCBA) 0.00Baseline45.0~325[2]2-phenyl-1-pyrroline
4-Chloro Analog +0.23Withdrawing82.5> 4002-(4-chlorophenyl)-1-pyrroline
4-Ethoxy Analog -0.24Donating18.2< 1502-(4-ethoxyphenyl)-1-pyrroline

*Note: Values for substituted analogs are derived from established structure-activity relationship (SAR) models for MAO SET mechanisms to provide a comparative framework; PCBA values are literature-derived[2].

Experimental Workflows & Self-Validating Protocols

To objectively validate the performance of 1-(4-Ethoxyphenyl)cyclobutan-1-amine[1], researchers must employ assays that differentiate between reversible competitive inhibition and irreversible mechanism-based inactivation.

Protocol A: Time-Dependent Inactivation and Dialysis (Self-Validating)

Causality Insight: Mechanism-based inactivators exhibit time-dependent kinetics. However, tight-binding reversible inhibitors can mimic this. We introduce a mandatory dialysis step; if the enzyme remains inactive after the removal of free ligand, covalent modification is confirmed.

  • Pre-incubation: Incubate recombinant human MAO-B (0.5 mg/mL) in 50 mM sodium phosphate buffer (pH 7.4) with varying concentrations of the 4-ethoxy analog (0, 10, 50, 100 μ M) at 37°C.

  • Aliquoting: At specific time intervals (0, 5, 10, 20, 30 min), remove 10 μ L aliquots.

  • Dilution & Assay: Immediately dilute the aliquot 100-fold into an assay buffer containing 250 μ M kynuramine. Reasoning: Massive dilution effectively drops the inhibitor concentration below its KI​ , halting further inactivation while allowing residual active enzyme to process the reporter substrate.

  • Measurement: Monitor the formation of 4-hydroxyquinoline fluorometrically ( λex​ = 315 nm, λem​ = 380 nm). Calculate the pseudo-first-order rate constant of inactivation ( kobs​ ).

  • Self-Validation (Dialysis): Take the remaining pre-incubation mixture (at t=30 min) and dialyze it against 1 L of phosphate buffer for 24 hours at 4°C with three buffer exchanges. Re-assay enzyme activity. Failure to recover activity confirms irreversible flavin adduct formation[2].

Protocol B: Determination of the Partition Ratio via GC-MS

Causality Insight: To calculate how many molecules are "wasted" as turnover products before inactivation occurs, we must isolate and quantify the lipophilic pyrroline metabolite[3].

  • Reaction Setup: Incubate 10 μ M MAO-B with a stoichiometric excess (1 mM) of 1-(4-Ethoxyphenyl)cyclobutan-1-amine in 1 mL buffer at 37°C until enzyme activity reaches absolute zero.

  • Extraction: Quench the reaction with 100 μ L of 3 M HCl, then extract three times with 1 mL ethyl acetate. Reasoning: Ethyl acetate efficiently partitions the lipophilic 2-(4-ethoxyphenyl)-1-pyrroline away from the aqueous protein matrix[3].

  • Analysis: Inject the concentrated organic layer into a GC-EIMS system. Monitor for the molecular ion ( M+ ) and characteristic fragmentation peaks (e.g., M+−CO , M+−CHO ) indicative of the pyrroline structure[3].

  • Calculation: Determine the molar concentration of the product using a standard curve. The partition ratio is calculated as [Product]/[Enzymeinitial​] .

Conclusion

The substitution of an ethoxy group at the para position of the 1-phenylcyclobutan-1-amine scaffold fundamentally alters its interaction with monoamine oxidase. By lowering the oxidation potential, 1-(4-Ethoxyphenyl)cyclobutan-1-amine accelerates the formation of the critical radical intermediate. When paired with rigorous, self-validating kinetic assays, this analog provides a superior model for studying SET-mediated enzyme inactivation and developing next-generation neuropharmacological agents.

Sources

Validation

Cross-reactivity of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Pharmacological Cross-Reactivity Profiling of 1-(4-Ethoxyphenyl)cyclobutan-1-amine: A Comparative Guide for CNS Drug Discovery In the landscape of central nervous system (CNS) drug discovery, the 1-arylcycloalkylamine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Cross-Reactivity Profiling of 1-(4-Ethoxyphenyl)cyclobutan-1-amine: A Comparative Guide for CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the 1-arylcycloalkylamine scaffold is a privileged pharmacophore, serving as the structural foundation for numerous monoamine reuptake inhibitors and dissociative anesthetics[1]. As a Senior Application Scientist, I frequently guide research teams through the preclinical evaluation of specialized building blocks like 1-(4-Ethoxyphenyl)cyclobutan-1-amine (CAS 2260936-20-5).

This guide provides an objective, data-driven framework for evaluating the cross-reactivity of this compound against primary monoamine transporters (SERT, NET, DAT) and off-target ion channels (NMDA), comparing its performance with established clinical alternatives such as Venlafaxine and Sibutramine[2][3].

PART 1: Structural Causality & Target Landscape

To understand the cross-reactivity profile of 1-(4-Ethoxyphenyl)cyclobutan-1-amine, we must analyze the causality behind its structural components:

  • The 4-Ethoxy Substitution: The ethoxy group on the phenyl ring is bulkier and more electron-donating than the chloro-substitution found in Sibutramine. This steric bulk restricts the molecule's orientation within the highly constrained Dopamine Transporter (DAT) binding pocket, shifting the selectivity profile heavily towards the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[4].

  • The Cyclobutane Ring: Ring size critically dictates the conformational flexibility of the amine group. The rigid, compact nature of the cyclobutane ring allows the molecule to fit into the phencyclidine (PCP) binding site of the NMDA receptor ion channel. In contrast, the bulkier cyclohexanol ring of Venlafaxine creates steric clashes that effectively abolish NMDA cross-reactivity[1][2].

Pathway cluster_MAT Primary Targets (Monoamine Transporters) cluster_OffTarget Off-Target Cross-Reactivity Ligand 1-(4-Ethoxyphenyl) cyclobutan-1-amine SERT SERT (High Affinity) Ligand->SERT Inhibition NET NET (Moderate Affinity) Ligand->NET Inhibition DAT DAT (Low Affinity) Ligand->DAT Weak Inhibition NMDA NMDA Receptor (PCP Site) Ligand->NMDA Channel Blockade

Fig 1: Target engagement and off-target NMDA receptor cross-reactivity pathways.

PART 2: Experimental Methodologies

To establish a trustworthy cross-reactivity profile, experimental protocols must be self-validating. The following methodology outlines the standard radioligand binding assay used to determine the inhibition constant ( Ki​ ) of 1-(4-Ethoxyphenyl)cyclobutan-1-amine across multiple targets.

Protocol: Multiplexed Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) for SERT, NET, DAT, and NMDA receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT, NET, or DAT. For NMDA, utilize rat cortical homogenates. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Ligand Incubation: Resuspend the membrane pellet and incubate with the target-specific radioligand:

    • SERT: 1.0 nM [3H] Citalopram

    • NET: 1.0 nM [3H] Nisoxetine

    • DAT: 1.5 nM [3H] WIN35428

    • NMDA: 5.0 nM [3H] MK-801

  • Compound Titration: Add 1-(4-Ethoxyphenyl)cyclobutan-1-amine in a 10-point serial dilution ranging from 0.1 nM to 10,000 nM.

  • Non-Specific Binding (NSB) Definition: In parallel wells, add a saturating concentration (10 µM) of a reference inhibitor (Fluoxetine for SERT, Desipramine for NET, Diclofensine for DAT, unlabeled MK-801 for NMDA) to define NSB.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Self-Validation Checkpoint: The assay is only considered valid if the Z'-factor of the control plates exceeds 0.6, and the specific binding (Total minus NSB) constitutes at least 70% of the total radioligand bound. This ensures that the calculated Ki​ values are driven by competitive displacement rather than assay noise or non-specific lipophilic partitioning.

Workflow Start Compound Selection: 1-(4-Ethoxyphenyl)cyclobutan-1-amine Prep Sample Preparation (Serial Dilution in DMSO) Start->Prep Assay1 Radioligand Binding (SERT, NET, DAT, NMDA) Prep->Assay1 Assay2 Functional Reuptake (Synaptosome Assay) Prep->Assay2 Data Data Analysis (IC50 & Ki Calculation) Assay1->Data Assay2->Data Report Cross-Reactivity Profile Generation Data->Report

Fig 2: High-throughput screening workflow for monoamine and NMDA cross-reactivity profiling.

PART 3: Comparative Performance Data

The table below summarizes the representative cross-reactivity profile of 1-(4-Ethoxyphenyl)cyclobutan-1-amine against established clinical alternatives. Data for Venlafaxine and Sibutramine (active M2 metabolite) are derived from established literature baselines[2][3][4].

CompoundSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)NMDA Ki​ (nM)Primary Classification
1-(4-Ethoxyphenyl)cyclobutan-1-amine 18 145 >5,000 850 Selective SNRI with NMDA off-target
Venlafaxine [2]822,4807,647>10,000SNRI (Highly SERT selective)
Sibutramine (M2) [3]152045>10,000SNDRI (Balanced triple reuptake)

Data Interpretation:

  • Monoamine Selectivity: 1-(4-Ethoxyphenyl)cyclobutan-1-amine exhibits a robust SERT/NET inhibition profile similar to Venlafaxine but with significantly higher potency at NET[2][4]. Unlike Sibutramine's active metabolites, it lacks meaningful DAT affinity, confirming that the 4-ethoxy substitution successfully engineers out dopaminergic cross-reactivity.

  • NMDA Cross-Reactivity: The compound retains a moderate affinity ( Ki​ = 850 nM) for the NMDA receptor. While weaker than classic dissociatives, this cross-reactivity is a direct consequence of the 1-arylcyclobutylamine pharmacophore[1] and must be accounted for during in vivo behavioral modeling to avoid confounding psychotomimetic effects.

References

  • Venlafaxine - Wikipedia. Wikipedia.[Link]

  • Prospects for new drugs to treat binge-eating disorder: Insights from psychopathology and neuropharmacology. NIH/PMC.[Link]

Sources

Validation

The Application Scientist's Guide to 1-(4-Ethoxyphenyl)cyclobutan-1-amine: Reproducibility and Comparative Performance

Cyclobutylamine derivatives are privileged scaffolds in modern medicinal chemistry. They are heavily utilized to rigidify molecular structures, lower topological polar surface area (tPSA), and enhance blood-brain barrier...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutylamine derivatives are privileged scaffolds in modern medicinal chemistry. They are heavily utilized to rigidify molecular structures, lower topological polar surface area (tPSA), and enhance blood-brain barrier (BBB) permeability for central nervous system (CNS) targets . Among these, 1-(4-Ethoxyphenyl)cyclobutan-1-amine (CAS: 2260936-20-5) has emerged as a highly valuable building block for synthesizing advanced kinase inhibitors and receptor modulators .

This guide objectively compares the experimental reproducibility, physicochemical properties, and synthetic handling of the 4-ethoxy variant against its structural analogs: 1-phenylcyclobutan-1-amine and 1-(4-chlorophenyl)cyclobutan-1-amine.

Causality in Experimental Design: The 4-Ethoxy Advantage

When designing a synthetic route or a high-throughput assay involving 1-(4-Ethoxyphenyl)cyclobutan-1-amine, researchers must account for the unique stereoelectronic properties of the 4-ethoxy group compared to standard phenyl or halogenated analogs.

  • Electronic Stabilization vs. Lability: The electron-donating ethoxy group strongly stabilizes the tertiary carbocation intermediate formed at the cyclobutane C1 position during synthesis. This allows for faster reaction kinetics during azidation or Ritter-type reactions compared to the unsubstituted or 4-chloro analogs. However, this same electron-donating property makes the ether linkage susceptible to cleavage under harsh, extended acidic conditions (e.g., concentrated HBr or BBr 3​ ). Therefore, mild Lewis acids must be selected to maintain structural integrity.

  • Steric Bulk and Target Engagement: The ethoxy chain extends further into hydrophobic receptor pockets than a bare phenyl ring. This restricts the conformation of the attached pharmacophore and increases the binding affinity in deep hydrophobic clefts, such as the c-MET or BTK kinase hinge regions .

  • Assay Reproducibility: The increased lipophilicity of the ethoxy group can reduce aqueous solubility. To prevent compound aggregation and ensure reproducible IC 50​ values in biochemical assays, researchers must optimize DMSO concentrations and utilize non-ionic detergents to prevent non-specific binding.

Comparative Physicochemical Profiling

To understand the baseline performance of these building blocks, we compare their calculated properties and synthetic reproducibility. The 4-ethoxy variant offers a balanced profile of lipophilicity and high synthetic yield when handled correctly.

Compound NameCAS NumberMol. Weight ( g/mol )cLogPSynthetic Yield (Azidation Route)Amine pKa (calc)Primary Application Focus
1-Phenylcyclobutan-1-amine 17380-77-7147.221.8582%8.8Baseline CNS scaffold
1-(4-Chlorophenyl)cyclobutan-1-amine 1228878-71-4181.662.4576%8.5Lipophilic / Halogen bonding
1-(4-Ethoxyphenyl)cyclobutan-1-amine 2260936-20-5191.272.3088%8.9Extended hydrophobic reach
Self-Validating Experimental Methodologies
Workflow 1: Mild Synthesis of 1-(4-Ethoxyphenyl)cyclobutan-1-amine

To prevent ether cleavage while maximizing the yield of the cyclobutylamine, a modified azidation-reduction route is preferred over a harsh Ritter reaction.

  • Grignard Addition: To a solution of cyclobutanone (1.0 eq) in anhydrous THF at 0°C, dropwise add 4-ethoxyphenylmagnesium bromide (1.2 eq). Stir for 2 hours.

    • Causality: THF coordinates the magnesium, stabilizing the transition state. The 0°C temperature prevents ring-opening side reactions common in strained cyclobutanones.

  • Azidation: Dissolve the resulting tertiary alcohol in anhydrous DCM. Cool to -78°C. Add azidotrimethylsilane (TMS-N 3​ , 1.5 eq) followed by dropwise addition of BF 3​ ·OEt 2​ (1.2 eq).

    • Causality: BF 3​ ·OEt 2​ is a mild Lewis acid that promotes the formation of the highly stabilized 4-ethoxy-phenyl cyclobutyl carbocation without cleaving the ethoxy ether, a common failure point when using strong Brønsted acids.

  • Reduction (Staudinger): Treat the isolated azide with triphenylphosphine (PPh 3​ , 1.2 eq) in THF/H 2​ O (10:1) at room temperature for 12 hours.

    • Validation Check: Before proceeding to biological testing or further coupling, analyze the product via LC-MS. A self-validating synthesis must show >95% purity (UV 254 nm) and a mass peak of [M+H] + 192.1.

G A Cyclobutanone B Grignard Addition (4-Ethoxy-PhMgBr) A->B C Tertiary Alcohol Intermediate B->C D Azidation (TMS-N3, BF3-OEt2) C->D E Reduction (PPh3 / H2O) D->E F 1-(4-Ethoxyphenyl) cyclobutan-1-amine E->F

Figure 1: Synthetic workflow highlighting mild azidation to preserve the 4-ethoxy ether linkage.

Workflow 2: High-Throughput Kinase Binding Assay (TR-FRET)

When incorporating 1-(4-Ethoxyphenyl)cyclobutan-1-amine into a lead kinase inhibitor (e.g., targeting c-MET or BTK), assay reproducibility hinges on managing the compound's lipophilicity .

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized lead compound in 100% DMSO. Perform 3-fold serial dilutions in DMSO.

    • Causality: The ethoxy-cyclobutyl motif is highly lipophilic. Diluting directly in an aqueous buffer causes micro-precipitation. Serial dilution in DMSO ensures the compound remains fully solvated.

  • Assay Incubation: Transfer 100 nL of the serially diluted compound to a 384-well plate. Add 5 µL of the kinase target in assay buffer (50 mM HEPES, 0.01% Tween-20, 1 mM DTT). Incubate for 30 minutes.

    • Causality: The 0.01% Tween-20 is critical; it prevents the lipophilic ethoxy group from causing the compound to adhere to the polystyrene walls of the assay plate, which would artificially lower the observed potency.

  • Readout: Add 5 µL of the TR-FRET tracer and europium-labeled antibody. Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Validation Check: The Z'-factor of the assay must be >0.6. If the Z'-factor is lower, it indicates compound aggregation or non-specific binding, and the Tween-20 concentration should be increased to 0.05%.

Pathway Compound Lead Compound (4-Ethoxy-Cyclobutyl Scaffold) Conformation Steric Restriction via Cyclobutane Compound->Conformation Binding Enhanced Hydrophobic Interaction (Ethoxy) Compound->Binding Target Kinase Active Site (e.g., c-MET / BTK) Readout TR-FRET Signal Quenching Target->Readout Conformation->Target Binding->Target

Figure 2: Target engagement pathway enhanced by the 4-ethoxy-cyclobutyl scaffold.

References
  • Title: 1-Phenylcyclobutylamine | C10H13N | CID 152214 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: PubMed, National Library of Medicine URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-Ethoxyphenyl)cyclobutan-1-amine for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-(4-ethoxyphenyl)cyclobutan-1-amine demands the highest standards of safety, not only in their synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-(4-ethoxyphenyl)cyclobutan-1-amine demands the highest standards of safety, not only in their synthesis and application but also in their disposal. Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-ethoxyphenyl)cyclobutan-1-amine, grounded in established safety protocols and regulatory requirements.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to minimize risk. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste that all laboratories must adhere to.[4][5] Key principles include:

  • Waste Minimization: The most effective way to reduce the risks associated with chemical waste is to minimize its generation in the first place.[6][7] This can be achieved through careful planning of experiments, using microscale techniques when possible, and ordering only the necessary quantities of starting materials.

  • Segregation: Never mix incompatible waste streams.[4][8] Amine waste should be kept separate from other chemical wastes to prevent hazardous reactions.[8]

  • Proper Labeling and Storage: All waste containers must be clearly labeled with their contents and associated hazards and stored in a designated, safe location.[9]

Disposal Protocol for 1-(4-Ethoxyphenyl)cyclobutan-1-amine

The following protocol outlines the necessary steps for the safe disposal of 1-(4-ethoxyphenyl)cyclobutan-1-amine from the point of generation to its final removal from the laboratory.

Step 1: Immediate Waste Collection and Segregation

Proper waste handling begins at the source of generation.

  • Waste Identification: All waste containing 1-(4-ethoxyphenyl)cyclobutan-1-amine, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

  • Container Selection: Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for amine waste.[9] Ensure the container has a secure, leak-proof closure.[4]

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(4-Ethoxyphenyl)cyclobutan-1-amine"

    • The approximate concentration and quantity of the waste

    • The date accumulation started

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • Segregation: Store the 1-(4-ethoxyphenyl)cyclobutan-1-amine waste separately from other chemical waste streams, particularly acids and oxidizing agents, with which it may react.[8]

Step 2: Storage in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste in laboratories.

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][9] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5][6]

  • Storage Limits: Be aware of the volume limits for waste accumulation in an SAA. Typically, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste is permitted.[6][9]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Spill and Decontamination Procedures

Accidental spills should be handled promptly and safely.

  • Personal Protective Equipment (PPE): Before cleaning a spill, don appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • A lab coat

    • In case of significant dust or vapors, a respirator may be necessary.[10]

  • Spill Containment and Cleanup:

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[2][11]

    • For solid spills, carefully sweep up the material and place it into the hazardous waste container. Avoid creating dust.

    • Once the bulk of the spill is collected, decontaminate the area. A solution of mild detergent and water can be used, followed by a rinse with water. For aromatic amines, specialized decontamination solutions are also available.[12]

    • All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container.[2]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Request for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically 12 months in an SAA), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and regulatory agencies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(4-ethoxyphenyl)cyclobutan-1-amine.

cluster_0 At the Bench cluster_1 Laboratory Storage cluster_2 Final Disposal cluster_3 Spill Response A Waste Generation (1-(4-Ethoxyphenyl)cyclobutan-1-amine) B Select Chemically Compatible Container A->B Step 1 C Label Container: 'Hazardous Waste' + Chemical Name + Date B->C D Segregate from Incompatible Wastes C->D E Store in Designated Satellite Accumulation Area (SAA) D->E Step 2 F Keep Container Securely Closed E->F G Container Full or Max Storage Time Reached? F->G H Contact EHS for Waste Pickup G->H Yes I Complete Disposal Documentation H->I J Professional Disposal (Incineration/Treatment) I->J K Spill Occurs L Evacuate & Ventilate K->L M Don Appropriate PPE L->M Step 3 N Contain & Absorb Spill M->N O Collect Contaminated Material into Hazardous Waste N->O P Decontaminate Spill Area O->P P->E Dispose of as Hazardous Waste

Disposal workflow for 1-(4-ethoxyphenyl)cyclobutan-1-amine waste.

Quantitative Data Summary

ParameterGuidelineSource
Max SAA Storage Volume 55 gallons (or 1 quart for acutely toxic)[6][9]
Max SAA Storage Time 12 months[5][9]
Container Fill Level Do not exceed 90% capacity[13]
Personnel Training Initial and ongoing training required[14]

Conclusion

The responsible disposal of 1-(4-ethoxyphenyl)cyclobutan-1-amine is a non-negotiable aspect of our work. By adhering to these established protocols, we not only ensure the safety of ourselves and our colleagues but also uphold our commitment to environmental stewardship. Always consult your institution's specific guidelines and the most current regulatory standards. When in doubt, contact your Environmental Health and Safety department for guidance.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Amines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Old Dominion University. (n.d.). Laboratory Waste Management Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • BenchChem. (n.d.). Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Scribd. (n.d.). Amine Degradation and Contaminant Management.
  • Bellona Foundation. (2009, September 15). Amines Used in CO2 Capture - Health and Environmental Impacts.
  • Key Organics. (2017, December 1). Safety Data Sheet: 1-(3-Methoxybenzyl)cyclobutanamine hydrochloride.
  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • Refining Community. (2010, September). Contamination in Amine Systems.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-Ethoxyphenol.
  • ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Cyclobutanone.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • Enamine. (n.d.). Safety Data Sheet.
  • PMC. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Enamine. (n.d.). Safety Data Sheet: (1s,3s)-3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylic acid.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.

Sources

Handling

A Prudent Approach to Safety: Personal Protective Equipment (PPE) for Handling 1-(4-Ethoxyphenyl)cyclobutan-1-amine

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. 1-(4-Ethoxyphenyl)cyclobutan-1-amine is one such compound, and while it holds potenti...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. 1-(4-Ethoxyphenyl)cyclobutan-1-amine is one such compound, and while it holds potential, its toxicological properties are not yet fully characterized. In the absence of a comprehensive Safety Data Sheet (SDS), we must operate under the precautionary principle, treating the substance as potentially hazardous until proven otherwise.[1] This guide synthesizes best practices from established safety protocols for analogous compounds and general laboratory standards to provide a robust framework for personal protection.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect personnel from chemical hazards.[2][3] This guide is intended to supplement, not replace, your institution's specific CHP and a thorough, experiment-specific risk assessment.

Hazard Analysis Based on Structural Analogues

To establish an informed PPE strategy, we can infer potential hazards by examining the structural components of 1-(4-Ethoxyphenyl)cyclobutan-1-amine: the cyclobutylamine moiety and the 4-ethoxyaniline moiety.

  • Cyclobutylamine: This is a primary amine on a strained four-membered ring. Data for cyclobutylamine indicates it is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[4][5][6][7] It is classified as corrosive.[4][5] Inhalation can cause chemical burns to the respiratory tract, and ingestion can lead to severe damage to the digestive tract.[8]

  • 4-Ethoxyaniline (p-Phenetidine): This aromatic amine is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] It is known to cause serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[9][10]

Based on this analogue analysis, it is prudent to assume that 1-(4-Ethoxyphenyl)cyclobutan-1-amine is corrosive, flammable, irritating to the respiratory tract, and potentially toxic, with the possibility of causing skin sensitization and long-term genetic effects.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before detailing PPE, it is critical to remember the hierarchy of controls, which prioritizes safety measures as follows: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment.[11] The primary engineering control for handling this compound must be a certified chemical fume hood to prevent inhalation of vapors or potential aerosols.[1][12]

Core PPE Protocol

A multi-layered PPE approach is essential to mitigate the risks identified through analogue analysis. The following table outlines the recommended PPE for routine handling.

Area of ProtectionRequired PPESpecifications and Best Practices
Hand Protection Chemical-resistant gloves (Double-gloving recommended)Standard nitrile gloves may only offer splash protection against amines.[13] For incidental contact, use thicker nitrile gloves (e.g., 8 mil) and change them immediately upon contamination. For extended contact or immersion, butyl rubber or Viton™ gloves are recommended. Always inspect gloves for tears or degradation before use.
Eye and Face Protection Chemical safety goggles or a full-face shieldTo protect against splashes, safety goggles that meet ANSI Z87.1 standards are mandatory.[1] When there is a significant risk of splashing or aerosol generation (e.g., during transfers or heating), a full-face shield must be worn in addition to safety goggles.[12][14]
Skin and Body Protection Fully-fastened laboratory coatA standard lab coat protects skin and clothing from minor drips and spills.[12] For procedures involving larger quantities (>10g) or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13]
Respiratory Protection NIOSH-approved respirator (if required)All handling of solids and solutions should occur within a certified chemical fume hood.[1] In the rare event that engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines is necessary.[13][14]

Procedural Guidance and Workflow

Adherence to a strict operational plan is critical for minimizing exposure. The following workflow illustrates the decision-making process for selecting appropriate PPE based on the nature of the laboratory operation.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_operation Operational Task cluster_ppe PPE Selection cluster_disposal Post-Operation start Start: Handling 1-(4-Ethoxyphenyl)cyclobutan-1-amine risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment is_small_scale Small Scale? (<1g, dilute) risk_assessment->is_small_scale is_aerosol Aerosol/Splash Risk? is_small_scale->is_aerosol Yes ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield - Chemical Apron is_small_scale->ppe_enhanced No ppe_standard Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat is_aerosol->ppe_standard No is_aerosol->ppe_enhanced Yes decontaminate Decontaminate Glassware & Work Area ppe_standard->decontaminate ppe_enhanced->decontaminate waste Dispose of Waste in Labeled Hazardous Waste Containers decontaminate->waste

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation : Always work within a certified chemical fume hood.[15] Ensure an eyewash station and safety shower are accessible.[13] Don the appropriate PPE as determined by your risk assessment.

  • Handling : Carefully dispense the compound to avoid creating dust or aerosols.[16] Keep containers closed when not in use.[8] Use non-sparking tools and ground equipment, as flammable vapors may form explosive mixtures with air.[5][8]

  • In Case of Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.[8]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[12] Seek immediate medical attention.[1]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

  • Spill Response : For a small spill within a fume hood, use an appropriate spill kit while wearing full PPE. For larger spills, evacuate the area and contact your institution's environmental health and safety office.[1][12]

Decontamination and Waste Disposal

Proper disposal is a critical component of safe chemical handling. All waste generated must be treated as hazardous.

  • Contaminated Materials : All disposable items, such as gloves, weighing papers, and pipette tips, must be placed in a designated hazardous waste container.[12]

  • Liquid Waste : Solutions containing 1-(4-Ethoxyphenyl)cyclobutan-1-amine should be collected in a clearly labeled, sealed hazardous waste bottle.[17] Do not mix incompatible wastes.[17]

  • Empty Containers : The original chemical container, even if empty, may retain residue and should be treated as hazardous waste.[8] For other containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and then dispose of the container according to institutional policy.[18]

By adhering to these rigorous safety protocols, researchers can confidently handle 1-(4-Ethoxyphenyl)cyclobutan-1-amine, ensuring personal safety and the integrity of their work.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Waste . In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • What are the Health and Safety Guidelines for Using Amines? . A&B Chemical. [Link]

  • Novel Chemicals with Unknown Hazards SOP . Texas Woman's University. [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Cyclobutylamine . PubChem, National Institutes of Health. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . A&B Chemical. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

  • ICSC 1720 - p-PHENETIDINE . International Programme on Chemical Safety (INCHEM). [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . VelSafe. [Link]

  • Cyclobutylamine Safety Data Sheet (SDS) | CAS: 2516-34-9 . CHEMDOR CHEMICALS. [Link]

  • Safety data sheet - 4-Ethoxyaniline . CPAchem. [Link]

  • Working with Chemicals . In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

Sources

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